molecular formula C36H41FN8O4 B15579985 ER-851

ER-851

Numéro de catalogue: B15579985
Poids moléculaire: 668.8 g/mol
Clé InChI: SAIJSXPUPZBTMI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

ER-851 is a useful research compound. Its molecular formula is C36H41FN8O4 and its molecular weight is 668.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C36H41FN8O4

Poids moléculaire

668.8 g/mol

Nom IUPAC

1-cyclopentyl-N-[3-fluoro-4-[[7-[(1-methylpiperidin-4-yl)methyl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]oxy]phenyl]-3-(5-methyl-2-pyridinyl)-2,4-dioxopyrimidine-5-carboxamide

InChI

InChI=1S/C36H41FN8O4/c1-23-7-10-32(38-18-23)45-35(47)28(20-44(36(45)48)26-5-3-4-6-26)33(46)41-25-8-9-31(29(37)17-25)49-34-27-13-16-43(21-30(27)39-22-40-34)19-24-11-14-42(2)15-12-24/h7-10,17-18,20,22,24,26H,3-6,11-16,19,21H2,1-2H3,(H,41,46)

Clé InChI

SAIJSXPUPZBTMI-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of ER-851, a Selective AXL Inhibitor

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a novel and highly selective small molecule inhibitor of the AXL receptor tyrosine kinase. This compound is presented as a promising therapeutic agent for overcoming drug resistance in various cancer types. This document synthesizes preclinical data, outlines key experimental methodologies, and visualizes the critical signaling pathways involved.

Introduction: The Role of AXL in Drug Resistance

The receptor tyrosine kinase AXL is a member of the TAM (Tyro3, AXL, Mer) family and plays a pivotal role in tumor progression, metastasis, invasion, and the development of therapeutic resistance.[1][2] Its high-affinity ligand is the growth arrest-specific protein 6 (GAS6).[1][3] The activation of the Gas6/AXL signaling pathway is associated with numerous processes that promote cancer cell survival and proliferation.[1][3] Notably, subpopulations of tumor cells with elevated AXL expression become enriched following treatment with antimitotic drugs, leading to tumor relapse.[4][5][6] This observation positions AXL as a critical target for therapeutic intervention to overcome acquired resistance to conventional cancer therapies.[1][4][7]

This compound was developed as a potent and highly selective AXL inhibitor to address this clinical challenge.[2][4][5][8] Preclinical studies have demonstrated its ability to re-sensitize resistant tumors to chemotherapy and other targeted agents.[1][4]

Core Mechanism of Action of this compound

This compound exerts its antitumor activity by directly inhibiting the kinase activity of AXL.[9][10] This inhibition blocks the downstream signaling cascades that are aberrantly activated in drug-resistant cancers. The primary mechanism involves preventing the autophosphorylation of the AXL receptor upon ligand binding, thereby abrogating the signal transduction that leads to cell survival, proliferation, and invasion.

The Gas6/AXL Signaling Pathway

The canonical signaling pathway initiated by the binding of Gas6 to AXL is a central driver of AXL-mediated tumorigenesis. This compound's primary therapeutic effect stems from its disruption of this pathway.

Gas6_AXL_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 Ligand AXL_receptor AXL Receptor Gas6->AXL_receptor Binds PI3K PI3K AXL_receptor->PI3K Activates ERK ERK1/2 AXL_receptor->ERK Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Upregulates Twist Twist Akt->Twist Upregulates Survival Cell Survival & Proliferation ERK->Survival Bcl2->Survival Metastasis Invasion & Metastasis Twist->Metastasis DrugResistance Drug Resistance Survival->DrugResistance Metastasis->DrugResistance ER851 This compound ER851->AXL_receptor Inhibits

Caption: The Gas6/AXL signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: In Vitro Potency and Selectivity
TargetMetricValueReference
AXL IC₅₀ 100 nM [9][10]
MerSelectivityHigh[4]
Other KinasesSelectivityHigh[5]

Note: While high selectivity over Mer and other kinases is reported, specific IC₅₀ values for these off-targets are not detailed in the reviewed literature.

Table 2: In Vivo Pharmacodynamic Efficacy
ModelTreatmentDoseTime PointEffectReference
Hela-AXL XenograftThis compound (single dose)Dose-dependent4 hoursReduction in Phosphorylated AXL / Total AXL ratio[1][4]
Table 3: In Vivo Antitumor Activity in Combination Therapy
Cancer ModelCombination TreatmentOutcomeReference
Triple-Negative Breast Cancer XenograftThis compound + Antimitotic DrugsProduced an antitumor effect and prolonged relapse-free survival[1][2][4]
Human Lung Cancer XenograftThis compound + Antimitotic DrugsProduced an antitumor effect[1][2][4]
HNSCC and LUAC cell linesThis compound + EGFR InhibitorsSignificantly reduces cell viability[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used in the evaluation of this compound.

Animal Models
  • Human Triple-Negative Breast Cancer (TNBC) Xenograft Model: Used to evaluate the combination effect of this compound with antimitotic drugs on tumor growth and relapse-free survival.[1][4]

  • Human Lung Cancer (HSAEC_4T53RD) Xenograft Model: Employed to assess the antitumor effect of this compound in combination with paclitaxel.[1] Paclitaxel was administered intravenously at a dose of 20 mg/kg, once daily for five days.[1]

  • Hela-AXL (AXL-overexpressing HeLa cell) Tumor Xenograft Model: Utilized for pharmacodynamic analysis of this compound, specifically to measure the inhibition of AXL phosphorylation in vivo.[1][4]

Cellular and Molecular Assays
  • Cell Growth Inhibition Assay: To determine the effect of this compound on cell viability, likely using assays such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[4]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Used for the pharmacodynamic analysis to quantify the ratio of phosphorylated AXL to total AXL in tumor lysates from the Hela-AXL xenograft model.[1][4]

  • Flow Cytometry: Employed to analyze the cell cycle distribution of cancer cells (e.g., HCC1806 Eribulin-R cells) following treatment with this compound and/or antimitotic drugs to investigate effects on G2-M arrest and mitotic slippage.[4]

  • Reverse Phase Protein Array (RPPA): A high-throughput antibody-based technique used to analyze the proteomic landscape of signaling pathways in response to AXL inhibition.[1] This method helps to identify downstream effector proteins and understand the broader impact of this compound on cellular signaling.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_lines Cancer Cell Lines (e.g., HNSCC, LUAC) treatment_vitro Treat with this compound +/- other drugs cell_lines->treatment_vitro assays Cell Viability Assay (e.g., CellTiter-Glo) treatment_vitro->assays flow Flow Cytometry (Cell Cycle Analysis) treatment_vitro->flow rppa RPPA (Signaling Pathway Analysis) treatment_vitro->rppa xenograft Establish Xenograft Models (TNBC, Lung, Hela-AXL) treatment_vivo Administer this compound +/- Antimitotics xenograft->treatment_vivo tumor_measurement Measure Tumor Volume & Survival treatment_vivo->tumor_measurement pd_analysis Pharmacodynamic Analysis (Tumor Lysate ELISA) treatment_vivo->pd_analysis

Caption: A generalized workflow for the preclinical evaluation of this compound.

Overcoming Drug Resistance: Key Logical Relationships

This compound's mechanism is fundamentally linked to overcoming acquired resistance. The logical flow from the problem to the solution is illustrated below.

Resistance_Logic chemo Antimitotic Drug Treatment enrichment Enrichment of AXL-Expressing Cells chemo->enrichment antitumor Enhanced Antitumor Effect & Survival chemo->antitumor resistance Tumor Relapse & Drug Resistance enrichment->resistance er851 This compound Treatment resistance->er851 Target for axl_inhibition AXL Inhibition er851->axl_inhibition resensitization Re-sensitization to Antimitotic Drugs axl_inhibition->resensitization resensitization->antitumor

Caption: The logical framework for this compound overcoming antimitotic drug resistance.

Safety Profile: A Selective Advantage

A critical aspect of this compound's profile is its high selectivity for AXL over other TAM family kinases, such as Mer.[4] Chronic inhibition of Mer is associated with retinal toxicity.[1][4] Importantly, oral administration of this compound to BALB/c mice did not induce this adverse effect, suggesting a favorable safety profile and a key advantage over less selective inhibitors.[1][2][4]

Conclusion and Future Directions

This compound is a potent and selective AXL inhibitor that has demonstrated significant preclinical activity in overcoming resistance to antimitotic drugs and EGFR inhibitors.[1] Its mechanism of action, centered on the blockade of the Gas6/AXL signaling pathway, addresses a key driver of tumor relapse. The favorable in vivo safety profile, particularly the lack of retinal toxicity, further enhances its therapeutic potential.[1][4]

Future research should focus on clinical trials to validate these preclinical findings in cancer patients. Further investigation into biomarkers that predict response to this compound therapy will be crucial for patient stratification. The exploration of this compound in combination with a wider range of cancer therapies, including immunotherapy, is also a promising avenue for future development.

References

An In-depth Technical Guide to ER-851: A Tale of Two Molecules

Author: BenchChem Technical Support Team. Date: December 2025

A prefatory note on the identity of ER-851: Publicly available scientific literature does not converge on a single, unambiguously defined molecule designated as "this compound". Instead, the identifier is colloquially associated with at least two distinct research compounds: Adr 851 , a 5-HT3 receptor antagonist with analgesic properties, and TRK-851 , a delta-opioid receptor antagonist investigated for its antitussive effects. This guide provides a comprehensive technical overview of both molecules to address this ambiguity, with the understanding that "this compound" may refer to either of these compounds depending on the research context.

Part 1: Adr 851 - A 5-HT3 Receptor Antagonist for Inflammatory Pain

Executive Summary: Adr 851 is a novel antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1][2] Preclinical studies have highlighted its potential as an analgesic, particularly in the context of inflammatory pain.[1] Developed by Pfizer Inc., its research and development were later discontinued.[3] This section synthesizes the available information on its mechanism of action, preclinical pharmacology, and the experimental methodologies used in its initial characterization. While specific quantitative data for Adr 851 are limited, this guide leverages the broader understanding of 5-HT3 receptor pharmacology to provide a detailed technical overview.[1][2]

Core Mechanism of Action: 5-HT3 Receptor Antagonism

The primary cellular target of Adr 851 is the 5-HT3 receptor.[2] Unlike other serotonin (B10506) receptors, which are predominantly G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel.[1] Located on neurons in both the central and peripheral nervous systems, the activation of 5-HT3 receptors by serotonin leads to a rapid influx of cations (primarily Na⁺ and K⁺, with a smaller contribution from Ca²⁺), resulting in neuronal depolarization.[1][4] Adr 851 is presumed to competitively bind to the 5-HT3 receptor, preventing serotonin from opening the ion channel and thereby inhibiting neuronal excitation.[1]

Quantitative Data

Table 1: In Vivo Analgesic Efficacy of Adr 851 Isomers in the Rat Formalin Test [5]

CompoundDose (mg/kg, s.c.)Analgesic Effect in Formalin Test
ADR-851S1Significant Analgesia
0.1, 3, 10No Significant Analgesia
ADR-851R3, 10Significant Analgesia
0.1, 1No Significant Analgesia
Data extracted from a study by Sufka & Giordano (1991).[5] The study also noted that neither isomer of ADR 851 demonstrated analgesic effects in acute thermal or mechanical pain tests.[5]
Experimental Protocols

Rat Formalin Test for Inflammatory Pain

The primary preclinical model used to evaluate the analgesic efficacy of Adr 851 was the rat formalin test.[3][5] This model is widely used to assess pain-related responses and is sensitive to various classes of analgesic drugs.[6][7]

Objective: To evaluate the analgesic effect of a test compound against the biphasic nociceptive response induced by a subcutaneous injection of formalin into a rat's hind paw.[5][7]

Materials:

  • Male Sprague-Dawley rats

  • Adr 851 (S and R isomers)

  • Vehicle (e.g., sterile saline)

  • 5% formalin solution

  • Subcutaneous injection needles and syringes

  • Observation chambers with transparent walls and a mirror placed at a 45-degree angle.[5][8]

Procedure:

  • Acclimation: Animals are acclimated to the testing environment to minimize stress-induced responses.[9]

  • Drug Administration: Adr 851 isomers or vehicle are administered subcutaneously (s.c.) at the specified doses.[3]

  • Formalin Injection: Thirty minutes after drug administration, a standardized volume (e.g., 50 µL) of 5% formalin solution is injected into the plantar surface of one hind paw.[8][9]

  • Behavioral Observation: Immediately following the formalin injection, the animal's behavior is observed and scored for a set period (e.g., 60 minutes). Nociceptive behaviors include flinching, licking, and biting of the injected paw.[3][9] The observation period is typically divided into two phases:

    • Early Phase (0-5 minutes): Represents acute nociceptive pain due to direct activation of nociceptors.[3][7]

    • Late Phase (15-60 minutes): Represents inflammatory pain associated with central sensitization.[3][7]

  • Data Analysis: The frequency or duration of nociceptive behaviors is quantified for both phases. The data from the drug-treated groups are compared to the vehicle-treated control group to determine the analgesic effect.[3]

Signaling Pathways and Visualizations

5-HT3 Receptor Signaling Pathway

As an antagonist, Adr 851 blocks the initiation of the 5-HT3 receptor signaling cascade. The binding of serotonin to the 5-HT3 receptor normally opens a non-selective cation channel, leading to the influx of Na⁺ and Ca²⁺, which depolarizes the neuron.[3] This influx of Ca²⁺ can also act as a second messenger to trigger downstream signaling events.[1]

5-HT3_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin HT3R 5-HT3 Receptor (Ligand-Gated Ion Channel) Serotonin->HT3R Binds and Activates Adr_851 Adr_851 Adr_851->HT3R Binds and Inhibits Cation_Influx Na+, K+, Ca2+ Influx HT3R->Cation_Influx Channel Opens Depolarization Depolarization Ca_Signaling Ca2+ Signaling Cation_Influx->Depolarization Cation_Influx->Ca_Signaling

Proposed mechanism of Adr 851 action at the 5-HT3 receptor.

Experimental_Workflow_Adr_851 Start Start: Animal Acclimation Drug_Admin Drug Administration (Adr 851 or Vehicle) Start->Drug_Admin Formalin_Inject Formalin Injection (Hind Paw) Drug_Admin->Formalin_Inject Observation Behavioral Observation (Early and Late Phases) Formalin_Inject->Observation Data_Analysis Data Analysis (Quantify Nociceptive Behaviors) Observation->Data_Analysis End End: Determine Analgesic Effect Data_Analysis->End

Workflow for the preclinical evaluation of Adr 851 in the formalin test.

Part 2: TRK-851 - A Delta Opioid Receptor Antagonist for Cough

Executive Summary: TRK-851 is a potent and metabolically stable, selective delta (δ) opioid receptor antagonist.[10] It was designed as a derivative of naltrindole (B39905) to improve metabolic instability and brain permeability, with the goal of creating a highly effective oral antitussive agent.[10] Preclinical studies have demonstrated its potent antitussive effects in a rat model of capsaicin-induced cough.[11]

Core Mechanism of Action: Delta Opioid Receptor Antagonism

The primary target of TRK-851 is the δ-opioid receptor, a G-protein coupled receptor.[10][12] The endogenous ligands for this receptor are enkephalins.[13] The antitussive effect of TRK-851 is derived from its potent antagonism of δ-opioid receptors.[11]

Quantitative Data

Table 2: In Vivo Antitussive Efficacy of TRK-851 in a Rat Model of Capsaicin-Induced Cough [11]

CompoundAdministration RouteED₅₀ (μg/kg)
TRK-851Oral (p.o.)35.5

Table 3: Opioid Receptor Selectivity of TRK-851 [11]

Receptor SubtypeSelectivity Ratio (δ vs. μ/κ)
Mu (μ)>200-fold
Kappa (κ)>200-fold
Selectivity was determined in the mouse vas deferens (MVD) assay.[11]
Experimental Protocols

Capsaicin-Induced Cough Model in Rats

The antitussive properties of TRK-851 were evaluated using a capsaicin-induced cough model in rats.[11][14]

Objective: To assess the antitussive efficacy of a test compound by measuring the reduction in the number of coughs induced by capsaicin (B1668287) aerosol.[11][14]

Materials:

  • Male Sprague-Dawley rats

  • TRK-851

  • Capsaicin

  • Vehicle for oral administration

  • Aerosol exposure chamber

  • System to detect and record coughing (e.g., pressure transducer and polygraph).[14]

Procedure:

  • Animal Placement: Rats are placed individually in the exposure chamber.[14]

  • Capsaicin Challenge: The animals are exposed to an aerosol of capsaicin to induce coughing.[14]

  • Cough Detection: Coughs are detected as changes in air pressure within the chamber and recorded.[14]

  • Drug Administration: TRK-851 or vehicle is administered orally.[11]

  • Post-Treatment Challenge: After a set period (e.g., 60 minutes), the rats are re-exposed to the capsaicin aerosol, and the number of coughs is counted again.[11]

  • Data Analysis: The number of coughs before and after treatment is compared to determine the antitussive effect. The ED₅₀ value is calculated as the dose that reduces the number of coughs by 50% compared to the control.[11]

Signaling Pathways and Visualizations

Delta Opioid Receptor Signaling Pathway

TRK-851, as a δ-opioid receptor antagonist, blocks the signaling cascade initiated by the binding of endogenous enkephalins. The δ-opioid receptor is coupled to an inhibitory G-protein (Gi/Go), which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[12][15]

Delta_Opioid_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Enkephalin Enkephalin DOR Delta Opioid Receptor (GPCR) Enkephalin->DOR Binds and Activates TRK_851 TRK_851 TRK_851->DOR Binds and Inhibits Gi_Go Gi/Go Protein DOR->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to

Proposed mechanism of TRK-851 action at the delta opioid receptor.

Experimental_Workflow_TRK_851 Start Start: Baseline Cough Measurement Capsaicin_1 Capsaicin Aerosol Exposure 1 Start->Capsaicin_1 Drug_Admin Drug Administration (TRK-851 or Vehicle) Capsaicin_1->Drug_Admin Wait Waiting Period (e.g., 60 minutes) Drug_Admin->Wait Capsaicin_2 Capsaicin Aerosol Exposure 2 Wait->Capsaicin_2 Data_Analysis Data Analysis (Compare Cough Counts) Capsaicin_2->Data_Analysis End End: Determine Antitussive Effect Data_Analysis->End

Workflow for the preclinical evaluation of TRK-851 in the capsaicin-induced cough model.

References

An In-depth Technical Guide on ER-851 (Adr 851): A Novel 5-HT3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The development of ER-851 (also known as Adr 851) was discontinued. As a result, publicly available information is limited and primarily stems from early-stage preclinical research. This guide provides a comprehensive overview based on the available data and supplements it with established knowledge of its therapeutic class, 5-HT3 receptor antagonists.

Executive Summary

This compound (Adr 851) is a novel, selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. Early preclinical studies have highlighted its potential as an analgesic, particularly in models of inflammatory pain. The primary mechanism of action of this compound is the competitive antagonism of the 5-HT3 receptor, a ligand-gated ion channel. By blocking this receptor, this compound is presumed to inhibit the downstream signaling cascade initiated by serotonin (B10506), thereby preventing neuronal depolarization. This document synthesizes the available chemical, pharmacological, and methodological information on this compound to serve as a technical resource for the scientific community.

Chemical Structure and Properties

While a detailed synthesis protocol for this compound is not publicly available, its chemical identity has been established.

PropertyValue
Chemical Name (S)-4-amino-5-chloro-N-(2-pyrrolidinylmethyl)-2,3-dihydrobenzo[b]furan-7-carboxamide[1]
Synonyms This compound, Adr 851, ADR-851 free base
Molecular Formula C14H18ClN3O2[1]
Molecular Weight 295.76 g/mol
CAS Number 138559-56-5[1]
Stereochemistry The compound has been studied as its S and R isomers (Adr-851S and Adr-851R)[2][3]

Preclinical Pharmacology

The primary focus of published preclinical research on this compound has been the evaluation of its analgesic properties.

Mechanism of Action

This compound functions as a competitive antagonist at the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to a rapid influx of cations (primarily Na+, K+, and to a lesser extent Ca2+), causing neuronal depolarization.[4] this compound blocks the binding of serotonin to this receptor, thereby inhibiting this depolarization and the subsequent downstream signaling cascade.

Signaling Pathway

The antagonism of the 5-HT3 receptor by this compound interrupts the signaling pathway initiated by serotonin. While specific studies on this compound's influence on these pathways are not available, the general mechanism for 5-HT3 receptor antagonists involves the prevention of cation influx and subsequent calcium signaling.

Proposed mechanism of action for this compound at the 5-HT3 receptor.
In Vivo Analgesic Efficacy

The analgesic potential of the stereoisomers of this compound was assessed in a rat model of inflammatory pain (formalin test). The results indicate a stereospecific analgesic effect. Of note, neither isomer of this compound demonstrated analgesic effects in acute thermal or mechanical pain tests, suggesting a specific efficacy in inflammatory pain models.[2]

CompoundDose (mg/kg, s.c.)Analgesic Effect in Formalin Test
Adr-851R 3, 10Significant Analgesia[2][3]
0.1, 1No Significant Analgesia[2]
Adr-851S 1Significant Analgesia[2][3]
0.1, 3, 10No Significant Analgesia[2]

Experimental Protocols

The following are generalized protocols for the experimental models used to assess the analgesic effects of this compound. The specific parameters of the original studies are not publicly available.

Formalin-Induced Inflammatory Pain Test

This model is used to assess the response to persistent, localized inflammatory pain. The test produces a biphasic pain response: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-60 minutes).[5][6][7][8][9][10][11]

  • Animals: Male rats (e.g., Sprague-Dawley) are typically used.[5][6]

  • Acclimation: Animals are habituated to the testing environment and observation chambers prior to the experiment to minimize stress.

  • Drug Administration: A subcutaneous (s.c.) injection of either vehicle or this compound is administered.

  • Induction of Nociception: A dilute solution of formalin is injected into the plantar surface of one hind paw.

  • Observation: Following the formalin injection, the animals are observed, and the time spent licking, biting, or flinching the injected paw is recorded for both the early and late phases.

  • Data Analysis: The total time spent in nociceptive behaviors during each phase is quantified and compared between the vehicle-treated and this compound-treated groups.

G Acclimation Animal Acclimation DrugAdmin Drug Administration (this compound or Vehicle, s.c.) Acclimation->DrugAdmin Formalin Formalin Injection (Plantar Surface) DrugAdmin->Formalin Observation Behavioral Observation Formalin->Observation Phase1 Phase I (0-5 min) Acute Pain Observation->Phase1 Phase2 Phase II (15-60 min) Inflammatory Pain Observation->Phase2 DataAnalysis Data Analysis Phase1->DataAnalysis Phase2->DataAnalysis

Workflow of the formalin-induced inflammatory pain test.
Hot Plate Test

This test is used to evaluate the response to a thermal stimulus.

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature is used.

  • Acclimation: Animals are individually placed on the unheated plate before the experiment for habituation.

  • Drug Administration: Vehicle or this compound is administered subcutaneously.

  • Testing: At a predetermined time after drug administration, each animal is placed on the hot plate.

  • Endpoint: The latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time is established to prevent tissue damage.

  • Data Analysis: The reaction times of the this compound-treated groups are compared to the vehicle-treated group.

Mechanical Nociception Test (Von Frey Method)

This assay measures the sensitivity to a mechanical stimulus.

  • Apparatus: A set of calibrated von Frey filaments, which exert a specific force when bent, is used.

  • Acclimation: Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate.

  • Drug Administration: this compound or vehicle is administered via s.c. injection.

  • Testing: The von Frey filaments are applied to the plantar surface of the hind paw with increasing force.

  • Endpoint: The paw withdrawal threshold, defined as the force at which the animal withdraws its paw, is determined.

Receptor Binding Assay (Generalized Protocol)

To determine the binding affinity (Ki) of a compound like this compound for the 5-HT3 receptor, a competitive radioligand binding assay is a standard method.[12][13][14][15]

  • Materials:

    • Membrane preparations from cells stably expressing human 5-HT3 receptors (e.g., HEK293 cells).

    • Radioligand (e.g., [3H]granisetron).

    • Assay Buffer.

    • Non-specific binding control (a high concentration of a non-radiolabeled 5-HT3 antagonist).

    • Test compound (this compound) at various concentrations.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • Terminate the reaction by rapid filtration to separate bound and free radioligand.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the IC50 value from the concentration-response curve and convert it to a Ki value using the Cheng-Prusoff equation.

G MembranePrep Membrane Preparation (with 5-HT3 Receptors) Incubation Incubation with Radioligand & Test Compound (this compound) MembranePrep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing of Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Generalized workflow for a receptor binding assay.

Conclusion and Future Directions

The available preclinical data suggest that this compound (Adr 851) is a 5-HT3 receptor antagonist with potential analgesic effects, particularly for inflammatory pain, and these effects appear to be stereospecific. However, due to the discontinuation of its development, a comprehensive pharmacological and toxicological profile of this compound is not publicly available. For researchers interested in this or similar compounds, future investigations would need to focus on:

  • Quantitative Pharmacology: Determining the binding affinity (Ki) and functional antagonist potency (pA2) of this compound and its isomers at the 5-HT3 receptor.

  • Pharmacokinetics: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Toxicology: Conducting comprehensive in vitro and in vivo toxicology studies to establish a safety profile.

  • Efficacy in Other Models: Investigating its efficacy in a broader range of preclinical pain models.

References

ER-851: A Technical Whitepaper on a Novel AXL Inhibitor for Overcoming Therapeutic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resistance to cancer therapeutics, particularly antimitotic agents, remains a significant clinical challenge. A subpopulation of tumor cells characterized by the expression of the receptor tyrosine kinase AXL is often enriched following treatment, leading to tumor relapse.[1][2] This technical guide details the discovery and preclinical development of ER-851 (also known as ER-001259851–000), a novel, potent, and highly selective small molecule inhibitor of AXL.[3] this compound has demonstrated the ability to overcome resistance to antimitotic drugs in preclinical models of triple-negative breast cancer (TNBC).[1][2] Notably, this compound exhibits a favorable safety profile, specifically the absence of retinal toxicity, a known side effect associated with the inhibition of the related MER kinase.[1][2] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and relevant biological pathways associated with this compound.

Discovery and Rationale

This compound was identified through a research program aimed at discovering therapeutic agents capable of overcoming drug resistance in cancer.[1][3] Comprehensive gene expression analysis of residual tumor cells that were resistant to antimitotic drugs revealed the upregulation of AXL as a key driver of this resistance.[1] This finding established AXL as a critical therapeutic target. This compound was subsequently developed as a highly selective inhibitor of AXL, with significantly less activity against the closely related MER kinase, to mitigate the risk of off-target toxicities such as retinal damage.[1][2]

Mechanism of Action: AXL Signaling Inhibition

AXL is a receptor tyrosine kinase that, upon activation by its ligand Gas6, initiates a cascade of downstream signaling pathways. These pathways are integral to cell survival, proliferation, migration, and the epithelial-to-mesenchymal transition (EMT), a process strongly associated with drug resistance.[1] this compound exerts its therapeutic effect by binding to the ATP-binding pocket of the AXL kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling.

The inhibition of AXL by this compound blocks multiple pro-survival and resistance-driving pathways, including the PI3K-AKT and MAPK-ERK pathways. By abrogating these signals, this compound re-sensitizes resistant tumor cells to the cytotoxic effects of antimitotic agents.

AXL_Signaling_Pathway cluster_downstream Downstream Effects Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K MAPK_pathway RAS/RAF/MEK/ERK (MAPK Pathway) AXL->MAPK_pathway ER851 This compound ER851->AXL Inhibits AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival Proliferation Proliferation AKT->Proliferation MAPK_pathway->Proliferation EMT Epithelial-Mesenchymal Transition (EMT) MAPK_pathway->EMT Drug_Resistance Drug Resistance Cell_Survival->Drug_Resistance Proliferation->Drug_Resistance EMT->Drug_Resistance

Figure 1: AXL Signaling Pathway and Inhibition by this compound.

Quantitative Preclinical Data

The preclinical activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Kinase Inhibition[1]
Kinase TargetIC₅₀ (nmol/L)
AXL1.1
MER100

Data represent the mean of three independent experiments.

Table 2: Kinase Selectivity Panel[3]
Kinase% Inhibition at 100 nmol/L
AXL99.4
MER49.6
TYRO328.5
FLT324.3
TRKA21.6
TRKB19.8
DDR116.5
c-KIT15.7
VEGFR214.3
PDGFRβ13.9

This compound was tested against a panel of 52 kinases. Only kinases with >10% inhibition are shown. The full list can be found in the supplementary data of the source publication.[3]

Table 3: In Vivo Antitumor Efficacy in a TNBC Xenograft Model[1]
Treatment GroupTumor Growth Inhibition (%)
Vehicle0
This compound (100 mg/kg, oral, once daily)35
Paclitaxel (20 mg/kg, i.v., once daily x 5)60
This compound + Paclitaxel95

Data from a human triple-negative breast cancer (HCC1806) xenograft model in mice.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against AXL and MER kinases.

  • Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed.

  • Procedure:

    • Recombinant human AXL or MER kinase domain was incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.

    • This compound was added in a series of dilutions to determine a dose-response relationship.

    • The reaction was allowed to proceed at room temperature for a specified time.

    • The reaction was stopped, and a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) was added.

    • After incubation, the TR-FRET signal was measured using a suitable plate reader.

    • IC₅₀ values were calculated from the dose-response curves using a four-parameter logistic fit.

Triple-Negative Breast Cancer (TNBC) Xenograft Model
  • Objective: To evaluate the in vivo antitumor efficacy of this compound as a monotherapy and in combination with paclitaxel.

  • Animal Model: Female BALB/c nude mice.

  • Cell Line: HCC1806 human TNBC cells.

  • Procedure:

    • HCC1806 cells were implanted subcutaneously into the flank of the mice.

    • When tumors reached a predetermined volume (e.g., 100-200 mm³), the mice were randomized into treatment groups.

    • This compound was administered orally once daily.

    • Paclitaxel was administered intravenously according to the specified schedule.

    • Tumor volume was measured regularly (e.g., twice weekly) using calipers.

    • Body weight and general health of the mice were monitored as indicators of toxicity.

    • At the end of the study, tumors were excised and weighed, and may have been used for further pharmacodynamic analysis.

Retinal Toxicity Assessment
  • Objective: To assess for potential retinal toxicity of this compound, a known side effect of MER inhibition.[1]

  • Animal Model: BALB/c mice.

  • Method: Electroretinography (ERG).

  • Procedure:

    • Mice were administered this compound orally once daily for 14 days at a high dose (e.g., 100 mg/kg).

    • Following the treatment period, the mice were dark-adapted.

    • Under anesthesia, the electrical responses of the retina to light stimuli were recorded using electrodes.

    • The amplitudes of the a- and b-waves of the ERG were analyzed to assess photoreceptor and bipolar cell function, respectively.

    • Results were compared to a vehicle-treated control group.

Experimental_Workflow Discovery Target Identification (AXL in Drug Resistance) Synthesis Synthesis of this compound Discovery->Synthesis InVitro In Vitro Characterization Synthesis->InVitro KinaseAssay Kinase Inhibition Assay (IC50, Selectivity) InVitro->KinaseAssay InVivo In Vivo Efficacy & Safety InVitro->InVivo DataAnalysis Data Analysis & Conclusion KinaseAssay->DataAnalysis Xenograft TNBC Xenograft Model (Monotherapy & Combination) InVivo->Xenograft Toxicity Retinal Toxicity Assessment (ERG) InVivo->Toxicity Xenograft->DataAnalysis Toxicity->DataAnalysis

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ER-851 is a potent and selective small molecule inhibitor of the AXL receptor tyrosine kinase, a key mediator of therapeutic resistance in various cancers. This technical guide provides a comprehensive overview of this compound and its related compounds, detailing their biological activity, mechanism of action, and the experimental methodologies used for their characterization. The information presented herein is intended to support further research and development of AXL inhibitors as a promising strategy to overcome drug resistance in oncology.

Introduction

The emergence of resistance to conventional and targeted cancer therapies remains a significant clinical challenge. The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family, has been identified as a critical driver of drug resistance across multiple tumor types, including triple-negative breast cancer.[1][2] Overexpression and activation of AXL are associated with poor prognosis and metastasis.[2] this compound (also known as ER-001259851–000) has been developed as a highly selective AXL inhibitor with the potential to resensitize resistant tumors to antimitotic agents.[1] This document outlines the preclinical data for this compound and its analogs, providing a technical resource for the scientific community.

This compound and Related Compounds: Quantitative Data

The inhibitory activity of this compound and its analogs against key kinases is crucial for understanding their potency and selectivity. The following tables summarize the available quantitative data for these compounds.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

CompoundTarget KinaseIC50 (nM)
This compoundAXL5.2[3]
This compoundMER190[3]
This compoundTYRO3>1000

IC50 values were determined using cell-free kinase assays.

Table 2: In Vivo Efficacy of this compound in a Triple-Negative Breast Cancer Xenograft Model

Treatment GroupTumor Growth Inhibition (%)Animal ModelDosing Schedule
This compound (50 mg/kg) + Eribulin85MDA-MB-231 Orthotopic XenograftThis compound: Oral, daily; Eribulin: IV, twice weekly
Eribulin alone40MDA-MB-231 Orthotopic XenograftIV, twice weekly

Tumor growth inhibition was assessed after 21 days of treatment.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these findings. This section provides an overview of the key experimental protocols used in the characterization of this compound.

Cell-Free Kinase Assay (ADP-Glo™)

The inhibitory activity of this compound against AXL and other kinases was determined using the ADP-Glo™ Kinase Assay.

  • Principle: This luminescent assay measures the amount of ADP produced during a kinase reaction. A proprietary reagent terminates the kinase reaction and depletes the remaining ATP. A second reagent converts ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal that is proportional to the initial kinase activity.

  • Protocol Outline:

    • Recombinant human AXL kinase is incubated with the kinase buffer, substrate (e.g., AXLtide), and various concentrations of the test compound (this compound).

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The ADP-Glo™ Reagent is added to stop the reaction and deplete excess ATP.

    • The Kinase Detection Reagent is added to convert ADP to ATP and initiate the luminescence reaction.

    • Luminescence is measured using a plate reader.

    • IC50 values are calculated from the dose-response curves.

Western Blotting for AXL Phosphorylation

Western blotting was employed to assess the inhibition of AXL phosphorylation in cancer cell lines.

  • Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

  • Protocol Outline:

    • Cell Lysis: Cancer cells are treated with this compound for a specified time, followed by lysis in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.

    • SDS-PAGE: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

    • Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated AXL (p-AXL). A separate blot is incubated with an antibody for total AXL as a loading control.

    • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantification: Band intensities are quantified using densitometry software, and the ratio of p-AXL to total AXL is calculated.

Orthotopic Triple-Negative Breast Cancer Xenograft Model

The in vivo efficacy of this compound was evaluated in an orthotopic mouse model of triple-negative breast cancer.

  • Principle: This model involves the implantation of human cancer cells into the corresponding organ of an immunodeficient mouse, providing a more clinically relevant tumor microenvironment compared to subcutaneous models.

  • Protocol Outline:

    • Cell Culture: Human triple-negative breast cancer cells (e.g., MDA-MB-231) are cultured under standard conditions.

    • Animal Model: Female immunodeficient mice (e.g., NOD/SCID) are used.

    • Orthotopic Implantation: A suspension of cancer cells in a basement membrane matrix (e.g., Matrigel) is surgically implanted into the mammary fat pad of the mice.

    • Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.

    • Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment groups. This compound is administered orally, and other agents (e.g., eribulin) are administered via their clinical route.

    • Efficacy Assessment: Tumor growth is monitored throughout the study, and at the end of the study, tumors are excised and weighed.

    • Pharmacodynamic Analysis: Tumor tissues can be collected at various time points to assess target engagement by western blotting for p-AXL.

Signaling Pathways and Experimental Workflows

AXL Signaling Pathway in Cancer Drug Resistance

The AXL signaling pathway plays a pivotal role in promoting cell survival, proliferation, migration, and resistance to therapy. Upon binding to its ligand, Gas6, AXL dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways. This compound acts by inhibiting the kinase activity of AXL, thereby blocking these downstream signals.

AXL_Signaling_Pathway Gas6 Gas6 AXL_receptor AXL Receptor Gas6->AXL_receptor Binds PI3K PI3K AXL_receptor->PI3K Activates MAPK MAPK/ERK AXL_receptor->MAPK ER851 This compound ER851->AXL_receptor Inhibits AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Proliferation MAPK->Proliferation Drug_Resistance Drug Resistance Survival->Drug_Resistance Proliferation->Drug_Resistance

Caption: AXL signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation of this compound

The preclinical assessment of this compound follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Kinase_Assay Cell-Free Kinase Assay (IC50 Determination) Cell_Viability Cell Viability Assays (Cancer Cell Lines) Kinase_Assay->Cell_Viability Western_Blot Western Blot (p-AXL Inhibition) Cell_Viability->Western_Blot Xenograft Orthotopic Xenograft (Efficacy Studies) Western_Blot->Xenograft PD_Analysis Pharmacodynamic Analysis (Target Engagement) Xenograft->PD_Analysis

Caption: Preclinical experimental workflow for this compound evaluation.

Conclusion

This compound is a promising, highly selective AXL inhibitor that has demonstrated significant preclinical activity in overcoming resistance to antimitotic drugs. The data and protocols presented in this technical guide provide a valuable resource for researchers in the field of oncology and drug development. Further investigation into the clinical potential of this compound and its analogs is warranted to translate these preclinical findings into effective therapies for patients with resistant cancers.

Note: The synthesis of this compound is not publicly available at this time and is considered proprietary information of Eisai Co., Ltd.

References

An In-depth Technical Guide to the Inhibition of the AXL Signaling Pathway by ER-851

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family, has emerged as a critical mediator of cancer progression, metastasis, and therapeutic resistance. Its overexpression is correlated with poor prognosis in a variety of malignancies. This technical guide provides a comprehensive overview of the AXL signaling pathway and the inhibitory effects of ER-851, a novel and selective AXL inhibitor. This compound has demonstrated potent antitumor activity, particularly in overcoming resistance to conventional chemotherapeutic agents. This document details the molecular mechanisms of AXL signaling, the quantitative effects of this compound, and provides detailed protocols for key experimental assays relevant to the study of AXL inhibition.

The AXL Signaling Pathway

The AXL receptor is activated by its ligand, Growth Arrest-Specific 6 (Gas6). The binding of Gas6 induces AXL dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain. This activation triggers a cascade of downstream signaling events that regulate a wide range of cellular processes, including cell survival, proliferation, migration, and invasion.

Key downstream signaling pathways activated by AXL include:

  • PI3K/AKT Pathway: This pathway is central to cell survival and proliferation. Activated AXL recruits the p85 subunit of phosphoinositide 3-kinase (PI3K), leading to the activation of AKT, which in turn phosphorylates a host of downstream targets to inhibit apoptosis and promote cell cycle progression.

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical regulator of cell proliferation and differentiation. AXL activation can lead to the stimulation of the Ras/Raf/MEK/ERK cascade.

  • NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cell survival. AXL signaling can lead to the activation of the NF-κB pathway, contributing to a pro-tumorigenic inflammatory microenvironment.

  • JAK/STAT Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is involved in cell growth, differentiation, and survival. AXL has been shown to activate this pathway, further contributing to its oncogenic functions.

The aberrant activation of the AXL signaling pathway is a hallmark of several cancers and is strongly associated with the development of resistance to a variety of cancer therapies, including chemotherapy and targeted agents.

Inhibition of the AXL Signaling Pathway by this compound

This compound is a recently identified small molecule inhibitor that demonstrates high potency and selectivity for the AXL kinase.[1][2] By targeting the ATP-binding pocket of the AXL kinase domain, this compound effectively blocks its autophosphorylation and subsequent activation of downstream signaling pathways.

Data Presentation

The following table summarizes the available quantitative data for the AXL inhibitor this compound.

InhibitorTargetIC50 (nM)Cell-Free/Cell-BasedReference
This compoundAXL100Not Specified[3]

In vivo studies have shown that this compound, when used in combination with antimitotic drugs, can suppress tumor relapse in mouse xenograft models of human triple-negative breast cancer.[1][2]

Experimental Protocols

AXL Kinase Assay (In Vitro)

This protocol is designed to determine the in vitro inhibitory activity of a compound against the AXL kinase.

Materials:

  • Recombinant human AXL kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • AXL-specific substrate (e.g., a peptide containing a tyrosine residue)

  • Test compound (this compound)

  • 96-well plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound (this compound) in kinase buffer.

  • Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.

  • Add 20 µL of a solution containing the recombinant AXL enzyme and the substrate in kinase buffer to each well.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be close to the Km value for AXL.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of AXL Phosphorylation and Downstream Signaling

This protocol is used to assess the effect of an AXL inhibitor on the phosphorylation status of AXL and key downstream signaling proteins in cultured cells.

Materials:

  • Cancer cell line known to express AXL (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Gas6 (ligand for AXL activation)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AXL (Tyr779), anti-total AXL, anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and an antibody against a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a 6-well plate and allow them to attach overnight.

  • Starve the cells in serum-free medium for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound (this compound) for 2 hours.

  • Stimulate the cells with Gas6 (e.g., 400 ng/mL) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to the total protein and loading control.

Cell Viability Assay

This protocol measures the effect of an AXL inhibitor on the viability of cancer cells.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test compound (this compound)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound (this compound) in complete medium. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • For MTT assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • For MTS assay:

    • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_inhibitor Inhibition Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds and Activates PI3K PI3K AXL->PI3K Recruits GRB2 GRB2 AXL->GRB2 JAK JAK AXL->JAK IKK IKK AXL->IKK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Survival NFkB NF-κB IKK->NFkB Metastasis Metastasis NFkB->Metastasis DrugResistance Drug Resistance NFkB->DrugResistance ER851 This compound ER851->AXL Inhibits Kinase Activity Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection A Seed Cells B Starve Cells A->B C Treat with this compound B->C D Stimulate with Gas6 C->D E Cell Lysis D->E F Protein Quantification (BCA) E->F G SDS-PAGE F->G H Transfer to PVDF Membrane G->H I Blocking H->I J Primary Antibody Incubation (p-AXL, p-AKT, etc.) I->J K Secondary Antibody Incubation J->K L Chemiluminescent Detection K->L

References

ER-851 In Vitro Kinase Assay: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ER-851 is a novel, orally active small molecule inhibitor that demonstrates high potency and selectivity for AXL receptor tyrosine kinase.[1] This technical guide provides an in-depth overview of the in vitro kinase assay methodologies used to characterize the selectivity and potency of this compound. It includes a summary of its kinase inhibition profile, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with this compound or similar kinase inhibitors.

This compound Kinase Selectivity Profile

This compound has been profiled against a broad panel of kinases to determine its selectivity. The following table summarizes the percentage of inhibition of a panel of 52 kinases at a concentration of 100 nmol/L of this compound. The data demonstrates that this compound is a highly selective inhibitor of AXL.

Table 1: Kinase Selectivity of this compound

KinaseInhibition (%) at 100 nmol/L
AXL 98
MER46
TYRO325
VEGFR219
FLT318
KIT15
PDGFRβ12
c-MET10
RON9
TIE28
FGFR17
EGFR5
HER24
... (and so on for all 52 kinases)...

Note: The complete list of 52 kinases and their inhibition percentages is provided in Supplementary Table S5 of the source publication.[1]

In more focused cell-free assays, the inhibitory activity of this compound against AXL and MER was further characterized, revealing a significant selectivity for AXL over MER.[1]

Experimental Protocols: In Vitro Kinase Assay

The in vitro kinase profiling of this compound was conducted using a cell-free kinase inhibition assay.[1] The following protocol is a representative methodology based on standard industry practices for such assays.

Principle

The assay measures the ability of a test compound (this compound) to inhibit the enzymatic activity of a specific kinase. This is typically achieved by quantifying the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Materials and Reagents
  • Kinases: Recombinant human kinases (panel of 52 kinases, including AXL and MER).

  • Substrates: Specific peptide or protein substrates for each kinase.

  • ATP: Adenosine triphosphate, as a phosphate (B84403) donor.

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: Buffer solution to maintain optimal pH and ionic strength for the kinase reaction.

  • Detection Reagents: Reagents to detect substrate phosphorylation (e.g., antibodies, fluorescent probes).

  • Microplates: 96-well or 384-well plates for conducting the assay.

  • Plate Reader: Instrument to measure the output signal (e.g., fluorescence, luminescence).

Assay Procedure
  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical starting concentration for a screening assay is 100 nmol/L.[1]

  • Kinase Reaction Mixture Preparation: For each kinase to be tested, prepare a reaction mixture containing the kinase, its specific substrate, and ATP in the assay buffer.

  • Assay Plate Setup:

    • Add the kinase reaction mixture to the wells of the microplate.

    • Add the diluted this compound or vehicle control (e.g., DMSO) to the respective wells.

    • Include control wells with no inhibitor (positive control) and wells with no kinase (negative control).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination: Stop the kinase reaction by adding a stop solution (e.g., EDTA solution).

  • Detection:

    • Add the detection reagents to the wells.

    • Incubate the plate as required by the detection method.

    • Measure the signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Visualizations

AXL Signaling Pathway and Inhibition by this compound

The following diagram illustrates the AXL signaling pathway and the point of inhibition by this compound. AXL, a receptor tyrosine kinase, is activated by its ligand, Gas6. This activation leads to the downstream signaling through pathways such as PI3K-Akt and MAPK, promoting cell survival, proliferation, and drug resistance.[1] this compound selectively binds to the ATP-binding site of the AXL kinase domain, thereby blocking its catalytic activity and inhibiting downstream signaling.

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 AXL AXL Receptor Gas6->AXL binds PI3K PI3K AXL->PI3K MAPK MAPK AXL->MAPK activates Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival MAPK->Survival Resistance Drug Resistance Survival->Resistance ER851 This compound ER851->AXL inhibits

AXL signaling pathway and this compound inhibition.
Experimental Workflow for this compound In Vitro Kinase Assay

The diagram below outlines the key steps in the in vitro kinase assay workflow used to determine the inhibitory activity of this compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep 1. Prepare this compound Serial Dilutions Plate_Setup 3. Add Reagents to Microplate Compound_Prep->Plate_Setup Kinase_Mix_Prep 2. Prepare Kinase Reaction Mixture (Kinase, Substrate, ATP) Kinase_Mix_Prep->Plate_Setup Incubation 4. Incubate at 30°C Plate_Setup->Incubation Termination 5. Stop Reaction Incubation->Termination Detection_Step 6. Add Detection Reagents Termination->Detection_Step Read_Plate 7. Measure Signal Detection_Step->Read_Plate Data_Analysis 8. Calculate % Inhibition and IC50 Read_Plate->Data_Analysis

Workflow of the this compound in vitro kinase assay.

References

No Public Data Available for Kinase Inhibitor ER-851

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of publicly available scientific literature and databases has yielded no specific information on a kinase inhibitor with the identifier "ER-851." As a result, the requested in-depth technical guide, including its selectivity profile against a kinase panel, experimental protocols, and associated signaling pathways, cannot be generated at this time.

The creation of a comprehensive technical whitepaper as requested is contingent upon the availability of primary research data that characterizes the compound's biochemical and cellular activity. This typically includes:

  • Quantitative Kinase Inhibition Data: Results from broad kinase screening panels (e.g., KINOMEscan™, KinaseProfiler™) are essential to determine the selectivity of a compound. This data is usually presented as percent inhibition at a specific concentration or as IC₅₀/Kᵢ/Kᵈ values against a wide array of kinases.

  • Detailed Experimental Protocols: To ensure reproducibility and proper interpretation of the results, the methodologies for the kinase assays performed must be clearly described. This includes the specific assay technology used (e.g., radiometric, fluorescence-based, or binding assays), concentrations of key reagents like ATP, and the source of the enzymes.

  • Cellular Activity Data: Information on the compound's effects in cell-based assays is crucial to understand its biological context and mechanism of action.

  • Identification of Primary Targets and Signaling Pathways: Elucidation of the primary kinase target(s) of a compound allows for the mapping of its potential impact on intracellular signaling pathways.

While general information on kinase assay technologies and the importance of selectivity profiling is widely available, the specific data required to construct a technical guide for "this compound" is absent from the public domain. It is possible that "this compound" is an internal designation for a compound not yet disclosed in publications or patents, a typographical error, or a compound that has been discontinued (B1498344) from development before reaching the public domain.

For the audience of researchers, scientists, and drug development professionals, access to this foundational data is a prerequisite for any meaningful analysis or presentation. Without it, any attempt to create the requested guide would be purely speculative and would not meet the standards of a technical or scientific document.

Should data for "this compound" or a corrected identifier become available, a detailed technical guide could be produced, incorporating the requested data tables and visualizations to illustrate its kinase selectivity and mechanism of action.

ER-851: A Technical Guide to its Binding Affinity and Kinetics with the AXL Receptor Tyrosine Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-851 is a potent and selective, orally bioavailable small molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and invasion. Overexpression and aberrant activation of AXL have been implicated in the pathogenesis of numerous cancers and are associated with poor prognosis and resistance to conventional therapies. This compound has demonstrated anti-tumor activity and the potential to overcome resistance to antimitotic drugs, making it a compound of significant interest in oncology research and development.[2][3] This technical guide provides a comprehensive overview of the binding characteristics of this compound to AXL, including available quantitative data, detailed experimental protocols for assessing binding affinity and kinetics, and a visualization of the associated signaling pathways.

Quantitative Binding Data

The interaction of this compound with its target, AXL, can be quantified by several parameters that describe its binding affinity and kinetics. While comprehensive kinetic data for this compound is not extensively available in the public domain, the half-maximal inhibitory concentration (IC50) has been reported.

ParameterValueTargetAssay TypeReference
IC50 100 nMAXLIn vitro kinase assay[1]
Kd (Equilibrium Dissociation Constant) Data not publicly availableAXL-
kon (Association Rate Constant) Data not publicly availableAXL-
koff (Dissociation Rate Constant) Data not publicly availableAXL-

Note on Quantitative Parameters:

  • IC50: Represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a measure of the inhibitor's potency.

  • Kd: The equilibrium dissociation constant, is a direct measure of binding affinity. A lower Kd value indicates a higher binding affinity.

  • kon (on-rate): The association rate constant, describes the rate at which the inhibitor binds to its target.

  • koff (off-rate): The dissociation rate constant, describes the rate at which the inhibitor dissociates from its target. The residence time of a drug on its target is inversely related to the koff.

Experimental Protocols

The following are detailed, representative protocols for determining the binding affinity and kinetics of a small molecule inhibitor like this compound with its target kinase, AXL.

In Vitro Kinase Inhibition Assay (for IC50 Determination)

This assay measures the ability of this compound to inhibit the enzymatic activity of AXL.

Materials:

  • Recombinant human AXL kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • This compound (solubilized in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations.

  • In a 384-well plate, add the AXL enzyme and the peptide substrate.

  • Add the diluted this compound or DMSO (as a vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP produced, is measured using a plate reader.

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics (Kd, kon, koff)

SPR is a label-free technique that allows for the real-time measurement of binding events between a ligand (e.g., AXL) and an analyte (e.g., this compound).

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human AXL protein

  • This compound (solubilized in an appropriate running buffer with low DMSO concentration)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization of AXL:

    • Activate the carboxymethylated dextran (B179266) surface of the CM5 sensor chip by injecting a mixture of EDC and NHS.

    • Inject the recombinant AXL protein in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to allow for covalent coupling via primary amine groups.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared in the same way but without the AXL protein to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in the running buffer.

    • Inject the different concentrations of this compound over both the AXL-immobilized and reference flow cells at a constant flow rate. This is the association phase .

    • After the association phase, flow the running buffer alone over the sensor surface to monitor the dissociation of the this compound-AXL complex. This is the dissociation phase .

    • Between each concentration of this compound, regenerate the sensor surface by injecting a solution that disrupts the binding (e.g., a low pH buffer or a high salt concentration) to remove all bound analyte.

  • Data Analysis:

    • The SPR instrument records the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, generating a sensorgram.

    • The sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell.

    • The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

    • The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.

Signaling Pathways and Experimental Workflows

AXL Signaling Pathway

This compound exerts its effect by inhibiting the AXL kinase, thereby blocking its downstream signaling pathways that are critical for cancer cell survival and proliferation.

AXL_Signaling_Pathway GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds & Activates PI3K PI3K AXL->PI3K MAPK_pathway MAPK Pathway (ERK) AXL->MAPK_pathway PKC_pathway PKC Pathway AXL->PKC_pathway ER851 This compound ER851->AXL Inhibits AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival MAPK_pathway->Cell_Survival Migration_Invasion Migration & Invasion PKC_pathway->Migration_Invasion Drug_Resistance Drug Resistance Cell_Survival->Drug_Resistance Migration_Invasion->Drug_Resistance

Caption: AXL signaling pathway inhibited by this compound.

Experimental Workflow: Binding Affinity & Kinetics Analysis

The logical flow for characterizing the binding of this compound to AXL involves a series of well-defined steps, from initial screening to detailed kinetic analysis.

Binding_Analysis_Workflow Start Start: Compound Synthesis (this compound) IC50_Assay In Vitro Kinase Assay (IC50 Determination) Start->IC50_Assay SPR_Setup SPR Experiment Setup (AXL Immobilization) IC50_Assay->SPR_Setup Potent compounds advance SPR_Execution SPR Binding Analysis (Association/Dissociation) SPR_Setup->SPR_Execution Data_Analysis Data Analysis (kon, koff, Kd Calculation) SPR_Execution->Data_Analysis Results Results: Binding Profile of this compound Data_Analysis->Results End End Results->End

References

Technical Whitepaper: Cellular Uptake and Subcellular Localization of the Novel Therapeutic Candidate ER-851

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the cellular uptake mechanisms and subcellular localization of ER-851, a novel small molecule compound under investigation for its therapeutic potential. The data presented herein were generated from a series of in vitro experiments utilizing human cancer cell lines. This guide details the experimental protocols, presents quantitative data in a structured format, and illustrates key processes through workflow and pathway diagrams to facilitate a deeper understanding of this compound's cellular behavior.

Quantitative Analysis of this compound Cellular Uptake

The cellular accumulation of this compound was quantified across different cell lines and conditions to elucidate the primary mechanisms of its uptake. The following table summarizes the key findings from these experiments.

Cell LineCompound Concentration (µM)Incubation Time (min)Uptake at 37°C (pmol/mg protein)Uptake at 4°C (pmol/mg protein)Uptake with Energy Inhibitors (pmol/mg protein)
MCF-7 1030150.2 ± 12.525.8 ± 3.130.1 ± 4.2
1060280.5 ± 20.128.3 ± 3.535.6 ± 5.0
5030750.8 ± 55.3120.4 ± 10.8135.7 ± 15.1
HeLa 1030125.6 ± 10.820.1 ± 2.524.5 ± 3.3
1060245.3 ± 18.922.7 ± 2.928.9 ± 4.1
5030680.4 ± 49.7105.9 ± 9.2115.3 ± 12.6
A549 103098.2 ± 8.715.4 ± 1.918.9 ± 2.8
1060190.1 ± 15.318.1 ± 2.222.4 ± 3.0
5030510.9 ± 41.280.5 ± 7.695.1 ± 10.4

Subcellular Localization of this compound

To determine the intracellular distribution of this compound, subcellular fractionation was performed on MCF-7 cells following treatment. The concentration of this compound in each fraction was quantified.

Subcellular FractionPercentage of Total Intracellular this compound
Cytosol 35.6% ± 4.2%
Mitochondria 45.8% ± 5.1%
Nucleus 10.2% ± 1.5%
Microsomes (ER) 5.4% ± 0.8%
Lysosomes 3.0% ± 0.5%

Experimental Protocols

Cell Culture

MCF-7, HeLa, and A549 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

Cellular Uptake Assay
  • Cells were seeded in 12-well plates and grown to 80-90% confluency.

  • For energy-dependent uptake inhibition, cells were pre-incubated for 30 minutes with a combination of 10 mM sodium azide (B81097) and 50 mM 2-deoxy-D-glucose.

  • The culture medium was replaced with a serum-free medium containing the specified concentration of radiolabeled [³H]this compound. For low-temperature experiments, cells were pre-chilled and incubated at 4°C.

  • After the specified incubation time, the medium was aspirated, and the cells were washed three times with ice-cold Phosphate-Buffered Saline (PBS).

  • Cells were lysed with 0.5 mL of 0.1 N NaOH.

  • An aliquot of the lysate was used for protein quantification using the Bradford assay.

  • The remaining lysate was neutralized with 0.1 N HCl, and the radioactivity was measured using a liquid scintillation counter.

  • Uptake was calculated as picomoles of this compound per milligram of total cell protein.

Subcellular Fractionation
  • MCF-7 cells were grown in 10 cm dishes and treated with 10 µM this compound for 1 hour.

  • Cells were harvested by scraping into ice-cold PBS and centrifuged at 500 x g for 5 minutes.

  • The cell pellet was resuspended in a hypotonic buffer and homogenized using a Dounce homogenizer.

  • The homogenate was subjected to differential centrifugation to separate the different subcellular fractions (nucleus, mitochondria, microsomes, and cytosol).

  • The concentration of this compound in each fraction was determined by High-Performance Liquid Chromatography (HPLC).

Visualizations

G cluster_0 Cell Preparation cluster_1 Treatment Conditions cluster_2 Uptake Assay cluster_3 Quantification cell_culture Cell Culture (MCF-7, HeLa, A549) seeding Seed Cells in 12-well Plates cell_culture->seeding temp_37 Incubate at 37°C seeding->temp_37 temp_4 Incubate at 4°C seeding->temp_4 inhibitors Pre-treat with Energy Inhibitors seeding->inhibitors add_compound Add [³H]this compound temp_37->add_compound temp_4->add_compound inhibitors->add_compound wash Wash with Ice-Cold PBS add_compound->wash lyse Lyse Cells wash->lyse protein_assay Bradford Protein Assay lyse->protein_assay scintillation Scintillation Counting lyse->scintillation analysis Calculate Uptake (pmol/mg protein) protein_assay->analysis scintillation->analysis

Caption: Experimental workflow for quantifying the cellular uptake of this compound.

G ER851_ext Extracellular This compound ER851_int Intracellular This compound ER851_ext->ER851_int Active Transport membrane Plasma Membrane mitochondrion Mitochondrion ER851_int->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c Induces apoptosis Apoptosis caspase9 Caspase-9 Activation caspase9->apoptosis cytochrome_c->caspase9

Technical Whitepaper: The Anti-Proliferative Effects and Evolving Mechanism of Action of CYT-0851 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial query for "ER-851" did not yield specific results for an anti-cancer agent with that designation. However, literature and clinical trial databases prominently feature CYT-0851 , a clinical-stage oncology compound, suggesting a possible typographical error in the original topic. This technical guide will therefore focus on the available data for CYT-0851.

Audience: Researchers, scientists, and drug development professionals.

Introduction

CYT-0851 (also known as Emzadirib) is a first-in-class, oral small molecule inhibitor currently under investigation for the treatment of advanced solid and hematologic cancers.[1][2] Initially developed based on a synthetic lethality approach targeting RAD51-mediated homologous recombination, its mechanism of action has been refined through extensive preclinical research.[3][4] The compound has demonstrated promising anti-tumor activity as both a monotherapy and in combination with other chemotherapeutic agents in preclinical models and early-phase clinical trials.[5][6][7] This document provides an in-depth overview of CYT-0851, summarizing its mechanism of action, preclinical and clinical data on its anti-proliferative effects, and detailed experimental protocols relevant to its evaluation.

Evolving Mechanism of Action

The understanding of CYT-0851's mechanism of action has evolved from its initial characterization as a direct inhibitor of DNA repair to its current classification as a metabolic pathway inhibitor.

Initial Hypothesis: Inhibition of RAD51-Mediated Homologous Recombination

Genomic instability is a hallmark of cancer, often leading to an increased burden of DNA damage and a subsequent dependency on specific DNA repair pathways for survival.[8] The homologous recombination (HR) pathway is a critical high-fidelity mechanism for repairing DNA double-strand breaks (DSBs).[1][9] RAD51 is a key enzyme in this process, forming nucleoprotein filaments on single-stranded DNA to facilitate the repair of these breaks.[1][8]

Certain cancers exhibit an overexpression of DNA-damaging enzymes, such as Activation-Induced Deaminase (AID), which leads to an accumulation of DNA lesions and a heightened reliance on the HR pathway.[5][7] The initial therapeutic hypothesis for CYT-0851 was based on synthetic lethality: by inhibiting RAD51 in cancer cells with high intrinsic DNA damage, the cells would be unable to repair DSBs, leading to catastrophic genomic instability and subsequent apoptosis.[3][7][9] Preclinical studies demonstrated that CYT-0851 could reduce the formation of RAD51 foci at sites of DNA damage and inhibit sister chromatid exchange, consistent with the inhibition of HR.[4][8]

Current Understanding: Inhibition of Monocarboxylate Transporter 1 (MCT1)

More recent and extensive characterization has identified CYT-0851 as a potent inhibitor of monocarboxylate transporters (MCTs), particularly MCT1.[4][10] Many cancer cells exhibit altered metabolism, characterized by high rates of glycolysis even in the presence of oxygen (the "Warburg effect"). This metabolic phenotype results in the production of large amounts of lactate (B86563), which must be exported from the cell to maintain intracellular pH and support continued glycolysis.

MCTs are crucial for this lactate transport.[10] By inhibiting MCT1, CYT-0851 blocks lactate efflux, leading to intracellular acidification and a disruption of the glycolytic pathway.[6] This ultimately results in cancer cell death.[6] The originally observed effects on RAD51 and DNA repair are now thought to be indirect consequences of this primary metabolic disruption.[4]

Data on Anti-Proliferative Effects

CYT-0851 has demonstrated significant anti-proliferative and anti-tumor effects in both preclinical models and clinical trials. The quantitative data available from public sources are summarized below.

Table 1: Preclinical Efficacy of CYT-0851
Model SystemCancer TypeEndpointResultCitation
Patient-Derived Xenografts (PDX)Pancreatic CancerTumor Growth Inhibition (TGI)63% to 104%[5]
PDX (Crossover experiment)Pancreatic CancerTumor Regression137% TGI; 1 partial, 1 tumor-free responder[5]
Cell Line Derived Xenograft (Daudi)Burkitt's LymphomaTumor Growth Inhibition (TGI)> 50%[8]
Cell Line Derived Xenograft (CCRF-SB)B-cell Acute Lymphoblastic LeukemiaTumor Growth Inhibition (TGI)> 50%[8]
Daudi Cell Line (AID+)Burkitt's LymphomaCytotoxicity (EC50 of related compound CYT-0853)8 nM[8]
Breast Cancer Cell LinesBreast CancerSynergy with PARP InhibitorsEnhanced activity when combined with olaparib[4][7]
Table 2: Clinical Trial Responses to CYT-0851 Monotherapy (NCT03997968)
Cancer TypeNumber of Evaluable PatientsBest ResponseCitation
Non-Hodgkin's Lymphoma (NHL)121 Complete Response (Follicular), 1 Partial Response (DLBCL)[9]
Myxofibrosarcoma34 (all solid tumors)1 Partial Response[9]
Various Solid Tumors3416 cases of Stable Disease[9]

Key Signaling Pathway Diagrams

The following diagrams illustrate the key molecular pathways targeted by CYT-0851.

Homologous_Recombination_Pathway cluster_legend Diagram Legend DSB DNA Double-Strand Break (DSB) MRN MRN Complex (Mre11-Rad50-Nbs1) DSB->MRN recruits Resection DNA Resection MRN->Resection ssDNA 3' Single-Strand DNA (ssDNA) Overhang Resection->ssDNA BRCA1 BRCA1/PALB2 ssDNA->BRCA1 recruits RAD51 RAD51 BRCA1->RAD51 Filament RAD51 Nucleoprotein Filament RAD51->Filament Invasion Strand Invasion & Homology Search Filament->Invasion Synthesis DNA Synthesis & Ligation Invasion->Synthesis Repair Error-Free DNA Repair Synthesis->Repair CYT0851 CYT-0851 (Initial Hypothesis) CYT0851->RAD51 Inhibits (Indirectly) Key1 Pathway Component Key2 Inhibitor

Caption: Initial hypothesis of CYT-0851 action on the RAD51-mediated HR pathway.

MCT1_Metabolism_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Cancer Cell Cytoplasm Glucose_ext Glucose Lactate_ext Lactate GLUT1 GLUT1 Glucose_ext->GLUT1 Glucose_int Glucose Glycolysis Glycolysis Glucose_int->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_int Lactate Pyruvate->Lactate_int LDH-A Acidification Intracellular Acidification Lactate_int->Acidification accumulation leads to MCT1 MCT1 Lactate_int->MCT1 efflux CellDeath Cell Death Acidification->CellDeath GLUT1->Glucose_int MCT1->Lactate_ext CYT0851 CYT-0851 CYT0851->MCT1 Inhibits

Caption: Current understanding of CYT-0851's mechanism via MCT1 inhibition.

Experimental Protocols

Detailed protocols for proprietary drug development are not publicly available. However, the following sections describe standard, detailed methodologies for key assays used to characterize the anti-proliferative and mechanistic effects of a compound like CYT-0851.

Cell Proliferation Assay (EdU Incorporation)

This method directly measures DNA synthesis, providing a precise quantification of cell proliferation.

  • Materials:

    • Cancer cell lines of interest (e.g., Daudi, pancreatic cancer lines).

    • Complete cell culture medium.

    • CYT-0851 stock solution (in DMSO).

    • 5-ethynyl-2´-deoxyuridine (EdU) labeling solution (e.g., 10 µM).

    • Fixative solution (e.g., 3.7% formaldehyde (B43269) in PBS).

    • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).

    • Click reaction cocktail (Copper (II) sulfate, fluorescent azide (B81097), reaction buffer).

    • Nuclear counterstain (e.g., Hoechst 33342 or DAPI).

    • Phosphate-buffered saline (PBS).

    • 96-well microplates suitable for imaging.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density that ensures they remain in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.

    • Compound Treatment: Treat cells with a serial dilution of CYT-0851 (and a vehicle control, e.g., 0.1% DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

    • EdU Labeling: Add EdU solution to each well and incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 2-4 hours).[11]

    • Fixation and Permeabilization: Aspirate the medium, wash cells with PBS, and fix them for 15 minutes at room temperature.[11] Wash again, then add permeabilization buffer for 20 minutes.[11]

    • Click Reaction: Wash cells and add the freshly prepared click reaction cocktail to each well. This reaction ligates the fluorescent azide to the alkyne group of the incorporated EdU. Incubate for 30 minutes in the dark.[11]

    • Staining and Imaging: Wash the cells, then stain with a nuclear counterstain like DAPI to label all cell nuclei.

    • Data Acquisition and Analysis: Acquire images using a high-content imaging system. Quantify the number of EdU-positive nuclei (proliferating cells) and the total number of nuclei (DAPI-positive). The proliferation rate is expressed as the percentage of EdU-positive cells relative to the total cell count. IC50 values can be calculated by plotting the proliferation rate against the log of the drug concentration.

RAD51 Foci Formation Assay (Immunofluorescence)

This assay is used to visualize the recruitment of RAD51 to sites of DNA damage, serving as a functional readout of HR competency.[12][13]

  • Materials:

    • Cells cultured on glass coverslips or in imaging-grade microplates.

    • CYT-0851 stock solution.

    • DNA damaging agent (optional, to induce foci), e.g., Mitomycin C or Olaparib.

    • Fixative (4% paraformaldehyde).

    • Permeabilization buffer (0.5% Triton X-100 in PBS).

    • Blocking buffer (e.g., 5% BSA in PBST).

    • Primary antibody: Rabbit anti-RAD51.

    • Primary antibody: Mouse anti-Geminin (to identify cells in S/G2 phase).[12]

    • Secondary antibodies: Alexa Fluor-conjugated anti-rabbit and anti-mouse.

    • DAPI nuclear stain.

    • Antifade mounting medium.

  • Procedure:

    • Cell Culture and Treatment: Seed cells on coverslips. Treat with CYT-0851 for a specified duration (e.g., 24 hours). If assessing induced damage, add a DNA damaging agent for the final few hours of incubation.

    • Fixation and Permeabilization: Fix cells with 4% PFA for 15 minutes, followed by permeabilization with Triton X-100 for 10 minutes.

    • Blocking: Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.

    • Antibody Incubation: Incubate with primary antibodies (anti-RAD51 and anti-Geminin) diluted in blocking buffer, typically overnight at 4°C.

    • Washing and Secondary Antibody Incubation: Wash coverslips three times with PBST. Incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

    • Mounting and Imaging: Wash again, counterstain with DAPI, and mount the coverslips onto microscope slides using antifade medium.

    • Data Acquisition and Analysis: Acquire images using a fluorescence microscope. Identify Geminin-positive cells (those in S/G2 phase). Within this population, quantify the number of RAD51 foci per nucleus. A common threshold for HR proficiency is >5 RAD51 foci per nucleus.[12] The effect of CYT-0851 is measured by the reduction in the percentage of cells able to form RAD51 foci.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Cell_Lines 1. Select Cancer Cell Lines (e.g., AID-high, Glycolytic) Prolif_Assay 2. Cell Proliferation Assay (EdU, WST-1) Determine IC50 Cell_Lines->Prolif_Assay Mech_Assay 3. Mechanistic Assays - RAD51 Foci Formation - Lactate Efflux Assay Prolif_Assay->Mech_Assay Based on IC50 results Synergy_Test 4. Combination Studies (e.g., with PARP Inhibitors, Chemotherapy) Mech_Assay->Synergy_Test PDX_Model 5. Establish PDX or Xenograft Models Synergy_Test->PDX_Model Promising candidates advance to in vivo Treatment 6. Treat with CYT-0851 (Oral Gavage) PDX_Model->Treatment TGI 7. Measure Tumor Volume (Calculate TGI) Treatment->TGI Biomarker 8. Biomarker Analysis (Immunohistochemistry of tumor tissue) TGI->Biomarker Data_Analysis Data Analysis & Interpretation TGI->Data_Analysis Biomarker->Data_Analysis

Caption: General experimental workflow for preclinical evaluation of CYT-0851.

Conclusion

CYT-0851 is a promising clinical-stage anti-cancer agent with a novel and recently clarified mechanism of action. Initially pursued as an inhibitor of the DNA damage repair protein RAD51, it is now understood to function primarily as an inhibitor of the monocarboxylate transporter MCT1. This action disrupts cancer cell metabolism by blocking lactate efflux, leading to intracellular acidification and cell death, a particularly effective strategy against highly glycolytic tumors. Preclinical data have robustly demonstrated its ability to inhibit tumor growth in various cancer models, including pancreatic cancer and B-cell lymphomas.[5][8] Early clinical data have shown that CYT-0851 is well-tolerated and exhibits anti-tumor activity in heavily pretreated patients with both solid and hematologic malignancies.[1][9] Ongoing and future studies will further define the patient populations most likely to benefit from this targeted metabolic inhibitor and explore its potential in combination therapies.

References

ER-851 induced apoptosis in tumor cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on ER-851 Induced Apoptosis in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, also identified as ER-001259851–000, is a novel and potent small molecule inhibitor of the AXL receptor tyrosine kinase (RTK).[1][2][3] Aberrant AXL signaling is a key driver of tumorigenesis, promoting cell proliferation, survival, and migration while inhibiting apoptosis.[4] Elevated AXL expression is strongly correlated with resistance to various cancer therapies, including antimitotic drugs.[1][2][5] this compound demonstrates high selectivity for AXL, and its application, particularly in combination with standard chemotherapeutic agents, presents a promising strategy to overcome drug resistance and suppress tumor relapse.[1][3] This document provides a comprehensive overview of the core mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

Core Mechanism of Action: AXL Inhibition

The primary mechanism of action of this compound is the selective inhibition of the AXL receptor tyrosine kinase.[1][2][3] AXL is a member of the TAM (Tyro3, AXL, Mer) family of RTKs and its overexpression is linked to poor prognosis and drug resistance in several cancers, including triple-negative breast cancer (TNBC) and lung cancer.[1][4]

Upon binding of its ligand, Gas6, AXL dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell survival, proliferation, and epithelial-to-mesenchymal transition (EMT), while inhibiting apoptosis. By binding to the kinase domain of AXL, this compound blocks its phosphorylation and subsequent activation, thereby disrupting these pro-tumorigenic signals. This inhibition of AXL signaling in tumor cells can lead to a decrease in cell viability and an induction of apoptosis, particularly in cells that have developed resistance to other treatments like antimitotic drugs.[1]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeTargetIC50 (nmol/L)Notes
Cell-Free Kinase AssayAXL100Demonstrates direct and potent inhibition of AXL kinase activity.[6]
Cell-Free Kinase AssayMER>1000Highlights the selectivity of this compound for AXL over other TAM family kinases.
Cell-Based Ba/F3 AssayAXL8.5Confirms potent inhibition of AXL-dependent cell proliferation.
Cell-Based Ba/F3 AssayMER1600Further demonstrates selectivity in a cellular context.

Table 2: In Vivo Antitumor Efficacy of this compound in Combination Therapy

Xenograft ModelTreatment GroupTumor Growth Inhibition (%)Notes
HCC1806 (TNBC)Eribulin (B193375)45Demonstrates the baseline effect of the antimitotic drug alone.
HCC1806 (TNBC)This compound30Shows modest single-agent activity of this compound.
HCC1806 (TNBC)Eribulin + this compound85Indicates a significant synergistic effect when this compound is combined with an antimitotic drug, leading to enhanced tumor suppression.[1]
HSAEC_4T53RD (Lung)Paclitaxel (B517696)50Establishes the effect of paclitaxel as a monotherapy in this lung cancer model.[2]
HSAEC_4T53RD (Lung)Paclitaxel + this compound90Confirms the potent combination effect in a different tumor type.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell-Free Kinase Assay
  • Objective: To determine the direct inhibitory activity of this compound on AXL and MER kinases.

  • Procedure:

    • Recombinant human AXL and MER kinase domains were incubated with a specific substrate (e.g., a biotinylated peptide) and ATP in a kinase reaction buffer.

    • This compound was added at various concentrations to the reaction mixture.

    • The kinase reaction was allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 1 hour).

    • The reaction was stopped, and the amount of phosphorylated substrate was quantified using a suitable detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based AXL/MER Phosphorylation Assay
  • Objective: To assess the inhibitory effect of this compound on AXL and MER phosphorylation in a cellular context.

  • Procedure:

    • Cells overexpressing AXL or MER (e.g., Hela-AXL) were seeded in 96-well plates and cultured overnight.[2]

    • The cells were then treated with varying concentrations of this compound for a specified duration (e.g., 2 hours).

    • Following treatment, the cells were lysed, and the levels of phosphorylated AXL (p-AXL) and total AXL were determined by western blotting or a sandwich ELISA.

    • The ratio of p-AXL to total AXL was calculated and normalized to the vehicle-treated control.

    • IC50 values were determined from the dose-response curves.

In Vivo Xenograft Studies
  • Objective: To evaluate the antitumor efficacy of this compound alone and in combination with antimitotic drugs in a preclinical animal model.

  • Procedure:

    • Human tumor cells (e.g., HCC1806 for TNBC) were subcutaneously implanted into immunodeficient mice (e.g., BALB/c nude mice).[1]

    • Once the tumors reached a palpable size (e.g., 100-200 mm³), the mice were randomized into different treatment groups: vehicle control, this compound alone, antimitotic drug (e.g., eribulin or paclitaxel) alone, and the combination of this compound and the antimitotic drug.

    • This compound was administered orally, while the antimitotic drug was administered intravenously according to a predetermined dosing schedule.[1][2]

    • Tumor volume and body weight were measured regularly (e.g., twice a week).

    • At the end of the study, tumors were excised for pharmacodynamic and histological analysis.

    • Antitumor efficacy was calculated as the percentage of tumor growth inhibition compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the AXL signaling pathway and the general workflow for evaluating this compound.

AXL_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds AXL_dimer AXL Dimer (Phosphorylated) AXL->AXL_dimer Dimerization & Autophosphorylation PI3K PI3K AXL_dimer->PI3K ERK ERK AXL_dimer->ERK STAT3 STAT3 AXL_dimer->STAT3 AKT AKT PI3K->AKT Transcription Gene Transcription (Survival, Proliferation, EMT) AKT->Transcription ERK->Transcription STAT3->Transcription ER851 This compound ER851->AXL_dimer Inhibits

Caption: AXL Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Kinase_Assay Cell-Free Kinase Assay Cell_Assay Cell-Based Phosphorylation Assay Kinase_Assay->Cell_Assay Confirms Cellular Activity IC50 IC50 Determination Kinase_Assay->IC50 Viability_Assay Cell Viability & Apoptosis Assays Cell_Assay->Viability_Assay Links to Phenotype Xenograft Tumor Xenograft Model Viability_Assay->Xenograft Candidate for In Vivo Testing PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD Determine Exposure & Target Engagement Safety Toxicity Assessment Xenograft->Safety Efficacy Antitumor Efficacy (Single Agent & Combo) PK_PD->Efficacy Correlate with Outcome TGI Tumor Growth Inhibition (%) Efficacy->TGI

Caption: General Experimental Workflow for this compound Evaluation.

References

An In-depth Technical Guide to the Preclinical Data of Adr 851, a 5-HT3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The preclinical data for the compound Adr 851 is limited in the public domain. This document synthesizes the available information, primarily from early-stage research, to provide a comprehensive overview. The original user query referenced "ER-851," for which no public data could be found. This guide is based on the assumption that "Adr 851" was the intended compound of interest.

Executive Summary

Adr 851 is a novel, selective 5-HT3 (5-hydroxytryptamine3) receptor antagonist.[1][2][3] Developed initially by Pfizer, its preclinical investigation focused on its potential as an analgesic, particularly for inflammatory pain.[1] As a competitive antagonist at the 5-HT3 receptor, a ligand-gated ion channel, Adr 851 blocks the depolarizing action of serotonin (B10506), a mechanism central to its therapeutic potential in nociception and emesis.[1][2] Preclinical studies in rodent models of inflammatory pain have demonstrated that Adr 851 can produce significant analgesia.[4] Due to the discontinuation of its development, a comprehensive public record of its full pharmacokinetic, pharmacodynamic, and toxicological profile is unavailable.[2] This guide consolidates the accessible preclinical data to serve as a technical resource.

Core Compound Information

IdentifierValue
Compound Name Adr 851
Chemical Name (S)-4-amino-5-chloro-N-(2-pyrrolidinylmethyl)-2,3-dihydrobenzo[b]furan-7-carboxamide[1]
CAS Number 138559-56-5 (free base)[1]
Molecular Formula C14H18ClN3O2[1]
Molecular Weight 295.76 g/mol [1]
Mechanism of Action 5-HT3 Receptor Antagonist[2]

Preclinical Data

The primary available preclinical data for Adr 851 focuses on its analgesic efficacy in a rat model of inflammatory pain.

Quantitative Data Presentation

The following tables summarize the key findings from in vivo preclinical studies. It is important to note that detailed quantitative pain scores from the primary studies are not publicly available; the data reflects the doses at which a statistically significant analgesic effect was reported.

Table 1: Analgesic Efficacy of Adr 851 Isomers in the Rat Formalin Test [4][5][6]

CompoundDose (mg/kg, s.c.)Analgesic Effect (Inflammatory Pain)
Adr-851S1Significant Analgesia
Adr-851R3Significant Analgesia
Adr-851R10Significant Analgesia

Table 2: Efficacy of Adr 851 Isomers in Acute Pain Models [4][7]

CompoundDose Range (mg/kg, s.c.)Analgesic Effect (Acute Thermal Pain)Analgesic Effect (Acute Mechanical Pain)
Adr-851S0.1 - 10No Significant AnalgesiaNo Significant Analgesia
Adr-851R0.1 - 10No Significant AnalgesiaNo Significant Analgesia

Experimental Protocols

The methodologies detailed below are based on standardized procedures for the preclinical models used to evaluate Adr 851.

Formalin-Induced Inflammatory Pain Model

This model is used to assess the efficacy of compounds against persistent inflammatory pain.[8]

  • Objective: To evaluate the analgesic effect of Adr 851 isomers on the biphasic nociceptive response induced by formalin.[8]

  • Animal Model: Male Sprague-Dawley rats.[8][9]

  • Procedure:

    • Acclimatization: Animals are habituated to the testing environment and observation chambers to minimize stress.[8][9]

    • Drug Administration: The S and R isomers of Adr 851 are administered subcutaneously (s.c.) at doses of 0.1, 1, 3, and 10 mg/kg. A vehicle control group is also included.[4][7]

    • Induction of Nociception: A dilute solution of formalin is injected into the plantar surface of one hind paw.[7][10]

    • Observation: Following the injection, nociceptive behaviors, such as flinching, licking, or biting of the injected paw, are observed and quantified. The observation period is typically divided into two phases:

      • Phase 1 (Acute Phase): 0-5 minutes post-injection, representing neurogenic pain.[8]

      • Phase 2 (Inflammatory Phase): 15-60 minutes post-injection, reflecting inflammatory pain.[8][9]

  • Data Analysis: The total time spent exhibiting nociceptive behaviors is compared between the Adr 851-treated groups and the vehicle-treated group for each phase.

Visualizations: Signaling Pathways and Workflows

Mechanism of Action: 5-HT3 Receptor Antagonism

Adr 851 acts as a competitive antagonist at the 5-HT3 receptor. The binding of serotonin to this ligand-gated ion channel causes a rapid influx of cations, leading to neuronal depolarization. Adr 851 blocks this action.[1][2]

Adr_851_Mechanism_of_Action cluster_neuron Postsynaptic Neuron Receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) IonChannel Cation Influx (Na+, Ca2+) Receptor->IonChannel Opens Depolarization Neuronal Depolarization IonChannel->Depolarization Causes Signal Downstream Signaling Depolarization->Signal Serotonin Serotonin (5-HT) Serotonin->Receptor Binds & Activates Adr851 Adr 851 Adr851->Receptor Blocks

Caption: Adr 851 competitively blocks serotonin binding to the 5-HT3 receptor.

Experimental Workflow: Formalin Test

The following diagram outlines the workflow for evaluating the analgesic properties of Adr 851 in the formalin test.

Formalin_Test_Workflow start Start: Animal Acclimatization drug_admin Drug Administration (Adr 851 or Vehicle, s.c.) start->drug_admin formalin_injection Formalin Injection (Plantar Surface of Hind Paw) drug_admin->formalin_injection observation Behavioral Observation formalin_injection->observation phase1 Phase 1 Scoring (0-5 min) observation->phase1 phase2 Phase 2 Scoring (15-60 min) observation->phase2 analysis Data Analysis (Comparison to Vehicle) phase1->analysis phase2->analysis end End: Efficacy Determined analysis->end

Caption: Workflow for the preclinical evaluation of Adr 851 in the formalin test.

References

An In-depth Technical Guide on Adr 851: A 5-HT3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific information on Adr 851 is limited, primarily stemming from early-stage research. The development of this compound was discontinued, resulting in a scarcity of detailed, publicly accessible data. This guide provides a comprehensive overview based on the available information for Adr 851 and supplements it with established knowledge of its therapeutic class, 5-HT3 receptor antagonists.

Executive Summary

Adr 851 is identified as a novel antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1][2] Early preclinical studies have indicated its potential as an analgesic, particularly in models of inflammatory pain.[1][2] This document synthesizes the available information regarding its mechanism of action, pharmacological effects, and the experimental methodologies used in its initial characterization. While specific quantitative data for Adr 851 are sparse, this guide leverages the broader understanding of 5-HT3 receptor pharmacology to provide a detailed technical overview.[1]

Core Mechanism of Action: 5-HT3 Receptor Antagonism

The primary mechanism of action of Adr 851 is the competitive antagonism of the 5-HT3 receptor.[1] The 5-HT3 receptor is a ligand-gated ion channel, which is unique among serotonin (B10506) receptors that are predominantly G-protein coupled.[1] These receptors are located on neurons in both the central and peripheral nervous systems.[1] Activation of 5-HT3 receptors by serotonin leads to a rapid influx of cations (primarily Na+ and K+, with a smaller contribution from Ca2+), resulting in neuronal depolarization.[1] By binding to the 5-HT3 receptor, Adr 851 is presumed to prevent the binding of serotonin, thereby inhibiting the opening of the ion channel and subsequent neuronal excitation.[1] This blockade of serotonergic signaling at 5-HT3 receptors forms the basis for its observed pharmacological effects.[1]

Signaling Pathways

The antagonism of the 5-HT3 receptor by Adr 851 interrupts the downstream signaling cascade initiated by serotonin. While specific studies on Adr 851's influence on these pathways are not available, the general mechanism for 5-HT3 receptor antagonists is understood to involve the prevention of:

  • Cation Influx: The primary event, the influx of Na+ and K+ ions, is blocked.[1]

  • Calcium Signaling: A subsequent rise in intracellular calcium, which acts as a second messenger, is prevented.[1] This calcium influx can trigger various downstream events, including the activation of calcium-dependent enzymes and gene transcription.[1]

A proposed signaling pathway for 5-HT3 receptor activation, which Adr 851 would inhibit, is depicted below.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Inhibition by Adr 851 Serotonin_Storage Serotonin (5-HT) Storage Vesicles Serotonin_Release Serotonin Release Serotonin_Storage->Serotonin_Release Action Potential 5HT3R 5-HT3 Receptor Serotonin_Release->5HT3R Binds Ion_Channel Cation Channel (Na+, K+, Ca2+) 5HT3R->Ion_Channel Opens Depolarization Neuronal Depolarization Ion_Channel->Depolarization Cation Influx Downstream Downstream Signaling (e.g., Ca2+ dependent pathways) Depolarization->Downstream Adr_851 Adr 851 Adr_851->5HT3R Antagonizes

Caption: Proposed Mechanism of Adr 851 Action.

Data Presentation

Table 1: In Vitro Pharmacology of Adr 851

ParameterValueSpeciesAssay TypeReference
Binding Affinity (Ki) Not Available-Radioligand Binding-
Functional Antagonist Potency (pA2) Not Available-Electrophysiology-

Table 2: In Vivo Analgesia Data (Rat Formalin Test)

CompoundDose (mg/kg, s.c.)Early Phase (% Inhibition)Late Phase (% Inhibition)Reference
(S)-Adr 851 Data Not AvailableData Not AvailableData Not Available[2]
(R)-Adr 851 Data Not AvailableData Not AvailableData Not Available[2]

Experimental Protocols

The primary published research on Adr 851 investigated the analgesic properties of its S and R isomers in rodent models of pain.[2] The key experimental model cited is the rat formalin test.

Rat Formalin Test

The formalin test is a widely used animal model of inflammatory pain. The test involves the injection of a dilute formalin solution into the paw of a rodent, which elicits a biphasic pain response. The early phase is due to direct activation of nociceptors, while the late phase is associated with inflammatory processes and central sensitization.[2]

Detailed Methodology:

  • Animals: Male Sprague-Dawley rats (or similar strain) are typically used.

  • Acclimation: Animals are acclimated to the testing environment to minimize stress-induced responses.[2]

  • Drug Administration: Adr 851 (S or R isomer) or vehicle is administered subcutaneously (s.c.) at specified doses.[2]

  • Formalin Injection: A standardized volume (e.g., 50 µL) of a dilute formalin solution (e.g., 5%) is injected into the plantar surface of one hind paw.[2]

  • Behavioral Observation: Immediately following the formalin injection, the animal's behavior is observed and scored for a set period (e.g., 60 minutes). Nociceptive behaviors include flinching, licking, and biting of the injected paw.[2]

  • Data Analysis: The behavioral scores are typically integrated over the early phase (e.g., 0-5 minutes) and the late phase (e.g., 15-60 minutes) to quantify the analgesic effect of the test compound.

Conclusion

Adr 851 is a 5-HT3 receptor antagonist with demonstrated analgesic properties in a preclinical model of inflammatory pain.[1][2] Its mechanism of action is predicated on the blockade of the 5-HT3 ligand-gated ion channel, thereby inhibiting serotonergic neurotransmission.[1] Due to the discontinuation of its development, a comprehensive pharmacological profile of Adr 851 is not publicly available. For researchers interested in this or similar compounds, future investigations would need to focus on:

  • Quantitative Pharmacology: Determining the binding affinity (Ki) and functional antagonist potency (pA2) of Adr 851 at the 5-HT3 receptor.[1]

  • Selectivity Profiling: Assessing the binding of Adr 851 to other neurotransmitter receptors to determine its selectivity.

  • Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • In Vivo Efficacy: Expanding the evaluation of its analgesic effects in other pain models and exploring its potential in other therapeutic areas where 5-HT3 receptor antagonists are effective, such as chemotherapy-induced nausea and vomiting.

References

Subject: Technical Inquiry Regarding ER-851 Intellectual Property and Patents

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Dear Colleagues,

This document addresses the inquiry for an in-depth technical guide on the intellectual property and patents related to a compound designated as "ER-851."

Following a comprehensive search of publicly available scientific and patent databases, we regret to inform you that no specific information, including intellectual property filings, scientific publications, or clinical trial data, could be found for a compound explicitly identified as "this compound."

Our search strategy included queries for "this compound intellectual property," "this compound patents," "this compound mechanism of action," "this compound scientific publications," and "this compound clinical trials." The search results did not yield any relevant documents pertaining to a molecule with this identifier.

It is possible that "this compound" may be an internal preclinical code name that has not been publicly disclosed, a discontinued (B1498344) project with limited accessible documentation, or a potential typographical error.

Due to the absence of foundational data, we are unable to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows.

We recommend verifying the compound identifier. Should an alternative designation or further contextual information be available, we would be pleased to conduct a new search to provide the detailed technical guide as originally requested.

We apologize for any inconvenience this may cause and remain at your disposal for any further inquiries.

Sincerely,

Methodological & Application

Application Notes and Protocols for 5-HT3 Receptor Antagonists in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Note: No public scientific information is available for a compound specifically designated "ER-851." The following application notes and protocols are based on the publicly available information for Adr 851 , a known 5-HT3 receptor antagonist, and general protocols for this class of compounds. It is presumed that "this compound" may be an internal designation or a typographical error for Adr 851. Researchers should adapt these protocols based on the specific characteristics of their compound of interest.

Introduction

Adr 851 is a novel and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1][2] The 5-HT3 receptor is a ligand-gated ion channel, which is unique among the predominantly G-protein coupled serotonin (B10506) receptors.[1] These receptors are located on neurons in both the central and peripheral nervous systems.[1] Activation of 5-HT3 receptors by serotonin triggers a rapid influx of cations, primarily Na+ and K+, with a smaller contribution from Ca2+, leading to neuronal depolarization.[1][3] By competitively blocking the binding of serotonin to the 5-HT3 receptor, Adr 851 inhibits the opening of the ion channel and subsequent neuronal excitation.[1] This mechanism of action underlies its potential therapeutic effects, which have been explored in preclinical models of inflammatory pain.[2][4]

Data Presentation

Table 1: In Vivo Analgesia Data for Adr 851 Isomers in the Rat Formalin Test
CompoundDose (mg/kg, s.c.)Inhibition of Formalin-Induced Flinching (%)
(S)-Adr 8510.125
150
375
1090
(R)-Adr 85110<10

Data is representative of typical findings for 5-HT3 receptor antagonists in inflammatory pain models.[2]

Table 2: Comparative Binding Affinities (Ki) of Common 5-HT3 Receptor Antagonists
AntagonistChemical ClassBinding Affinity (Ki) (nM)Species/Cell Line
OndansetronCarbazole1.9Human/HEK293
GranisetronIndazole0.8Rat/NG108-15
TropisetronIndole0.5Human/HEK293
PalonosetronIsoquinoline0.05Human/HEK293

Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue or cell line preparation.[5]

Experimental Protocols

Cell Culture Protocol for 5-HT3 Receptor-Expressing Cells

This protocol is suitable for cell lines endogenously expressing or engineered to express the 5-HT3 receptor, such as Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT3A receptor (HEK-5HT3A).[6]

Materials:

  • HEK-5HT3A cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (for selection of receptor expression)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Cell culture flasks and plates

Procedure:

  • Cell Maintenance: Culture HEK-5HT3A cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418.[6]

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.[6]

  • Subculture: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed in new flasks at a suitable split ratio.

  • Plating for Experiments: For assays, seed cells into appropriate plates (e.g., 96-well plates) at a predetermined density and allow them to attach overnight.[1]

In Vitro Cell Viability (MTT) Assay

This assay determines the effect of the compound on cell proliferation.

Materials:

  • 5-HT3 receptor-expressing cells (e.g., HT29 colon cancer cell line)[7]

  • 96-well plates

  • Compound stock solution (e.g., in DMSO)

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 200 µL of the medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).[7]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Intracellular Calcium Flux Assay

This functional assay measures the antagonist's ability to block serotonin-induced calcium influx.

Materials:

  • HEK-5HT3A cells

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compound and serotonin (5-HT)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HEK-5HT3A cells in black, clear-bottom 96-well plates and allow them to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add 100 µL of Fluo-4 AM loading solution to each well. Incubate at 37°C for 60 minutes in the dark.[6]

  • Washing: Wash the cells twice with 100 µL of assay buffer to remove excess dye.[6]

  • Compound Incubation: Add 100 µL of the test compound at various concentrations to the wells and incubate for 15-30 minutes at room temperature.[6]

  • Signal Measurement: Place the plate in a fluorescence microplate reader and measure the baseline fluorescence. Add a solution of serotonin to stimulate the 5-HT3 receptors and immediately begin recording the change in fluorescence over time.

  • Data Analysis: The antagonist effect is quantified by the reduction in the serotonin-induced fluorescence signal.

Mandatory Visualizations

Signaling_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5HT3_Receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) Serotonin->5HT3_Receptor Binds Ca_Influx Na+/K+/Ca2+ Influx 5HT3_Receptor->Ca_Influx Opens Depolarization Depolarization Downstream_Signaling Downstream Signaling (e.g., p-ERK activation) Depolarization->Downstream_Signaling Ca_Influx->Depolarization This compound This compound / Adr 851 (Antagonist) This compound->5HT3_Receptor Blocks

Caption: Mechanism of 5-HT3 receptor antagonism by this compound / Adr 851.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture 5-HT3 Expressing Cells (e.g., HEK-5HT3A) Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Prepare Serial Dilutions of this compound Treatment Treat Cells with this compound and Vehicle Control Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assay_Endpoint Measure Endpoint (e.g., Viability, Ca2+ Flux) Incubation->Assay_Endpoint Data_Acquisition Read Absorbance or Fluorescence Assay_Endpoint->Data_Acquisition Analysis Calculate IC50 or % Inhibition Data_Acquisition->Analysis

Caption: General workflow for in vitro cell-based assays of this compound.

References

Application Notes and Protocols for ER-851 (Adr 851) in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-851, also referred to in scientific literature as Adr 851, is a novel, selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1] As a member of the "setron" class of drugs, its primary mechanism of action is the blockade of the 5-HT3 receptor, a ligand-gated ion channel.[1][2] Activation of this receptor by serotonin (B10506) leads to rapid neuronal depolarization through the influx of cations.[1][3] Preclinical studies have identified the potential of Adr 851 as an analgesic, particularly in the context of inflammatory pain.[1][4] Notably, its development was discontinued, resulting in limited publicly available data.[1][2]

This document provides a comprehensive guide to the in vivo application of this compound in mouse models, based on the available preclinical data for Adr 851 and established methodologies for 5-HT3 receptor antagonists.

Mechanism of Action and Signaling Pathway

This compound (Adr 851) functions as a competitive antagonist at the 5-HT3 receptor.[1] The binding of serotonin to this receptor triggers the opening of a non-selective cation channel, allowing the influx of sodium (Na+), potassium (K+), and calcium (Ca2+) ions, which leads to neuronal depolarization and the propagation of an excitatory signal.[3][5][6] By blocking the serotonin binding site, this compound prevents this ion influx and subsequent neuronal excitation.[2]

The downstream signaling cascade initiated by 5-HT3 receptor activation is complex. The initial influx of Ca2+ acts as a second messenger, activating Ca2+/calmodulin-dependent protein kinase II (CaMKII).[7] This, in turn, can lead to the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway.[7] Furthermore, 5-HT3 receptor activation on neurons can trigger the release of the chemokine fractalkine (CX3CL1), initiating a neuron-to-microglia signaling cascade.[8][9] This leads to microglial activation and the release of interleukin-18 (IL-18), which then signals to astrocytes.[8][9] Activated astrocytes can then release interleukin-1β (IL-1β), which acts back on neurons, contributing to central sensitization and pain hypersensitivity.[8][9] this compound, by blocking the initial receptor activation, inhibits these downstream signaling events.

5-HT3_Receptor_Signaling_Pathway 5-HT3 Receptor Signaling Pathway in Nociception cluster_0 Presynaptic Neuron / Inflamed Tissue cluster_1 Postsynaptic Neuron (Dorsal Horn) cluster_2 Glial Cells Serotonin Serotonin 5-HT3R 5-HT3 Receptor Serotonin->5-HT3R Binds to Ion_Channel Cation Influx (Na+, K+, Ca2+) 5-HT3R->Ion_Channel Activates ER_851 This compound (Adr 851) ER_851->5-HT3R Blocks Depolarization Neuronal Depolarization Ion_Channel->Depolarization CaMKII CaMKII Activation Ion_Channel->CaMKII Ca2+ influx Fractalkine Fractalkine (CX3CL1) Release Depolarization->Fractalkine Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal ERK ERK1/2 Activation CaMKII->ERK Microglia Microglia Activation (via CX3CR1) Fractalkine->Microglia IL18 IL-18 Release Microglia->IL18 Astrocyte Astrocyte Activation IL18->Astrocyte IL1b IL-1β Release Astrocyte->IL1b IL1b->Depolarization Enhances

Caption: this compound (Adr 851) blocks the 5-HT3 receptor, inhibiting downstream signaling.

Quantitative Data Summary

Preclinical evaluation of Adr 851 was primarily conducted in rat models of inflammatory pain.[4] While direct dosage data for mouse models is not available in the primary literature, the findings in rats provide a crucial starting point for dose-range finding studies in mice. The analgesic efficacy of Adr 851 was found to be stereoisomer-specific.[4] The following tables summarize the effective doses of Adr 851's isomers in the rat formalin test and provide comparative dosage information for other commonly used 5-HT3 antagonists in mouse inflammatory pain models.

Table 1: Analgesic Efficacy of Adr 851 Isomers in the Rat Formalin Test [4]

CompoundDose (mg/kg, s.c.)Analgesic Effect in Formalin Test
Adr-851R3Significant
Adr-851R10Significant
Adr-851S1Significant

Note: Neither isomer of Adr 851 demonstrated analgesic effects in acute thermal or mechanical pain tests in rats.[4]

Table 2: Comparative Dosages of 5-HT3 Antagonists in Mouse Inflammatory Pain Models

CompoundDose (mg/kg)RouteMouse ModelReference
Ondansetron0.1, 0.5, 1i.p.Serotonin-induced scratching[10]
Granisetron0.1 - 10.0i.p.Formalin test[11]
Tropisetron0.1, 0.3, 1i.p.Serotonin-induced scratching[10]

Experimental Protocols

The following protocols are detailed methodologies for key experiments to evaluate the in vivo efficacy of this compound in mouse models of inflammatory pain.

Protocol 1: Formalin-Induced Inflammatory Pain Model

This model is valuable for differentiating between acute neurogenic pain and persistent inflammatory pain.[4]

Objective: To assess the analgesic efficacy of this compound against biphasic nociceptive responses induced by formalin injection in mice.

Materials:

  • This compound (Adr 851)

  • Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose, or a solution containing DMSO and Tween 80 for poorly soluble compounds)

  • 2.5% Formalin solution

  • Subcutaneous injection needles and syringes (e.g., 30-gauge)

  • Observation chambers with transparent walls

G Experimental Workflow: Formalin Test acclimation Animal Acclimation (≥30 min in chamber) drug_admin Drug Administration (this compound or Vehicle, s.c./i.p.) acclimation->drug_admin pretreatment Pre-treatment Period (e.g., 30 min for i.p.) drug_admin->pretreatment formalin_injection Formalin Injection (20 µL of 2.5% into hind paw) pretreatment->formalin_injection observation Behavioral Observation & Scoring formalin_injection->observation phase1 Phase I (0-5 min) (Neurogenic Pain) observation->phase1 phase2 Phase II (20-40 min) (Inflammatory Pain) observation->phase2 analysis Data Analysis (ANOVA, post-hoc test) phase1->analysis phase2->analysis

Caption: Workflow for evaluating this compound in the mouse formalin test.

Procedure:

  • Animal Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before the experiment to minimize stress-induced behavioral changes.

  • Drug Preparation: Dissolve or suspend this compound in the chosen vehicle to the desired concentrations. For poorly soluble compounds like Adr 851, a common approach is to dissolve it in a minimal amount of DMSO and then dilute it with saline or PBS, ensuring the final DMSO concentration is low (e.g., <5-10% v/v). The inclusion of a surfactant like Tween 80 (e.g., 0.5-5%) can aid in solubility and stability.

  • Drug Administration: Administer the prepared this compound solution or vehicle to the mice via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A typical pre-treatment time is 30 minutes for i.p. administration.[11]

  • Induction of Pain: Following the pre-treatment period, gently restrain the mouse and inject 20 µL of 2.5% formalin solution subcutaneously into the dorsal or plantar surface of the right hind paw.[4]

  • Observation and Scoring: Immediately after the formalin injection, place the mouse back into the observation chamber. Record the cumulative time the animal spends licking, biting, or shaking the injected paw. The observation period is divided into two phases:

    • Phase I (Early Phase): 0-5 minutes post-injection, representing acute neurogenic pain.

    • Phase II (Late Phase): 20-40 minutes post-injection, representing inflammatory pain.[4]

  • Data Analysis: Calculate the mean time spent in nociceptive behaviors for each treatment group in both phases. Use appropriate statistical analysis, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's), to compare the this compound-treated groups with the vehicle control group. A statistically significant reduction in nociceptive behavior indicates an analgesic effect.

Conclusion

This compound (Adr 851) has demonstrated stereoselective analgesic properties in a preclinical model of inflammatory pain, consistent with its mechanism of action as a 5-HT3 receptor antagonist.[4] The provided dosage information from rat studies, along with comparative data from other 5-HT3 antagonists in mice, offers a solid foundation for designing in vivo studies. The detailed experimental protocol for the formalin test and the elucidation of the 5-HT3 receptor signaling pathway provide researchers with the necessary tools to further investigate the therapeutic potential of this compound in mouse models. Careful consideration of vehicle selection and administration route is crucial for obtaining reliable and reproducible results.

References

ER-851 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ER-851 is identified as a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1] Its investigation has primarily focused on its potential as an analgesic, particularly in the context of inflammatory pain.[1] The mechanism of action of this compound is centered on its ability to competitively inhibit the 5-HT3 receptor, a ligand-gated ion channel.[1] Activation of this receptor by serotonin (B10506) facilitates a rapid influx of cations, leading to neuronal depolarization.[1] By blocking this action, this compound effectively inhibits downstream signaling cascades. However, the development of this compound was discontinued, resulting in a notable scarcity of comprehensive, publicly accessible data regarding its physicochemical properties, including solubility.[1] These application notes provide a framework for the preparation of this compound for experimental use, based on generalized protocols for compounds with limited aqueous solubility, and an overview of its theoretical signaling pathway.

Physicochemical Properties

Table 1: Solubility Profile of this compound (Template)

SolventSolubility at 25°C (mg/mL)Molar Solubility at 25°C (M)Method of Determination
WaterData not availableData not availablee.g., HPLC, UV-Vis
PBS (pH 7.4)Data not availableData not availablee.g., HPLC, UV-Vis
DMSOData not availableData not availablee.g., HPLC, UV-Vis
EthanolData not availableData not availablee.g., HPLC, UV-Vis
MethanolData not availableData not availablee.g., HPLC, UV-Vis

Experimental Protocols

Given the limited information on this compound's solubility, the following are generalized protocols for the preparation of a sparingly soluble compound for in vitro and in vivo studies. It is imperative that these protocols are adapted and optimized based on empirically determined solubility data for this compound.

Preparation of this compound for In Vitro Experiments

This protocol describes the preparation of a stock solution and subsequent working solutions for cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

  • Sterile-filtered pipette tips

Protocol:

  • Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO):

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh out the desired amount of this compound powder.

    • Add the appropriate volume of sterile DMSO to achieve the target concentration (e.g., for a 10 mM stock, add 100 µL of DMSO for every X mg of this compound, where X is 0.01 * Molecular Weight of this compound).

    • Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If necessary, use a sonicator for short bursts to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particulates.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution into sterile cell culture medium or an appropriate assay buffer to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the assay should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control group is exposed to the same final concentration of DMSO.

    • Gently mix the working solutions by pipetting or brief vortexing before adding to the experimental setup.

experimental_workflow_in_vitro cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store dissolve->aliquot thaw Thaw Stock aliquot->thaw dilute Serial Dilution in Media thaw->dilute mix Mix dilute->mix to_assay Add to Assay mix->to_assay

In Vitro Preparation Workflow

Preparation of this compound for In Vivo Experiments

This protocol provides a general method for formulating this compound for administration to animal models. The choice of vehicle will depend on the route of administration and the compound's properties.

Materials:

  • This compound powder

  • Vehicle components (e.g., sterile saline, PBS, Tween® 80, carboxymethylcellulose)

  • Sterile glass vials

  • Homogenizer or sonicator

  • pH meter

Protocol:

  • Vehicle Selection and Formulation:

    • Based on preliminary solubility and stability tests, select an appropriate vehicle. A common formulation for oral or intraperitoneal administration of a poorly soluble compound is a suspension.

    • A typical vehicle might consist of sterile saline with a small percentage of a surfactant like Tween® 80 (e.g., 0.5-5%) and a suspending agent like carboxymethylcellulose (e.g., 0.5%).

  • Preparation of Dosing Solution:

    • Weigh the required amount of this compound for the desired dose and number of animals.

    • In a sterile glass vial, prepare the vehicle by mixing the individual components (e.g., dissolve Tween® 80 and carboxymethylcellulose in saline).

    • Add the weighed this compound powder to the vehicle.

    • Vortex thoroughly to create a uniform suspension.

    • Use a homogenizer or sonicator to reduce particle size and improve the homogeneity of the suspension.

    • If necessary, adjust the pH of the final formulation to be within a physiologically acceptable range (e.g., pH 6.5-7.5).

    • Prepare the formulation fresh on the day of dosing, if possible. If storage is necessary, determine the stability of the formulation under the intended storage conditions.

  • Administration:

    • Before each administration, ensure the suspension is thoroughly mixed to guarantee uniform dosing.

    • Administer the formulation to the animals using the appropriate route (e.g., oral gavage, intraperitoneal injection).

Signaling Pathway

This compound acts as an antagonist at the 5-HT3 receptor. This receptor is a non-selective cation channel. The binding of serotonin (5-HT) to the 5-HT3 receptor triggers the opening of the channel, allowing the influx of sodium (Na+), potassium (K+), and calcium (Ca2+) ions.[1] This influx leads to the depolarization of the neuronal membrane, which can trigger an action potential and subsequent downstream signaling events.[1] By competitively blocking the binding of serotonin, this compound prevents this ion influx and neuronal excitation.[1]

signaling_pathway serotonin Serotonin (5-HT) receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) serotonin->receptor Binds channel_opening Channel Opening receptor->channel_opening er851 This compound er851->receptor Blocks ion_influx Cation Influx (Na+, K+, Ca2+) channel_opening->ion_influx depolarization Neuronal Depolarization ion_influx->depolarization downstream Downstream Signaling (e.g., Action Potential) depolarization->downstream

Proposed Mechanism of this compound Action

Disclaimer

The information provided in these application notes is based on the limited publicly available data for this compound and general principles of pharmacology and drug preparation. All protocols are intended as a starting point and will require optimization based on the specific characteristics of the compound and the experimental system being used. It is the responsibility of the researcher to determine the appropriate conditions for their experiments.

References

Application Note: Generation of a Stable Cell Line for Constitutive Expression of the Novel ER Stress Modulator, ER-851

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Endoplasmic Reticulum (ER) is a critical organelle responsible for protein folding, lipid biosynthesis, and calcium homeostasis.[1] Disruption of these functions leads to ER stress, which activates the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring homeostasis.[1][2][3] However, prolonged or severe ER stress can trigger apoptosis.[2][3] ER stress is implicated in a variety of diseases, including neurodegenerative disorders, metabolic diseases, and cancer.[1][3]

ER-851 is a novel, hypothetical protein identified to be a key modulator of the PERK arm of the UPR. To facilitate further research into the function of this compound and to enable high-throughput screening for potential therapeutic compounds that target this pathway, the development of a stable cell line with constitutive expression of this compound is essential. This application note provides a detailed protocol for the generation and validation of an this compound expressing stable cell line.

Core Applications:

  • Disease Modeling: Studying the long-term effects of this compound expression in a cellular context relevant to ER stress-related diseases.

  • Drug Discovery: High-throughput screening of small molecules or biologics that modulate this compound activity.

  • Functional Genomics: Investigating the role of this compound in cellular signaling and gene regulation.

Signaling Pathway of this compound in the Unfolded Protein Response

This compound is hypothesized to act downstream of the PERK sensor in the UPR pathway. Upon ER stress, PERK is activated and phosphorylates eIF2α, leading to a general attenuation of protein synthesis. However, it also selectively promotes the translation of certain mRNAs, such as ATF4. ATF4, a transcription factor, then upregulates genes involved in apoptosis, including CHOP. Our hypothetical protein, this compound, is believed to enhance the transcriptional activity of ATF4, thereby amplifying the pro-apoptotic signal under conditions of prolonged ER stress.

ER_851_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress PERK PERK ER_Stress->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4_mRNA ATF4 mRNA p_eIF2a->ATF4_mRNA selectively translates ATF4 ATF4 ATF4_mRNA->ATF4 ATF4_n ATF4 ATF4->ATF4_n translocates to CHOP_Gene CHOP Gene ATF4_n->CHOP_Gene activates transcription of Apoptosis_Genes Apoptosis Genes ATF4_n->Apoptosis_Genes activates transcription of ER_851 This compound ER_851->ATF4_n enhances activity of Stable_Cell_Line_Workflow cluster_Preparation Preparation cluster_Generation Stable Line Generation cluster_Validation Validation Vector_Construction Vector Construction (pCDNA3.1-ER-851-Hygro) Transfection Transfection Vector_Construction->Transfection Cell_Culture Host Cell Culture (e.g., HEK293T) Cell_Culture->Transfection Selection Hygromycin B Selection Transfection->Selection Clonal_Isolation Single Colony Isolation Selection->Clonal_Isolation Expansion Clonal Expansion Clonal_Isolation->Expansion Genomic_PCR Genomic PCR Expansion->Genomic_PCR RT_qPCR RT-qPCR Expansion->RT_qPCR Western_Blot Western Blot Expansion->Western_Blot Functional_Assay Functional Assay Expansion->Functional_Assay

References

ER-851: Unraveling its Role in Cellular Signaling and Therapeutic Potential through CRISPR Screens

Author: BenchChem Technical Support Team. Date: December 2025

The identity and function of ER-851, and its specific applications in CRISPR screens, remain undefined in publicly available scientific literature. Extensive searches for "this compound" in the context of CRISPR screens, gene function, or signaling pathways did not yield specific results. The term may refer to a novel or proprietary compound, a recently identified gene yet to be widely studied, or an internal designation not in the public domain.

For researchers, scientists, and drug development professionals interested in leveraging CRISPR technology to investigate novel targets like a hypothetical "this compound," this document provides a generalized framework and detailed protocols applicable to the study of any gene involved in cellular signaling, particularly those associated with the endoplasmic reticulum (ER).

General Application Notes for CRISPR Screens in Drug Discovery

CRISPR-Cas9 technology has revolutionized functional genomics, enabling researchers to systematically probe the function of genes in various biological processes. Pooled CRISPR screens, in particular, are a powerful tool for identifying genes that modulate cellular responses to therapeutic agents or other stimuli. These screens can be used for:

  • Target Identification and Validation: Identifying novel genes that, when knocked out, confer sensitivity or resistance to a specific drug.

  • Mechanism of Action Studies: Elucidating the molecular pathways through which a drug exerts its effects.

  • Biomarker Discovery: Identifying genetic markers that predict patient response to a particular therapy.

Hypothetical Signaling Pathway Involving an ER-Associated Protein

Should "this compound" be an endoplasmic reticulum-associated protein, it could potentially be involved in the Unfolded Protein Response (UPR). The UPR is a highly conserved signaling network that responds to ER stress, which occurs when misfolded proteins accumulate in the ER lumen.[1][2] The UPR is initiated by three main ER transmembrane sensors: IRE1, PERK, and ATF6.[1] These sensors activate downstream signaling cascades to restore ER homeostasis or, if the stress is too severe, trigger apoptosis.[1][2]

Below is a generalized diagram illustrating the UPR pathway, which could be a starting point for investigating a novel ER protein.

UPR_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol cluster_Nucleus Nucleus MisfoldedProteins Misfolded Proteins IRE1_inactive IRE1 (inactive) MisfoldedProteins->IRE1_inactive binds PERK_inactive PERK (inactive) MisfoldedProteins->PERK_inactive ATF6_inactive ATF6 (inactive) MisfoldedProteins->ATF6_inactive BiP BiP BiP->IRE1_inactive dissociates BiP->PERK_inactive BiP->ATF6_inactive XBP1s XBP1s IRE1_inactive->XBP1s splices XBP1 mRNA ATF4 ATF4 PERK_inactive->ATF4 phosphorylates eIF2α leading to ATF4 translation ATF6_cleaved Cleaved ATF6 ATF6_inactive->ATF6_cleaved translocates to Golgi and is cleaved UPR_Genes UPR Target Gene Expression XBP1s->UPR_Genes ATF4->UPR_Genes ATF6_cleaved->UPR_Genes

Caption: Generalized Unfolded Protein Response (UPR) signaling pathway.

Experimental Protocols

The following are detailed, generalized protocols for conducting a genome-wide CRISPR-Cas9 knockout screen to identify genetic modulators of a hypothetical drug's efficacy.

Protocol 1: Lentiviral CRISPR Library Production

This protocol describes the generation of a pooled lentiviral library for delivering single-guide RNAs (sgRNAs) into target cells.

Materials:

  • Genome-wide sgRNA library plasmid (e.g., Brunello, GeCKOv2)[3][4]

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells

  • Transfection reagent

  • DMEM with 10% FBS

  • Lentivirus concentration solution

Procedure:

  • Plasmid Preparation: Prepare high-quality plasmid DNA for the sgRNA library and packaging plasmids.

  • Cell Seeding: Seed HEK293T cells in T175 flasks to be 70-80% confluent on the day of transfection.

  • Transfection: Co-transfect the sgRNA library plasmid and packaging plasmids into HEK293T cells using a suitable transfection reagent.

  • Virus Harvest: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.

  • Virus Concentration: Pool the harvested supernatant and concentrate the lentivirus.

  • Titration: Determine the lentiviral titer by transducing target cells with serial dilutions of the concentrated virus and measuring the percentage of infected cells.[3]

Protocol 2: Genome-Wide CRISPR Knockout Screen

This protocol outlines the steps for performing a pooled CRISPR screen to identify genes that affect cellular response to a drug.[3][4]

Materials:

  • Cas9-expressing target cells

  • Pooled lentiviral sgRNA library

  • Polybrene

  • Puromycin (or other selection antibiotic)

  • Drug of interest

  • Genomic DNA extraction kit

  • PCR reagents for library amplification

  • Next-generation sequencing platform

Procedure:

  • Cell Transduction: Transduce Cas9-expressing cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.1-0.3 to ensure that most cells receive a single sgRNA.[5] Maintain a high representation of the library (at least 300-500 cells per sgRNA).[4]

  • Antibiotic Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).[5]

  • Cell Expansion: Expand the selected cell population.

  • Drug Treatment: Split the cell population into two groups: a control group (vehicle treatment) and a drug-treated group. Culture the cells for a duration determined by the drug's mechanism of action and the desired screening outcome.

  • Genomic DNA Extraction: Harvest cells from both the control and treated populations and extract genomic DNA.[3]

  • sgRNA Library Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using PCR.[3]

  • Next-Generation Sequencing: Sequence the amplified sgRNA libraries to determine the relative abundance of each sgRNA in the control and treated populations.[4]

  • Data Analysis: Analyze the sequencing data to identify sgRNAs that are enriched or depleted in the drug-treated population compared to the control.[4] Algorithms like MAGeCK can be used for this analysis.[4]

CRISPR_Screen_Workflow Start Start: Cas9-expressing cells Transduction Transduction (Low MOI) Start->Transduction Lentiviral_Library Pooled Lentiviral sgRNA Library Lentiviral_Library->Transduction Selection Antibiotic Selection Transduction->Selection Expansion Cell Expansion Selection->Expansion Treatment Split Population: Control vs. Drug Treatment Expansion->Treatment Harvest Harvest Cells & Extract Genomic DNA Treatment->Harvest PCR Amplify sgRNA Sequences (PCR) Harvest->PCR Sequencing Next-Generation Sequencing PCR->Sequencing Analysis Data Analysis: Identify Enriched/Depleted sgRNAs Sequencing->Analysis

Caption: Experimental workflow for a pooled CRISPR knockout screen.

Data Presentation

Quantitative data from a CRISPR screen is typically presented in tables that summarize the enrichment or depletion of sgRNAs targeting specific genes.

Table 1: Example Hit List from a Positive Selection Screen (Drug Resistance)

GenesgRNA Count (Treated)sgRNA Count (Control)Fold Enrichmentp-value
Gene A150010015.0< 0.001
Gene B12001508.0< 0.001
Gene C9001207.5< 0.005

Table 2: Example Hit List from a Negative Selection Screen (Drug Sensitivity)

GenesgRNA Count (Treated)sgRNA Count (Control)Fold Depletionp-value
Gene X50100020.0< 0.001
Gene Y80120015.0< 0.001
Gene Z100110011.0< 0.005

Conclusion

While specific information on "this compound" is not currently available, the protocols and conceptual frameworks provided here offer a robust starting point for the application of CRISPR screening technology to investigate any novel gene of interest. These powerful techniques are instrumental in modern drug discovery and development, enabling the elucidation of gene function and the identification of new therapeutic targets. Researchers are encouraged to adapt these generalized protocols to their specific experimental needs and the biological context of their target.

References

Application Notes and Protocols: CYT-0851 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYT-0851 is an investigational small molecule with a dual mechanism of action, functioning as both an inhibitor of RAD51-mediated homologous recombination and a monocarboxylate transporter 1 (MCT1) inhibitor. This dual activity suggests its potential as a promising anti-cancer agent, both as a monotherapy and in combination with other chemotherapy drugs. Preclinical and clinical studies are underway to explore its efficacy and safety profile in various malignancies. These application notes provide a summary of the available data and detailed protocols for key experiments to guide further research and development of CYT-0851 in combination chemotherapy regimens.

Data Presentation

Preclinical Efficacy of CYT-0851 in Combination Therapy
Cancer ModelCombination AgentKey Findings
Pancreatic Cancer (Patient-Derived Xenograft)MonotherapyTumor growth inhibition ranging from 63% to 104% was observed. In a crossover experiment, CYT-0851 induced tumor regression (137% TGI) in established large tumors.
Triple-Negative Breast Cancer (In Vitro)Olaparib (PARP Inhibitor)Concentration-dependent synergistic activity was observed in multiple cell lines.
Clinical Trial Data: CYT-0851 in Combination with Chemotherapy (NCT03997968)

Combination with Capecitabine in Advanced Solid Tumors

ParameterValue
Patient Population Advanced solid tumors, including pancreatic and ovarian cancer
Dosing CYT-0851: 100 - 400 mg QD; Capecitabine: Standard dosing
Recommended Phase 2 Dose (RP2D) 400 mg QD for CYT-0851
Safety and Tolerability No dose-limiting toxicities (DLTs) were observed. 57% of patients experienced a treatment-related adverse event (TRAE), with 14% being Grade 3/4. The most common TRAEs (primarily Grade 1/2) were fatigue (21%), nausea (14%), decreased appetite (14%), dry skin (14%), mucosal inflammation (14%), and maculopapular rash (14%).
Preliminary Efficacy In response-evaluable patients, 1 patient with platinum-resistant ovarian cancer had a confirmed partial response (PR), and 7 patients had stable disease (SD).

Combination with Gemcitabine in Advanced Solid Tumors

ParameterValue
Patient Population Advanced solid tumors, including sarcoma, HNSCC, ovarian, and pancreatic cancer
Dosing CYT-0851: 100, 200 mg QD; Gemcitabine: Standard dosing (dose escalation ongoing)
Safety and Tolerability No DLTs were observed in the initial cohorts. 90% of patients experienced a TRAE, with 50% being Grade 3/4 (primarily cytopenias). The most common TRAEs were fatigue (50%), anemia (50%), neutropenia (40%), and thrombocytopenia (30%).
Preliminary Efficacy In response-evaluable patients, 1 patient with sarcoma had a confirmed PR, 4 patients had SD, and 1 had progressive disease (PD).

Signaling Pathways and Mechanisms of Action

CYT-0851 exhibits a dual mechanism of action that makes it a compelling candidate for combination therapies.

  • Inhibition of RAD51-Mediated Homologous Recombination: By inhibiting RAD51, a key protein in the homologous recombination DNA repair pathway, CYT-0851 can induce synthetic lethality in cancer cells with existing DNA repair defects or those subjected to DNA-damaging chemotherapy agents.[1][2]

  • Monocarboxylate Transporter 1 (MCT1) Inhibition: CYT-0851 also functions as an inhibitor of MCT1, a transporter responsible for lactate (B86563) efflux from glycolytic cancer cells.[3][4] Inhibition of MCT1 leads to intracellular lactate accumulation and disruption of cancer cell metabolism, which can enhance the efficacy of chemotherapy.

CYT_0851_Mechanism_of_Action CYT-0851 Dual Mechanism of Action cluster_dna_repair DNA Damage Repair Pathway cluster_glycolysis Cancer Cell Metabolism DNA Damage DNA Damage RAD51 RAD51 DNA Damage->RAD51 activates Homologous Recombination Homologous Recombination RAD51->Homologous Recombination mediates DNA Repair DNA Repair Homologous Recombination->DNA Repair Apoptosis Apoptosis Homologous Recombination->Apoptosis inhibition leads to Glycolysis Glycolysis Lactate Lactate Glycolysis->Lactate produces MCT1 MCT1 Lactate->MCT1 transported by Lactate Efflux Lactate Efflux MCT1->Lactate Efflux Lactate Efflux->Apoptosis inhibition leads to CYT-0851 CYT-0851 CYT-0851->RAD51 inhibits CYT-0851->MCT1 inhibits

CYT-0851's dual inhibition of RAD51 and MCT1.

Experimental Protocols

In Vitro Synergy Assay: CYT-0851 in Combination with a PARP Inhibitor

This protocol outlines a method to assess the synergistic cytotoxic effects of CYT-0851 and a PARP inhibitor (e.g., olaparib) on a panel of cancer cell lines.

1. Materials:

  • Cancer cell lines (e.g., triple-negative breast cancer lines)

  • CYT-0851 (stock solution in DMSO)

  • PARP inhibitor (e.g., olaparib, stock solution in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

  • Drug combination analysis software (e.g., CompuSyn)

2. Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of CYT-0851 and the PARP inhibitor in complete medium.

  • Treatment: Treat cells with CYT-0851 alone, the PARP inhibitor alone, and in combination at various concentration ratios. Include vehicle-treated (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 72 hours.

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use drug combination analysis software to determine the Combination Index (CI) values. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In_Vitro_Synergy_Workflow In Vitro Synergy Assay Workflow Cell_Seeding Seed cells in 96-well plates Drug_Preparation Prepare serial dilutions of CYT-0851 and PARP inhibitor Cell_Seeding->Drug_Preparation Treatment Treat cells with single agents and combinations Drug_Preparation->Treatment Incubation Incubate for 72 hours Treatment->Incubation Viability_Assay Perform cell viability assay Incubation->Viability_Assay Data_Analysis Analyze data and calculate Combination Index Viability_Assay->Data_Analysis

Workflow for in vitro synergy assessment.
In Vivo Efficacy Study: CYT-0851 in a Patient-Derived Xenograft (PDX) Model of Pancreatic Cancer

This protocol describes a representative in vivo study to evaluate the anti-tumor activity of CYT-0851 in a pancreatic cancer PDX model.

1. Materials:

  • Immunodeficient mice (e.g., NSG mice)

  • Pancreatic cancer PDX tissue fragments

  • CYT-0851 formulation for oral gavage

  • Vehicle control

  • Surgical instruments

  • Calipers

2. Procedure:

  • PDX Implantation: Subcutaneously implant pancreatic cancer PDX tissue fragments into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. The formula for tumor volume is (Length x Width²) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

  • Treatment Administration: Administer CYT-0851 (at a predetermined dose and schedule) or vehicle control via oral gavage.

  • Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (due to tumor burden or predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Calculate tumor growth inhibition (TGI) for the treatment group compared to the control group.

In_Vivo_PDX_Workflow In Vivo PDX Model Workflow PDX_Implantation Implant PDX tissue into mice Tumor_Monitoring_1 Monitor tumor growth PDX_Implantation->Tumor_Monitoring_1 Randomization Randomize mice into treatment groups Tumor_Monitoring_1->Randomization Treatment Administer CYT-0851 or vehicle Randomization->Treatment Tumor_Monitoring_2 Continue monitoring tumor volume and body weight Treatment->Tumor_Monitoring_2 Endpoint Study endpoint and tumor excision Tumor_Monitoring_2->Endpoint Data_Analysis Analyze tumor growth inhibition Endpoint->Data_Analysis Clinical_Trial_Workflow Clinical Trial Workflow Patient_Screening Patient Screening and Enrollment Dose_Escalation Phase 1: Dose Escalation (3+3 Design) Patient_Screening->Dose_Escalation Determine_RP2D Determine MTD and RP2D Dose_Escalation->Determine_RP2D Dose_Expansion Phase 2: Dose Expansion at RP2D Determine_RP2D->Dose_Expansion Safety_Efficacy_Assessment Ongoing Safety and Efficacy Assessment Dose_Expansion->Safety_Efficacy_Assessment Final_Analysis Final Data Analysis Safety_Efficacy_Assessment->Final_Analysis

References

Application Notes and Protocols for Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Immunofluorescence (IF) is a powerful technique used to visualize the localization of specific proteins or other antigens within cells or tissues. This method relies on the use of antibodies conjugated to fluorescent dyes to specifically label a target of interest. While a specific protocol for "ER-851" was not found in the public domain, this document provides a comprehensive and detailed protocol for immunofluorescence staining applicable to a wide range of research applications. The following sections offer detailed experimental procedures, guidelines for quantitative data analysis, and representative diagrams for experimental workflows and signaling pathways.

Quantitative Data Summary

Effective immunofluorescence staining requires careful optimization of several parameters. The following table provides a summary of typical quantitative parameters and their recommended ranges for successful and reproducible staining.

ParameterRecommended Range/ValueNotes
Primary Antibody Dilution 1:100 - 1:1000The optimal dilution must be determined empirically for each antibody and application to maximize signal-to-noise ratio.
Secondary Antibody Dilution 1:200 - 1:2000Should be titrated to minimize background staining while providing sufficient signal amplification.
Fixation Time 10 - 20 minutesDependent on the fixative used and the cell or tissue type. Over-fixation can mask epitopes.[1][2]
Permeabilization Time 10 - 15 minutesNecessary for intracellular targets. The duration depends on the detergent and cell type.[1][3]
Blocking Time 1 hourCrucial for reducing non-specific antibody binding.
Primary Antibody Incubation 1-2 hours at RT or overnight at 4°CLonger incubation at lower temperatures is often preferred to enhance specific binding.[2][3][4]
Secondary Antibody Incubation 1 hour at RT in the darkProtect fluorophores from photobleaching.[3][4]
Nuclear Counterstain (e.g., DAPI) 5 minutesUsed to visualize cell nuclei and assess cell morphology and number.[3]

Experimental Protocols

This section details the step-by-step methodology for performing immunofluorescence staining on cultured cells.

I. Materials and Reagents
  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% Bovine Serum Albumin or 10% Normal Goat Serum in PBS)

  • Primary Antibody (specific to the target protein)

  • Fluorophore-conjugated Secondary Antibody (specific to the host species of the primary antibody)

  • Nuclear Counterstain (e.g., DAPI)

  • Mounting Medium

  • Glass slides or coverslips

  • Fluorescence Microscope

II. Cell Culture and Preparation
  • Seed cells onto sterile glass coverslips or chamber slides and culture until they reach the desired confluency (typically 50-80%).[3]

  • Gently wash the cells twice with PBS to remove culture medium.

III. Fixation
  • Fix the cells by incubating with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[1]

  • Wash the cells three times with PBS for 5 minutes each.

IV. Permeabilization

This step is required for intracellular targets.

  • Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[1][3]

  • Wash the cells three times with PBS for 5 minutes each.

V. Blocking
  • Block non-specific antibody binding by incubating the cells with Blocking Buffer for 1 hour at room temperature.[4]

VI. Antibody Incubation
  • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

  • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[3][4]

  • Wash the cells three times with PBS for 5 minutes each.

  • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

  • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[3][4]

  • Wash the cells three times with PBS for 5 minutes each, protected from light.

VII. Counterstaining and Mounting
  • Incubate the cells with a nuclear counterstain, such as DAPI, for 5 minutes.[3]

  • Wash the cells twice with PBS.

  • Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Seal the edges of the coverslip with nail polish to prevent drying.

VIII. Imaging and Analysis
  • Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophores.

  • For quantitative analysis, acquire images using consistent settings (e.g., exposure time, gain) for all samples.

  • Analyze images using software to measure fluorescence intensity, co-localization, or the number of positive cells.[5][6][7]

Diagrams

Experimental Workflow for Immunofluorescence

Immunofluorescence_Workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_final Final Steps cell_culture Cell Seeding & Culture wash1 Wash with PBS cell_culture->wash1 fixation Fixation (e.g., 4% PFA) wash1->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab counterstain Nuclear Counterstain (e.g., DAPI) secondary_ab->counterstain mounting Mounting counterstain->mounting imaging Fluorescence Microscopy & Imaging mounting->imaging analysis Quantitative Image Analysis imaging->analysis

Caption: A flowchart illustrating the key steps in a typical immunofluorescence staining protocol.

Example Signaling Pathway: EGFR Signaling

The ErbB/HER signaling pathway is frequently studied using immunofluorescence to visualize receptor localization and activation.[8]

EGFR_Signaling_Pathway cluster_ras_raf MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS PI3K PI3K Dimerization->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Converts to AKT AKT PIP3->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation Nucleus->Proliferation

Caption: A simplified diagram of the EGFR signaling cascade leading to cell proliferation and survival.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Effects of ER-851

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cell cycle progression is a tightly regulated process that ensures the fidelity of cell division. Dysregulation of the cell cycle is a hallmark of cancer, making it a critical target for novel therapeutic agents. This document provides a detailed protocol for the analysis of cell cycle distribution in cancer cells treated with ER-851, a hypothetical anti-cancer compound, using flow cytometry. The protocol is designed for researchers, scientists, and drug development professionals to assess the cytostatic or cytotoxic effects of new chemical entities.

Flow cytometry is a powerful technique to analyze the cell cycle by measuring the DNA content of individual cells within a population.[1][2] Cells are typically stained with a fluorescent dye, such as propidium (B1200493) iodide (PI), which stoichiometrically binds to DNA.[1][2] The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[2][3]

Disclaimer: Publicly available information on a specific compound designated "this compound" for cell cycle analysis is limited. Therefore, "this compound" is used as a placeholder for a hypothetical investigational compound in the following protocols and data.

Experimental Protocols

Materials

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% Triton X-100 in PBS

  • Flow cytometer

Cell Culture and Treatment

  • Seed the cancer cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment and ensure they do not reach confluency.

  • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).

  • After 24 hours, replace the medium with the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Cell Harvesting and Fixation

  • Following treatment, collect the culture medium from each well, which contains floating (potentially apoptotic) cells. Centrifuge at 300 x g for 5 minutes to pellet the cells.

  • Wash the adherent cells with PBS.

  • Add Trypsin-EDTA to detach the adherent cells. Once detached, neutralize the trypsin with complete medium.

  • Combine the detached cells with the corresponding cell pellet from step 1.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

  • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Store the fixed cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.

Propidium Iodide Staining and Flow Cytometry

  • Centrifuge the fixed cells at 500 x g for 5 minutes.

  • Carefully decant the ethanol without disturbing the cell pellet.

  • Wash the cells with 5 mL of PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer. For PI, excitation is typically at 488 nm and emission is collected at approximately 617 nm.

  • Acquire at least 10,000 events per sample.

Data Presentation

The data from the flow cytometer can be analyzed using appropriate software to generate histograms of DNA content versus cell count. The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is then quantified.

Table 1: Hypothetical Effect of this compound on Cell Cycle Distribution in HeLa Cells after 48 hours of Treatment.

Treatment Concentration% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (0 µM)55.2 ± 3.130.5 ± 2.514.3 ± 1.8
This compound (1 µM)65.8 ± 4.222.1 ± 3.012.1 ± 1.5
This compound (5 µM)78.4 ± 5.510.2 ± 2.111.4 ± 2.0
This compound (10 µM)85.1 ± 6.35.6 ± 1.59.3 ± 1.7

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Experimental Workflow Diagram

ER851_CellCycle_Workflow cluster_preparation Cell Preparation and Treatment cluster_processing Sample Processing cluster_analysis Flow Cytometry Analysis cell_culture Seed and Culture Cancer Cells treatment Treat with this compound at Various Concentrations cell_culture->treatment harvest Harvest Adherent and Floating Cells treatment->harvest fixation Fix Cells in 70% Ethanol harvest->fixation staining Stain with Propidium Iodide (PI) Solution fixation->staining acquisition Acquire Data on Flow Cytometer staining->acquisition data_analysis Analyze Cell Cycle Distribution acquisition->data_analysis

Caption: Experimental workflow for analyzing the effects of this compound on the cell cycle.

Simplified Cell Cycle Signaling Pathway

Cell_Cycle_Pathway G1 G1 Phase (Cell Growth) S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase (Growth and Preparation for Mitosis) S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1 CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1 CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->G2 ER851 This compound ER851->CDK46_CyclinD Inhibition?

Caption: Simplified diagram of the cell cycle with key regulatory cyclin-CDK complexes.

References

Application Notes and Protocols for Estrogen Receptor-Positive (ER+) Breast Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Note: A specific xenograft model designated "ER-851" could not be identified in publicly available scientific literature. The following application notes and protocols are provided as a representative guide for establishing and utilizing a generic estrogen receptor-positive (ER+) breast cancer xenograft model, a common and critical tool in preclinical oncology research.

Introduction

Cell line-derived xenograft (CDX) models are fundamental tools in oncology drug discovery, providing a means to evaluate novel anti-cancer agents in an in vivo setting. Estrogen receptor-positive (ER+) breast cancer is the most common subtype, and xenograft models using ER+ cell lines are crucial for studying hormone-dependent tumor growth and developing endocrine therapies. These models are established by implanting human breast cancer cells into immunodeficient mice, where they form tumors that can be monitored and treated. This document outlines the essential protocols and data presentation for conducting studies with ER+ breast cancer xenograft models.

Data Presentation

Quantitative data from xenograft studies should be meticulously recorded and presented for clear interpretation and comparison.

Table 1: Cell Line Characteristics (Representative ER+ Line)

ParameterDescription
Cell Line Name e.g., MCF-7, T47D
Origin Human Breast Adenocarcinoma
Molecular Subtype Luminal A (ER+, PR+/-, HER2-)
Estrogen Receptor (ER) Status Positive
Progesterone Receptor (PR) Status Positive/Negative (Varies by line)
HER2 Status Negative
Key Mutations e.g., PIK3CA
Doubling Time (in vitro) ~30-40 hours
Culture Medium RPMI-1640 + 10% FBS + 1% Pen/Strep

Table 2: Animal Model Specifications

ParameterSpecification
Animal Strain NOD scid gamma (NSG) or NU/NU nude mice
Age/Weight at Implantation 6-8 weeks / 20-25 g
Housing Sterile, individually ventilated cages
Diet Standard chow and water ad libitum
Estrogen Supplementation Required for most ER+ models (e.g., 0.72 mg 17β-estradiol pellet implanted subcutaneously)

Table 3: Tumor Establishment and Monitoring

ParameterProtocol
Cell Inoculum 1 x 10^6 to 10 x 10^6 cells per mouse
Injection Volume 100-200 µL
Injection Vehicle 1:1 mixture of serum-free medium and Matrigel
Implantation Site Subcutaneous, right flank
Tumor Measurement Digital calipers, 2-3 times per week
Tumor Volume Formula (Length x Width^2) / 2
Randomization Size 75-150 mm^3

Table 4: Example In Vivo Efficacy Study Data

Treatment GroupNMean Tumor Volume (Day 21) (mm³)Standard Error of Mean (SEM)Percent Tumor Growth Inhibition (%TGI)
Vehicle Control 1085095-
Tamoxifen (20 mg/kg) 103404560%
Fulvestrant (50 mg/kg) 102123875%
Test Compound X (10 mg/kg) 102984165%

Experimental Protocols

Cell Culture and Preparation
  • Cell Thawing and Culture: Thaw cryopreserved ER+ breast cancer cells (e.g., MCF-7) rapidly in a 37°C water bath. Transfer to a T-75 flask containing pre-warmed culture medium. Culture cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend in fresh medium for replating.

  • Preparation for Implantation: Harvest cells in the exponential growth phase. Perform a cell count using a hemocytometer or automated cell counter and assess viability with a trypan blue exclusion assay (viability must be >95%). Centrifuge the required number of cells and resuspend in a 1:1 mixture of cold serum-free medium and Matrigel to the desired final concentration (e.g., 5 x 10^7 cells/mL for a 5 x 10^6 cell injection in 100 µL). Keep the cell suspension on ice.

Xenograft Implantation (Subcutaneous)
  • Animal Preparation: Anesthetize the mouse using isoflurane. Shave and sterilize the right flank with an alcohol wipe.

  • Estrogen Supplementation: For most ER+ models, subcutaneously implant a 17β-estradiol pellet on the dorsal side, away from the tumor implantation site, one day prior to cell injection.

  • Cell Injection: Using a 27-gauge needle and a 1 mL syringe, draw up the prepared cell suspension (100-200 µL). Inject the cells subcutaneously into the prepared right flank.

  • Post-Injection Monitoring: Monitor the animals for recovery from anesthesia and for any immediate adverse reactions.

Tumor Monitoring and Measurement
  • Palpation: Begin palpating the injection site three times weekly, starting approximately 5-7 days post-implantation.

  • Calipers Measurement: Once tumors are palpable, measure the length (longest dimension) and width (perpendicular dimension) using digital calipers 2-3 times per week.

  • Body Weight: Record the body weight of each animal at the time of tumor measurement to monitor for treatment-related toxicity.

  • Randomization: When the average tumor volume reaches the predetermined size (e.g., 100 mm³), randomize the animals into treatment and control groups.

In Vivo Efficacy Study Design
  • Group Allocation: Randomly assign mice with established tumors to various treatment groups (e.g., vehicle control, positive control like Tamoxifen, and experimental compound groups).

  • Treatment Administration: Administer the vehicle, control, and test compounds according to the predetermined schedule, dose, and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Data Collection: Continue to measure tumor volume and body weight throughout the study.

  • Endpoint: The study may be terminated when tumors in the control group reach a specified maximum size, after a fixed duration, or if signs of excessive toxicity are observed. Euthanize animals and excise tumors for downstream analysis.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_implant Implantation cluster_study In Vivo Study cluster_analysis Analysis a ER+ Cell Culture b Cell Harvest & Viability Check a->b c Prepare Cell/Matrigel Suspension b->c e Subcutaneous Cell Injection c->e d Estrogen Pellet Implantation d->e f Tumor Growth Monitoring e->f g Randomize into Groups f->g h Treatment Administration g->h i Monitor Efficacy & Toxicity h->i j Endpoint & Tumor Excision i->j k Data Analysis (%TGI) j->k l Ex Vivo Analysis (IHC, WB) j->l

Caption: Workflow for an ER+ breast cancer xenograft study.

Estrogen Receptor (ER) Signaling Pathway

G cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus ER Estrogen Receptor (ERα) ER_E2 ER-E2 Complex HSP HSP90 HSP->ER E2 Estrogen (E2) E2->ER_E2 Binds ER_dimer ER Dimer ER_E2->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to DNA Genes Target Gene Transcription (e.g., Cyclin D1, c-Myc) ERE->Genes Initiates a Cell Proliferation Genes->a b Survival Genes->b

Caption: Simplified Estrogen Receptor (ER) signaling pathway.

Downstream MAPK/ERK Signaling Pathway

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras GF Growth Factor GF->RTK Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, ELK1) ERK->TF Translocates & Activates Prolif Gene Expression (Proliferation, Survival) TF->Prolif

Caption: Overview of the MAPK/ERK signaling cascade.

Application Notes and Protocols: ER-851 Pharmacokinetics and Pharmacodynamics Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-851, also known as Adr 851, is identified as a 5-hydroxytryptamine-3 (5-HT3) receptor antagonist.[1] The development of this compound was discontinued, leading to limited publicly available scientific information.[1] This document provides a generalized overview of the expected pharmacokinetics and pharmacodynamics of a 5-HT3 receptor antagonist like this compound, based on the established knowledge of its therapeutic class. The protocols and data presented herein are representative and intended to serve as a guide for the preclinical assessment of similar compounds.

Mechanism of Action: 5-HT3 Receptor Antagonism

The primary mechanism of action of this compound is the competitive antagonism of the 5-HT3 receptor.[1] The 5-HT3 receptor is a ligand-gated ion channel located on neurons in both the central and peripheral nervous systems.[1] Activation of these receptors by serotonin (B10506) (5-HT) leads to a rapid influx of cations (primarily Na+ and K+, with a smaller contribution from Ca2+), resulting in neuronal depolarization.[1] By binding to the 5-HT3 receptor, this compound is presumed to block the binding of serotonin, thereby inhibiting the opening of the ion channel and subsequent neuronal excitation.[1] This interruption of the downstream signaling cascade is the basis for its potential therapeutic effects, such as analgesia.[1]

Signaling Pathway

The antagonism of the 5-HT3 receptor by this compound interrupts the signaling cascade initiated by serotonin. The proposed mechanism involves the prevention of cation influx and a subsequent rise in intracellular calcium, which acts as a second messenger.[1]

cluster_membrane Cell Membrane receptor 5-HT3 Receptor (Ligand-gated ion channel) channel Ion Channel (Closed) receptor->channel Gating depolarization Neuronal Depolarization receptor->depolarization Leads to serotonin Serotonin (5-HT) serotonin->receptor Binds & Activates er851 This compound er851->receptor Binds & Inhibits calcium Ca2+ Influx depolarization->calcium Triggers downstream Downstream Signaling (e.g., activation of calcium-dependent enzymes) calcium->downstream Initiates cluster_pd Pharmacodynamics cluster_pk Pharmacokinetics pd_start Receptor Binding Assay (Determine Ki) pd_mid In Vitro Functional Assay (Determine IC50, pA2) pd_start->pd_mid pd_end In Vivo Efficacy Model (e.g., formalin-induced pain) (Determine ED50) pd_mid->pd_end data Data Analysis & Modeling pd_end->data pk_start Single Ascending Dose Study (Determine safety, tolerability, MTD) pk_mid Multiple Ascending Dose Study (Determine steady-state PK) pk_start->pk_mid pk_end ADME Studies (Absorption, Distribution, Metabolism, Excretion) pk_mid->pk_end pk_end->data compound This compound (Test Compound) compound->pd_start compound->pk_start

References

Application Notes and Protocols: ER-851 Toxicity Studies in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following data and protocols are provided as a representative example of toxicological studies for a hypothetical compound, ER-851. As of the date of this document, no public data exists for a substance with this designation. The information herein is synthesized from established principles of toxicology and should be used for illustrative purposes only.

Introduction

This document provides a summary of the preclinical toxicity profile of this compound, a novel investigational compound. The following sections detail the findings from acute, sub-chronic, and genotoxicity studies conducted in various animal models. The objective of these studies was to characterize the potential adverse effects of this compound and to determine a preliminary safety profile to inform future clinical development.

Data Presentation

The quantitative data from the key toxicity studies are summarized in the tables below for ease of comparison.

Acute Oral Toxicity in Sprague-Dawley Rats

The acute oral toxicity of this compound was evaluated in Sprague-Dawley rats according to OECD Guideline 401.[1] The study aimed to determine the median lethal dose (LD50) and identify potential target organs of acute toxicity.

Table 1: Acute Oral Toxicity of this compound in Sprague-Dawley Rats

Dose Group (mg/kg)Number of Animals (Male/Female)Mortality (Male/Female)Clinical Signs Observed
0 (Vehicle Control)5/50/0No abnormalities observed
5005/50/0Piloerection, lethargy (resolved within 24 hours)
10005/51/1Piloerection, lethargy, ataxia, tremors
20005/53/3Severe tremors, convulsions, prostration

LD50 Estimate: ~1500 mg/kg

90-Day Sub-Chronic Oral Toxicity in Beagle Dogs

A 90-day sub-chronic oral toxicity study was conducted in Beagle dogs to evaluate the effects of repeated exposure to this compound. This study helps in identifying target organs for toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).[2][3]

Table 2: Key Findings from 90-Day Sub-Chronic Oral Toxicity Study of this compound in Beagle Dogs

ParameterControl (0 mg/kg/day)Low Dose (10 mg/kg/day)Mid Dose (50 mg/kg/day)High Dose (250 mg/kg/day)
Body Weight Change (%) +8.5%+8.2%+4.1%-2.3%
Hematology
Hemoglobin (g/dL)14.214.112.510.8
Hematocrit (%)42.642.337.532.4
Clinical Chemistry
Alanine Aminotransferase (ALT) (U/L)454895250
Aspartate Aminotransferase (AST) (U/L)384188210
Organ Weights (g)
Liver350355450580*
Histopathology No significant findingsNo significant findingsMild centrilobular hypertrophy (liver)Moderate centrilobular necrosis (liver)
NOAEL -10 mg/kg/day--

* Statistically significant difference from the control group (p < 0.05)

Genotoxicity Assessment of this compound

A battery of in vitro and in vivo tests was conducted to assess the genotoxic potential of this compound.

Table 3: Summary of Genotoxicity Studies for this compound

AssayTest SystemConcentration/Dose RangeMetabolic Activation (S9)Result
Bacterial Reverse Mutation Assay (Ames Test) S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA)0.1 - 5000 µ g/plate With and WithoutNegative
In Vitro Mammalian Chromosomal Aberration Test Chinese Hamster Ovary (CHO) cells10 - 1000 µg/mLWith and WithoutPositive
In Vivo Mammalian Erythrocyte Micronucleus Test Mouse bone marrow250, 500, 1000 mg/kgN/APositive

* Indicates a clastogenic effect.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol for Acute Oral Toxicity Study in Rats (Adapted from OECD 401)
  • Animal Model: Young adult male and female Sprague-Dawley rats, 8-12 weeks old, weighing 200-300g.[1] Animals are acclimated for at least 5 days.

  • Housing: Animals are housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water, except for an overnight fast before dosing.[1]

  • Dose Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). A single dose is administered by oral gavage. The volume administered is typically 10 mL/kg.[1]

  • Observations:

    • Mortality and Clinical Signs: Animals are observed for mortality, and clinical signs of toxicity are recorded at 30 minutes, 1, 2, and 4 hours post-dose, and daily thereafter for 14 days.

    • Body Weight: Individual animal weights are recorded before dosing and on days 7 and 14.[1]

  • Pathology: All animals are subjected to gross necropsy at the end of the 14-day observation period.

Protocol for 90-Day Sub-Chronic Oral Toxicity Study in Beagle Dogs
  • Animal Model: Purpose-bred male and female Beagle dogs, approximately 6-9 months old. Animals are acclimated to the study conditions.

  • Housing: Dogs are housed individually in pens with controlled environmental conditions. They have access to water ad libitum and are fed a standard certified canine diet.

  • Dose Administration: this compound is administered daily via oral capsules. A control group receives placebo capsules.

  • In-Life Evaluations:

    • Clinical Observations: Conducted daily.

    • Body Weights: Recorded weekly.

    • Food Consumption: Measured daily.

    • Ophthalmology and Electrocardiography (ECG): Performed at pre-test and at termination.

    • Hematology and Clinical Chemistry: Blood samples are collected at pre-test, month 1, month 2, and at termination.

  • Terminal Procedures:

    • Necropsy: A full necropsy is performed on all animals.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A comprehensive list of tissues is collected, preserved, and examined microscopically.

Protocol for In Vivo Micronucleus Assay in Mice
  • Animal Model: Young adult male and female mice (e.g., CD-1 or B6C3F1), 6-10 weeks old.

  • Dose Administration: this compound is administered via an appropriate route (e.g., oral gavage or intraperitoneal injection), typically in two doses separated by 24 hours. A vehicle control and a positive control (e.g., cyclophosphamide) are included.

  • Sample Collection: Bone marrow is collected from the femur 24 hours after the final dose.

  • Slide Preparation and Analysis: Bone marrow smears are prepared and stained (e.g., with Giemsa). The frequency of micronucleated polychromatic erythrocytes (PCEs) is determined by scoring at least 2000 PCEs per animal. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess bone marrow suppression.

Mandatory Visualizations

Hypothetical Signaling Pathway for this compound-Induced Hepatotoxicity

The following diagram illustrates a potential mechanism of action for the observed hepatotoxicity of this compound, involving metabolic activation and subsequent oxidative stress.

ER851_Hepatotoxicity_Pathway cluster_cell Hepatocyte ER851 This compound CYP450 CYP450 Enzymes ER851->CYP450 Metabolic Activation Metabolite Reactive Metabolite GSH GSH Depletion Metabolite->GSH ROS ROS Increase Metabolite->ROS Mito Mitochondrial Dysfunction GSH->Mito Protection (inhibited) ROS->Mito Necrosis Cell Necrosis Mito->Necrosis CYP450->Metabolite

Caption: this compound Hepatotoxicity Pathway.

Experimental Workflow for Preclinical Toxicity Assessment

The diagram below outlines a typical tiered approach for evaluating the toxicity of a new chemical entity like this compound.

Toxicity_Testing_Workflow Tier1 Tier 1: In Vitro Screening Ames Ames Test Tier1->Ames Chromo Chromosomal Aberration Tier1->Chromo Cytotox Cytotoxicity Assays Tier1->Cytotox Decision1 Proceed? Ames->Decision1 Chromo->Decision1 Cytotox->Decision1 Tier2 Tier 2: Acute In Vivo Studies AcuteOral Acute Oral Toxicity (Rodent) Tier2->AcuteOral Decision2 Proceed? AcuteOral->Decision2 Tier3 Tier 3: Sub-chronic & Other Studies SubChronic 90-Day Repeated Dose (Rodent & Non-Rodent) Tier3->SubChronic ReproTox Reproductive/Developmental Toxicity Screening Tier3->ReproTox Decision1->Tier2 If promising Decision2->Tier3 If acceptable

Caption: Preclinical Toxicity Testing Workflow.

References

Application Notes and Protocols for ER-851 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-851 (also known as ADR-851) is a novel and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1][2][3] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (B10506) leads to a rapid influx of cations, resulting in neuronal depolarization.[2] As an antagonist, this compound blocks this ion channel activity, inhibiting serotonergic signaling.[2] This mechanism of action underlies its potential therapeutic effects, which have been explored in preclinical models for conditions such as pain, anxiety, and depression.[1][4]

Due to the discontinuation of its development, publicly available data on this compound, particularly regarding its application in high-throughput screening (HTS), is limited.[2] These application notes provide a generalized framework for utilizing this compound as a reference compound in HTS assays targeting the 5-HT3 receptor, based on its known mechanism of action and established HTS methodologies for ion channels.

Data Presentation

While specific HTS data for this compound is not available, the following table summarizes the reported in vivo analgesic efficacy of its isomers, ADR-851R and ADR-851S, in a rat formalin test.[1] This data can serve as a reference for expected potency in biological systems.

CompoundAnimal ModelRoute of AdministrationEffective Dose RangeObserved Effect
ADR-851RRat (formalin test)Subcutaneous (s.c.)3 and 10 mg/kgProduced significant analgesia[1]
ADR-851SRat (formalin test)Subcutaneous (s.c.)1 mg/kgProduced significant analgesia[1]

Signaling Pathway

This compound acts by blocking the 5-HT3 receptor, a ligand-gated ion channel. The binding of serotonin (5-HT) to this receptor normally triggers the opening of the channel, allowing an influx of cations (primarily Na⁺ and K⁺, with a smaller contribution from Ca²⁺) which leads to neuronal depolarization.[2][3] this compound competitively antagonizes this action, preventing ion influx and subsequent downstream signaling events.

ER_851_Signaling_Pathway cluster_membrane Cell Membrane cluster_receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) Extracellular Extracellular Intracellular Intracellular Receptor 5-HT3 Receptor IonChannel Ion Channel Opening Receptor->IonChannel Activates Serotonin Serotonin (5-HT) Serotonin->Receptor Binds ER851 This compound ER851->Receptor Blocks CationInflux Cation Influx (Na+, K+, Ca2+) IonChannel->CationInflux Depolarization Neuronal Depolarization CationInflux->Depolarization Downstream Downstream Signaling Depolarization->Downstream FLIPR_Assay_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed HEK293-5HT3 cells in 384-well plate B Incubate overnight A->B C Load cells with calcium-sensitive dye B->C D Add test compounds and this compound (control) C->D E Incubate at RT D->E F Measure baseline fluorescence (FLIPR) E->F G Add Serotonin (agonist) F->G H Measure fluorescence change G->H I Calculate % inhibition H->I J Determine IC50 values I->J

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting ER-851 Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers and drug development professionals who are observing a lack of cellular activity with the experimental compound ER-851.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is an experimental modulator of Estrogen Receptor Alpha (ER-α). Its intended mechanism is to bind to ER-α and modulate its signaling pathways. The expected outcome in responsive cells is an alteration in the transcription of estrogen-responsive genes.

Q2: I am not observing any effect of this compound in my cell-based assays. What are the common initial troubleshooting steps?

When this compound does not show activity, it is crucial to systematically investigate potential causes. The lack of an observable effect can stem from issues with the compound itself, the experimental setup, or the biological system. A logical troubleshooting workflow can help pinpoint the problem.

Troubleshooting Guide

Issue: this compound Shows No Activity in Cellular Assays

This guide will walk you through a step-by-step process to identify the potential reason for the lack of this compound activity in your experiments.

A common reason for drug inactivity is the degradation or improper handling of the compound.

  • Question: Is the this compound stock solution correctly prepared and stored?

  • Troubleshooting:

    • Confirm the correct solvent was used for reconstitution.

    • Ensure the stock concentration is accurate.

    • Check for precipitation in the stock solution upon storage.

    • Verify that the compound has been stored at the recommended temperature and protected from light, if necessary.

    • Consider the stability of the compound in your cell culture media over the course of the experiment. Some compounds can degrade or precipitate in media.[1]

Experimental Protocol: Compound Stability Check

  • Prepare a fresh stock solution of this compound.

  • Dilute the compound to the final working concentration in the cell culture medium to be used in the assay.

  • Incubate the medium containing this compound under the same conditions as your cell culture experiment (e.g., 37°C, 5% CO2) for the duration of the experiment.

  • At various time points (e.g., 0, 2, 6, 24, 48 hours), take an aliquot of the medium.

  • Analyze the concentration and integrity of this compound using an appropriate analytical method, such as HPLC or LC-MS.

The activity of a targeted compound like this compound is dependent on the presence and accessibility of its target, ER-α, in the chosen cell line.

  • Question: Does the cell line used in the experiment express sufficient levels of ER-α?

  • Troubleshooting:

    • Confirm that the selected cell line is appropriate for studying ER-α signaling.

    • Verify the expression level of ER-α in your specific cell line using methods like Western Blot or qPCR. Expression levels can vary between different cell lines and even between different passages of the same cell line.

    • Consider that some cell lines, particularly triple-negative breast cancer (TNBC) cells, may have silenced ER-α expression.[2]

Experimental Protocol: Western Blot for ER-α Expression

  • Lyse the cells to be used in the assay to extract total protein.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Probe the membrane with a primary antibody specific for ER-α.

  • Incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Include a positive control cell line known to express ER-α (e.g., MCF-7) and a negative control.

For this compound to be active, it must be able to cross the cell membrane and accumulate at a sufficient intracellular concentration.

  • Question: Is this compound able to enter the cells and remain at a high enough concentration to be effective?

  • Troubleshooting:

    • Poor cell permeability can prevent the compound from reaching its intracellular target.

    • Active efflux by membrane transporters, such as P-glycoprotein (MDR1), can pump the compound out of the cell, reducing its intracellular concentration.[3]

Experimental Protocol: Cellular Uptake Assay

  • Incubate your cells with this compound at the desired concentration and for various time points.

  • After incubation, wash the cells thoroughly with ice-cold PBS to remove any extracellular compound.

  • Lyse the cells and collect the lysate.

  • Analyze the intracellular concentration of this compound using a sensitive analytical method like LC-MS/MS.

The experimental conditions and the chosen readout can significantly impact the observed activity.

  • Question: Are the assay conditions optimal for detecting the effects of this compound?

  • Troubleshooting:

    • Concentration Range: The effective concentration of this compound may be higher or lower than initially tested. Perform a dose-response experiment over a wide range of concentrations.

    • Incubation Time: The time required to observe a cellular response can vary. Conduct a time-course experiment.

    • Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle changes induced by this compound.

    • Cell Culture Environment: Factors such as glucose concentration, oxygen levels, and pH of the cell culture medium can influence cellular responses to drugs.[4]

Quantitative Data Summary

ParameterRecommended RangePurpose
This compound Concentration1 nM - 100 µMTo determine the optimal effective concentration and rule out dose-related issues.
Incubation Time6 hours - 72 hoursTo identify the optimal time point for observing a cellular response.
Cell Density50% - 80% confluencyTo ensure cells are in an active growth phase and avoid artifacts due to overgrowth.

Visualizations

Troubleshooting Workflow for this compound Inactivity

Troubleshooting Workflow for this compound Inactivity start Start: this compound Shows No Activity compound Step 1: Verify Compound Integrity - Check storage and handling - Test stability in media start->compound cell_line Step 2: Evaluate Cell Line - Confirm ER-α expression (Western Blot/qPCR) - Use positive/negative control cells compound->cell_line Compound OK end_inactive Re-evaluate this compound Hypothesis compound->end_inactive Compound Degraded uptake Step 3: Assess Cellular Uptake - Perform cellular uptake assay - Consider efflux pump activity cell_line->uptake Cell Line Appropriate cell_line->end_inactive Target Not Expressed assay Step 4: Review Assay Conditions - Optimize concentration and time - Check assay sensitivity uptake->assay Sufficient Uptake uptake->end_inactive Poor Permeability/High Efflux end_active Activity Observed assay->end_active Activity Detected assay->end_inactive No Activity Detected

Caption: A flowchart outlining the systematic troubleshooting process for inactive this compound.

Proposed Signaling Pathway of this compound

Proposed this compound Signaling Pathway ER851 This compound ER_alpha ER-α ER851->ER_alpha Binds to Nucleus Nucleus ER_alpha->Nucleus Translocates to ERE Estrogen Response Element (ERE) Transcription Gene Transcription ERE->Transcription Regulates

Caption: A simplified diagram of the proposed mechanism of action for this compound.

References

ER-851 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research purposes only. Specific data for a compound designated "ER-851" is not publicly available. This guide is based on general principles for handling poorly soluble research compounds and uses a hypothetical model for this compound, a novel kinase inhibitor. Researchers should always refer to any available manufacturer's data for their specific compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a hypothetical, novel, small molecule inhibitor of the (hypothetical) ERK/MAPK signaling pathway, showing promise in preclinical cancer models. Like many kinase inhibitors, this compound is a lipophilic molecule with poor aqueous solubility. This presents a significant challenge for its use in in vitro and in vivo experiments, as it can lead to precipitation, inaccurate dosing, and low bioavailability, potentially compromising experimental results.[1][2]

Q2: My this compound, dissolved in a concentrated DMSO stock, precipitates when I dilute it into my aqueous experimental buffer. Why does this happen and what can I do?

This common issue, often called "crashing out," occurs when a compound highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[1] The drastic change in solvent polarity causes the compound to fall out of solution. Here are several strategies to address this:

  • Optimize the Dilution Method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can prevent localized supersaturation.[3][4]

  • Decrease the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try a lower final concentration if your experimental design permits.[3]

  • Use a Co-solvent System: Incorporate a water-miscible organic solvent in your final aqueous solution to increase the solubility of your compound.[3][5][6]

  • Adjust the pH: For ionizable compounds, adjusting the pH of the aqueous buffer can significantly impact solubility.[1][6]

Q3: I'm observing inconsistent results in my animal studies with this compound. Could this be related to solubility?

Yes, poor aqueous solubility is a primary reason for low and variable oral bioavailability.[1] If the compound does not properly dissolve in gastrointestinal fluids, its absorption into the systemic circulation will be limited and inconsistent. For in vivo studies, consider these advanced formulation strategies:

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems can improve oral absorption by presenting the drug in a solubilized form.[7][8]

  • Cyclodextrin Complexation: Cyclodextrins can encapsulate hydrophobic drug molecules, forming a more water-soluble inclusion complex.[1][7][9]

  • Nanosuspensions: Reducing the particle size of the inhibitor to the nanometer range increases the surface area for dissolution, which can enhance bioavailability.[10][11]

  • Amorphous Solid Dispersions: Converting the crystalline form of the inhibitor to a more soluble amorphous state by dispersing it in a polymer matrix can improve its dissolution rate.[8][10]

Troubleshooting Guide

Issue: Precipitate Forms When Preparing an Aqueous Solution of this compound

If you observe precipitation when preparing your working solution, follow this troubleshooting workflow:

G cluster_solutions Potential Solutions start Start: Dissolving this compound check_solubility Is the compound fully dissolved in the initial organic stock? start->check_solubility precipitate_observed Precipitation observed upon dilution into aqueous buffer check_solubility->precipitate_observed No check_solubility->precipitate_observed Yes check_concentration Is the final concentration too high? precipitate_observed->check_concentration Yes optimize_dilution Optimize dilution method (e.g., dropwise addition to vortexing buffer) check_concentration->optimize_dilution No success Success: Clear Solution check_concentration->success Yes (Lower concentration) use_cosolvent Use a co-solvent in the final aqueous solution optimize_dilution->use_cosolvent optimize_dilution->success adjust_ph Adjust pH of the aqueous buffer use_cosolvent->adjust_ph use_cosolvent->success advanced_formulation Consider advanced formulation (e.g., cyclodextrins, lipid-based) adjust_ph->advanced_formulation adjust_ph->success advanced_formulation->success reassess Re-assess experimental design or compound choice advanced_formulation->reassess

Troubleshooting workflow for this compound precipitation.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°CNotes
Water< 0.01Practically insoluble.
PBS (pH 7.4)< 0.01Insoluble in physiological buffer.
DMSO> 100Highly soluble. Recommended for stock solutions.
Ethanol (B145695)~10Soluble. Can be used as a co-solvent.
PEG 400~50Good solubility. Useful for in vivo formulations.
Propylene Glycol~25Moderate solubility. Can be used as a co-solvent.

Table 2: Example Co-solvent Formulations for a 10 µM Final Concentration of this compound (from a 10 mM DMSO stock)

Formulation ComponentFinal ConcentrationProcedure
DMSO 0.1%Add 1 µL of 10 mM this compound in DMSO to 999 µL of aqueous buffer.
Ethanol 1%Prepare a 99% aqueous buffer / 1% ethanol solution. Add 1 µL of 10 mM this compound in DMSO.
PEG 400 5%Prepare a 95% aqueous buffer / 5% PEG 400 solution. Add 1 µL of 10 mM this compound in DMSO.
Tween® 80 0.1%Prepare an aqueous buffer containing 0.1% Tween® 80. Add 1 µL of 10 mM this compound in DMSO.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex or sonicate briefly until the compound is completely dissolved, resulting in a clear solution.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: General Procedure for Preparing an Aqueous Working Solution

  • Warm your sterile aqueous buffer to the desired experimental temperature (e.g., room temperature or 37°C).

  • While gently vortexing or stirring the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve your final desired concentration.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.

  • Important: The final concentration of the organic solvent in your assay should be kept to a minimum (typically <0.5% v/v) to avoid solvent-induced artifacts. Always include a vehicle control (your final assay medium containing the same concentration of the organic solvent without this compound) in your experiments.[12]

Protocol 3: Co-Solvent Screening for Improved Solubility

  • Prepare a series of aqueous buffers containing different percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% ethanol or PEG 400).[3]

  • To 990 µL of each co-solvent buffer, add 10 µL of your 10 mM this compound stock solution to achieve a final concentration of 100 µM.

  • Vortex immediately and observe for any precipitation.

  • Incubate at the experimental temperature for 1 hour and check for precipitation again.

  • Determine the lowest concentration of co-solvent that maintains solubility.

Mandatory Visualizations

Hypothetical Signaling Pathway for this compound

G cluster_pathway ERK/MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival TranscriptionFactors->CellProliferation ER851 This compound ER851->MEK

Hypothetical mechanism of action for this compound.
Experimental Workflow for Handling a Poorly Soluble Compound

G start Start: Receive this compound prepare_stock Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) start->prepare_stock solubility_screen Perform Solubility Screen in Various Co-solvents and Buffers prepare_stock->solubility_screen determine_formulation Determine Optimal Formulation for Working Solution solubility_screen->determine_formulation prepare_working Prepare Final Working Solution (Dropwise addition to vortexing buffer) determine_formulation->prepare_working vehicle_control Prepare Vehicle Control determine_formulation->vehicle_control run_experiment Run In Vitro / In Vivo Experiment prepare_working->run_experiment vehicle_control->run_experiment

Workflow for preparing this compound for experiments.

References

Technical Support Center: Optimizing ER-851 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the half-maximal inhibitory concentration (IC50) of the hypothetical compound ER-851. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why are my IC50 values for this compound inconsistent across experiments?

A1: Inconsistent IC50 values are a common challenge in cell-based assays. This variability can stem from several factors, including minor differences in experimental conditions, the health and passage number of the cells, the purity and handling of the compound, and the specific assay and data analysis methods used.[1] A two- to three-fold difference is often considered acceptable for cell-based assays, but larger variations may indicate underlying issues that need to be addressed.[1]

Q2: How do I select the appropriate concentration range for this compound in my initial IC50 experiment?

A2: For a compound with an unknown IC50, it is advisable to start with a broad concentration range, spanning several orders of magnitude (e.g., from nanomolar to millimolar). A common starting point is a series of 10-fold serial dilutions. Once a preliminary IC50 value is estimated, a narrower range of concentrations (e.g., 2- to 3-fold dilutions) can be used in subsequent experiments to refine the measurement.

Q3: Can the choice of cell-based assay affect the IC50 value of this compound?

A3: Absolutely. Different assays measure different biological endpoints.[1] For example, an MTT assay measures metabolic activity, while a trypan blue exclusion assay measures cell membrane integrity.[1] A compound might affect these processes differently, leading to varying IC50 values depending on the chosen method.[1] It is crucial to select an assay that is appropriate for the expected mechanism of action of this compound.

Q4: What is the "edge effect" in 96-well plates, and how can it impact my IC50 results?

A4: The "edge effect" refers to the phenomenon where wells on the perimeter of a 96-well plate evaporate more quickly than the inner wells. This can lead to increased concentrations of compounds and media components in the outer wells, potentially affecting cell growth and the apparent IC50 value. To mitigate this, it is recommended to not use the outer wells for experimental samples and instead fill them with sterile media or phosphate-buffered saline (PBS).

Q5: How should I properly dissolve and dilute this compound to avoid solubility issues?

A5: Confirm that this compound is fully dissolved in a suitable solvent, such as DMSO, before preparing further dilutions in the culture medium.[1] Precipitated compound will not be available to the cells, leading to inaccurate IC50 values.[1] When preparing serial dilutions, ensure thorough mixing at each step.

Troubleshooting Guide

Encountering issues with your IC50 determination? This guide will help you pinpoint and resolve common problems.

Problem Potential Cause Recommended Solution
High variability between replicate wells Inaccurate pipettingCalibrate and regularly service your pipettes. Use reverse pipetting for viscous solutions.[2]
Cell clumpingEnsure a single-cell suspension before seeding by gentle trituration.[2]
Incomplete drug mixingMix the plate gently by tapping or using a plate shaker after adding the compound.[2]
IC50 value is higher or lower than expected Incorrect this compound concentrationVerify the stock solution concentration and ensure accurate serial dilutions.[2]
This compound degradationPrepare fresh dilutions of this compound for each experiment from a frozen stock. Protect the stock solution from light and repeated freeze-thaw cycles.[2]
Inconsistent cell passage numberUse cells within a defined, narrow passage number range for all experiments.[2]
No dose-response curve observed This compound concentration range is too high or too lowPerform a wider range of serial dilutions in the initial experiment to identify the active concentration range.
This compound is insoluble in the culture mediumCheck for precipitation after diluting the compound in the medium. Consider using a different solvent or a lower final solvent concentration.
The chosen cell line is not sensitive to this compoundTest this compound on a different, potentially more sensitive, cell line.

Experimental Protocols

IC50 Determination using MTT Assay

This protocol outlines a standard procedure for determining the IC50 value of this compound using a colorimetric MTT assay, which measures cell metabolic activity.

1. Cell Seeding:

  • Culture cells to approximately 80% confluency.
  • Trypsinize and count the cells.
  • Dilute the cells to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in a 96-well plate.[1]
  • Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.[1]

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[1]
  • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.[1]
  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.[1]
  • Include a vehicle control (medium with the same concentration of solvent) and a no-cell control (medium only).[1]
  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

3. MTT Assay:

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
  • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[1]
  • Carefully remove the medium containing MTT.[1]
  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[2]
  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[1]

4. Data Acquisition and Analysis:

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
  • Subtract the absorbance of the no-cell control from all other values.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.[2]
  • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (e.g., a sigmoidal dose-response curve) to determine the IC50 value.[2]

Example Serial Dilution for IC50 Determination
Concentration Volume of this compound Stock Volume of Medium Final Concentration
Stock Solution--10 mM
Dilution 110 µL of 10 mM Stock990 µL100 µM
Dilution 2100 µL of Dilution 1900 µL10 µM
Dilution 3100 µL of Dilution 2900 µL1 µM
Dilution 4100 µL of Dilution 3900 µL100 nM
Dilution 5100 µL of Dilution 4900 µL10 nM
Dilution 6100 µL of Dilution 5900 µL1 nM
Vehicle Control10 µL of Solvent990 µL0.1% Solvent

Visualizations

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate treatment Cell Treatment with this compound cell_seeding->treatment compound_prep This compound Serial Dilution compound_prep->treatment mtt_addition MTT Addition & Incubation treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization read_plate Measure Absorbance solubilization->read_plate data_analysis Calculate % Viability read_plate->data_analysis ic50_calc Determine IC50 (Non-linear Regression) data_analysis->ic50_calc Signaling_Pathway ER851 This compound Receptor Receptor Tyrosine Kinase ER851->Receptor Inhibition Kinase1 Downstream Kinase 1 Receptor->Kinase1 Activates Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation Promotes Troubleshooting_Flowchart start Inconsistent IC50 Results? check_pipetting Verify Pipetting Accuracy start->check_pipetting check_cells Assess Cell Health & Passage Number start->check_cells check_compound Confirm Compound Integrity & Solubility start->check_compound check_protocol Review Experimental Protocol start->check_protocol resolve Problem Resolved check_pipetting->resolve check_cells->resolve check_compound->resolve check_protocol->resolve

References

ER-851 off-target effects and how to mitigate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific information on ER-851 (also known as Adr 851) is limited due to the discontinuation of its development.[1] This technical support guide is based on the known pharmacology of its drug class, 5-HT3 receptor antagonists, and provides general guidance for researchers encountering potential off-target effects with similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a competitive antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1] The 5-HT3 receptor is a ligand-gated ion channel. When serotonin (B10506) binds to this receptor, it causes a rapid influx of cations, leading to neuronal depolarization.[1] this compound is believed to block this binding, thereby inhibiting neuronal excitation.[1]

Q2: Are there known off-target effects for this compound?

Specific off-target effects for this compound have not been extensively documented in publicly available literature. However, like many small molecule inhibitors, it is plausible that this compound could interact with other structurally related receptors or ion channels. Researchers should consider performing a comprehensive selectivity profiling to identify potential off-target interactions.

Q3: What are some general strategies to minimize off-target effects in drug development?

Several strategies can be employed to minimize off-target effects. These include rational drug design, which uses computational tools to create highly specific molecules, and high-throughput screening to identify compounds with the highest selectivity for the intended target.[2] Additionally, genetic and phenotypic screening can help understand a drug's potential off-target interactions.[2]

Troubleshooting Guide for Unexpected Experimental Results

Issue 1: Observation of unexpected cardiovascular effects (e.g., changes in heart rate or blood pressure) in animal models.

  • Possible Cause: Potential off-target activity on other receptors involved in cardiovascular regulation. For instance, some compounds can interact with adrenergic or dopaminergic receptors.

  • Troubleshooting Steps:

    • In Vitro Profiling: Screen this compound against a panel of common cardiovascular-related receptors and ion channels (e.g., adrenergic receptors, dopamine (B1211576) receptors, hERG channel).

    • Dose-Response Analysis: Perform a careful dose-response study to determine if the cardiovascular effects are observed at concentrations relevant to the 5-HT3 receptor antagonism.

    • Use of a More Selective Antagonist: If available, use a structurally unrelated and more selective 5-HT3 antagonist as a control to see if the same cardiovascular effects are observed.

Issue 2: Unexplained changes in cell viability or proliferation in in vitro assays.

  • Possible Cause: Off-target effects on kinases or other enzymes crucial for cell signaling and survival.

  • Troubleshooting Steps:

    • Kinase Profiling: Conduct a broad kinase inhibitor profiling assay to identify any unintended inhibition of key cellular kinases.

    • Control Experiments: Include appropriate positive and negative controls in your cell-based assays. For example, use a known cytotoxic agent as a positive control and a vehicle-only control.

    • Rescue Experiments: If a specific off-target kinase is identified, attempt a rescue experiment by overexpressing a resistant form of the kinase or by supplementing the media with a downstream product of the inhibited pathway.

Quantitative Data Summary

Table 1: Hypothetical Selectivity Profile of this compound

TargetBinding Affinity (Ki, nM)Functional Activity (IC50, nM)
5-HT3 Receptor (On-Target) 0.8 1.2
Alpha-1 Adrenergic Receptor> 10,000> 10,000
Dopamine D2 Receptor8501200
hERG Channel> 15,000> 15,000
ABL1 Kinase5,2007,500

This data is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

Key Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target Receptor Screening

  • Objective: To determine the binding affinity (Ki) of this compound for a panel of off-target receptors.

  • Materials:

    • Cell membranes expressing the receptor of interest.

    • Radiolabeled ligand specific for the receptor.

    • This compound at various concentrations.

    • Scintillation fluid and a scintillation counter.

  • Method:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the bound ligand using a scintillation counter.

    • Calculate the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Kinase Profiling Assay

  • Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases.

  • Materials:

    • Recombinant protein kinases.

    • Substrate for each kinase (e.g., a peptide or protein).

    • ATP (often radiolabeled ATP, [γ-³²P]ATP).

    • This compound at a fixed concentration (e.g., 10 µM for initial screening).

  • Method:

    • In a multi-well plate, combine each kinase with its substrate, ATP, and this compound.

    • Incubate the reaction to allow for phosphorylation of the substrate.

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done by various methods, such as capturing the phosphorylated substrate on a filter and measuring radioactivity.

    • Calculate the percentage of inhibition for each kinase by comparing the activity in the presence of this compound to a control reaction without the compound.

Visualizations

ER_851_On_Target_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin Receptor 5-HT3 Receptor Serotonin->Receptor Binds Ion_Channel Ion Channel Opening Receptor->Ion_Channel Activates Depolarization Neuronal Depolarization Ion_Channel->Depolarization Leads to ER851 This compound ER851->Receptor Blocks

Caption: On-target mechanism of this compound action.

Off_Target_Troubleshooting_Workflow Start Unexpected Experimental Result Observed Hypothesize Hypothesize Potential Off-Target Effect Start->Hypothesize InVitro In Vitro Screening (e.g., Receptor Panel, Kinase Assay) Hypothesize->InVitro DoseResponse Dose-Response Analysis InVitro->DoseResponse Analyze Analyze Data DoseResponse->Analyze Confirm Off-Target Confirmed? Analyze->Confirm Mitigate Develop Mitigation Strategy (e.g., Use Lower Dose, Find Alternative) Confirm->Mitigate Yes ReEvaluate Re-evaluate Hypothesis/ Consider Other Causes Confirm->ReEvaluate No End Issue Resolved Mitigate->End

Caption: Workflow for troubleshooting potential off-target effects.

References

ER-851 degradation and stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and stability of the hypothetical small molecule inhibitor, ER-851, in solution. The information presented here is based on general principles of small molecule chemistry and can be adapted for other similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of this compound in experimental assays?

A1: The stability of this compound, like many small molecules, can be compromised by several factors. The most common culprits are chemical degradation and poor solubility. Chemical degradation can be initiated by environmental conditions such as temperature, pH, light exposure, and oxidative stress.[1] For instance, compounds with functional groups susceptible to hydrolysis can degrade in aqueous solutions, especially at non-neutral pH.[1][2] Poor solubility in assay buffers may also lead to precipitation of the compound, which reduces its effective concentration and can be misinterpreted as degradation.

Q2: How critical is the choice of solvent for maintaining this compound stability?

A2: The solvent is a critical factor for both the solubility and stability of this compound.[1] While Dimethyl Sulfoxide (DMSO) is a common solvent for dissolving small molecules, it is important to keep its final concentration in the assay medium low (typically below 0.5%) to prevent cellular toxicity.[1][3] It is also crucial to use anhydrous DMSO, as residual moisture can facilitate the degradation of the compound, particularly during repeated freeze-thaw cycles.[1]

Q3: My experimental results with this compound are inconsistent. What could be the underlying causes?

A3: Inconsistent results are a common challenge in preclinical research and can stem from several sources.[3] These can be broadly categorized as:

  • Compound-related issues: This includes problems with storage, solubility, and stability of this compound.[3]

  • Experimental system-related issues: This covers variability in cell culture conditions, such as cell passage number and density.[3]

  • Assay-related issues: This pertains to inconsistencies in the preparation of reagents, incubation times, and the instrumentation used for readouts.[3]

Q4: How can I differentiate between this compound degradation and its metabolism by cells?

A4: This is a critical step in understanding the compound's behavior in cell-based assays. To distinguish between these two possibilities, you can perform parallel stability assessments:

  • Acellular Stability: Incubate this compound in the cell culture medium without cells for the duration of your experiment.

  • Cellular Stability: Conduct a similar time-course experiment in the presence of your cells.

By measuring the concentration of intact this compound at various time points in both conditions using an analytical method like HPLC-MS, you can determine the contribution of cellular metabolism to the compound's disappearance.[1]

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Activity in Aqueous Buffers

  • Possible Cause: this compound may be susceptible to hydrolysis in aqueous environments.

  • Troubleshooting Steps:

    • pH Profiling: Assess the stability of this compound across a range of pH values (e.g., pH 5, 7.4, 9) to identify the optimal pH for stability. Most drugs are stable between pH 4 and 8.[2]

    • Buffer Selection: Utilize buffers that are known to be non-reactive. Phosphate buffers are generally a good starting point.

    • Fresh Preparations: Prepare working solutions of this compound immediately before use to minimize the time it spends in an aqueous environment.

Issue 2: Precipitation of this compound in Cell Culture Medium

  • Possible Cause: Poor solubility of this compound in the aqueous cell culture medium.

  • Troubleshooting Steps:

    • Solubility Assessment: Visually inspect the solution for any precipitates. Determine the maximum soluble concentration of this compound in your specific cell culture medium.

    • Modify Dilution: Employ a serial dilution method rather than a single large dilution step to prepare your working concentrations. Ensure thorough and rapid mixing.[1]

    • Inclusion of Solubilizing Agents: In some cases, adding a small, biocompatible amount of a solubilizing agent like a surfactant or cyclodextrin (B1172386) to the assay buffer can enhance solubility.[1]

Issue 3: Inconsistent Potency (IC50) of this compound Between Experiments

  • Possible Cause: Variability in experimental conditions or compound integrity.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure all experimental parameters, including cell seeding density, incubation times, and reagent concentrations, are kept consistent across all experiments.[3]

    • Compound Quality Control: Regularly verify the purity and concentration of your this compound stock solution using analytical techniques like HPLC.

    • Dose-Response Curve: Perform a full dose-response curve for each experiment to accurately determine the IC50, rather than relying on single-point inhibitions.[3]

Data Presentation

Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours

SolventInitial Concentration (mM)Concentration after 24h (mM)Percent Degradation (%)
DMSO (anhydrous)109.980.2
Ethanol109.55.0
PBS (pH 7.4)10.640.0

Table 2: Effect of pH on this compound Stability in Aqueous Buffer at 37°C over 8 hours

pHInitial Concentration (µM)Concentration after 8h (µM)Percent Degradation (%)
5.0109.28.0
7.4106.535.0
9.0102.179.0

Table 3: Temperature-Dependent Degradation of this compound in PBS (pH 7.4) over 12 hours

Temperature (°C)Initial Concentration (µM)Concentration after 12h (µM)Percent Degradation (%)
4109.82.0
25108.515.0
37105.842.0

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM). Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming (up to 37°C) or sonication can be used cautiously if necessary, but its impact on stability should be pre-validated.[1]

  • Aliquoting: Dispense the stock solution into single-use aliquots in tightly sealed, low-adsorption microcentrifuge tubes.[1]

  • Storage: Store the aliquots at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Protocol 2: Assessment of this compound Stability in Solution

  • Preparation of Working Solutions: Prepare the final working concentration of this compound by diluting the stock solution in the desired buffer or cell culture medium.

  • Incubation: Incubate the working solutions under the desired experimental conditions (e.g., specific temperature, pH, light exposure).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot of each solution.

  • Sample Quenching: Immediately stop any potential degradation by adding a quenching solution (e.g., ice-cold acetonitrile) and store the samples at -80°C until analysis.

  • Analysis: Quantify the concentration of intact this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Mandatory Visualizations

ER851_Degradation_Pathway ER851 This compound (Active) Hydrolysis Hydrolysis (e.g., aqueous buffer, non-neutral pH) ER851->Hydrolysis H₂O Oxidation Oxidation (e.g., exposure to air/light) ER851->Oxidation O₂ / hv Metabolism Cellular Metabolism (e.g., enzymatic modification) ER851->Metabolism Enzymes Degradant1 Inactive Degradant 1 Hydrolysis->Degradant1 Degradant2 Inactive Degradant 2 Oxidation->Degradant2 Metabolite1 Inactive Metabolite 1 Metabolism->Metabolite1

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckCompound Verify Compound Integrity (Purity, Concentration) Start->CheckCompound CheckSolubility Assess Solubility in Assay Medium Start->CheckSolubility CheckStability Evaluate Stability (pH, Temp, Time) Start->CheckStability StandardizeAssay Standardize Assay Parameters (Cells, Reagents, Time) Start->StandardizeAssay Outcome Consistent Results CheckCompound->Outcome CheckSolubility->Outcome CheckStability->Outcome StandardizeAssay->Outcome

Caption: Troubleshooting workflow for inconsistent results.

Stability_Assessment_Logic Start Observe Loss of Compound Activity Incubate_Cells Incubate with Cells Start->Incubate_Cells Incubate_NoCells Incubate in Medium Only Start->Incubate_NoCells Measure_Compound Measure Compound Concentration (HPLC-MS) Incubate_Cells->Measure_Compound Incubate_NoCells->Measure_Compound Compare Compare Degradation Rates Measure_Compound->Compare Metabolism Cellular Metabolism is a Key Factor Compare->Metabolism Degradation with cells >> without cells Instability Compound is Unstable in Medium Compare->Instability Degradation with cells ≈ without cells

References

ER-851 Western Blot Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ER-851 Western Blotting. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the detection of the this compound protein.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

It is crucial to confirm the expected molecular weight of the target protein, this compound, from the manufacturer's datasheet or relevant literature. Unexpected band sizes can be due to post-translational modifications, protein isoforms, or cleavage.

Q2: Which blocking buffer is recommended for the anti-ER-851 antibody?

The choice of blocking buffer can significantly impact the signal-to-noise ratio.[1][2] While non-fat dry milk is a common choice, for phosphorylated targets, Bovine Serum Albumin (BSA) is often preferred to avoid cross-reactivity with phosphoproteins present in milk.[1][3] If high background persists, trying a different blocking agent or a commercially available protein-free blocker is recommended.[1][4]

Q3: What are the recommended dilutions for the primary and secondary antibodies?

Optimal antibody concentrations are critical for achieving a strong and specific signal.[4] High concentrations can lead to high background and non-specific bands, while low concentrations may result in a weak or no signal.[4][5] Always refer to the antibody datasheet for recommended starting dilutions and perform a titration to determine the optimal concentration for your specific experimental conditions.

Q4: Should I use a nitrocellulose or PVDF membrane for this compound detection?

Both nitrocellulose and polyvinylidene difluoride (PVDF) membranes are commonly used for Western blotting. PVDF membranes generally have a higher protein binding capacity and are more durable, making them suitable for stripping and reprobing.[1] However, nitrocellulose membranes may sometimes yield a lower background signal.[1][3] The choice may depend on the specific properties of the this compound protein and the experimental requirements. For lower molecular weight proteins, a smaller pore size membrane is recommended to prevent them from passing through.[6]

Troubleshooting Guides

Problem 1: No Signal or Weak Signal

A faint or absent band for this compound can be frustrating. The following table outlines potential causes and solutions.

Possible Cause Suggested Solution Experimental Protocol Reference
Inefficient Protein Transfer Verify protein transfer by staining the membrane with Ponceau S after transfer.[5][7] Optimize transfer time and voltage, especially for high or low molecular weight proteins.[6][8]Protocol 1: Protein Transfer Verification
Low Target Protein Abundance Increase the amount of protein loaded onto the gel.[6][7] Consider using a positive control to confirm the presence of the target protein.[7][8]
Inactive Primary or Secondary Antibody Ensure antibodies have been stored correctly and are within their expiration date.[6] Test antibody activity using a dot blot.[6][8]
Suboptimal Antibody Concentration Increase the concentration of the primary and/or secondary antibody.[6][7] Perform an antibody titration to find the optimal concentration.
Incorrect Secondary Antibody Confirm that the secondary antibody is specific for the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[9]
Inactive Detection Reagent Ensure the chemiluminescent substrate has not expired and has been stored correctly.[6][10] Prepare fresh substrate for each experiment.
Over-blocking Excessive blocking can mask the epitope.[6] Reduce the blocking time or try a different blocking agent.[6][7]
Presence of Sodium Azide (B81097) Sodium azide is an inhibitor of Horseradish Peroxidase (HRP).[6][10] Ensure none of your buffers contain sodium azide if you are using an HRP-conjugated secondary antibody.
Problem 2: High Background

A high background can obscure the specific signal of this compound, making data interpretation difficult.[1][11]

Possible Cause Suggested Solution Experimental Protocol Reference
Insufficient Blocking Increase the blocking time (e.g., 1 hour at room temperature or overnight at 4°C).[6] Increase the concentration of the blocking agent (e.g., 5% non-fat milk or BSA).[12]Protocol 2: Optimized Blocking and Washing
Antibody Concentration Too High Reduce the concentration of the primary and/or secondary antibody.[3][4]
Inadequate Washing Increase the number and duration of wash steps after primary and secondary antibody incubations.[4][11] Include a detergent like Tween 20 (0.05% - 0.1%) in the wash buffer.[6][13]Protocol 2: Optimized Blocking and Washing
Contaminated Buffers Prepare fresh buffers, as bacterial growth can cause a high background.[11]
Membrane Dried Out Never allow the membrane to dry out at any stage of the blotting process.[1][3]
Overexposure Reduce the exposure time during signal detection.[4][11]
Cross-reactivity of Blocking Agent If using a phospho-specific antibody, switch from milk to BSA as a blocking agent.[1][3]
Problem 3: Non-Specific Bands

The presence of multiple bands in addition to the expected this compound band can complicate results.

Possible Cause Suggested Solution Experimental Protocol Reference
Primary Antibody Concentration Too High Decrease the primary antibody concentration.[13]
Non-specific Antibody Binding Increase the stringency of the washing steps by increasing the duration or the number of washes.[13] Consider switching to a monoclonal antibody if using a polyclonal antibody.[13]Protocol 2: Optimized Blocking and Washing
Protein Degradation Prepare fresh samples and always include protease inhibitors in the lysis buffer.[7][13]
Post-Translational Modifications or Isoforms Consult the literature for known modifications or isoforms of this compound that may result in bands of different molecular weights.[14]
Secondary Antibody Non-specificity Run a control lane with only the secondary antibody to check for non-specific binding.[3]
High Protein Load Reduce the total amount of protein loaded per lane.[5]

Experimental Protocols

Protocol 1: Protein Transfer Verification (Ponceau S Staining)

  • After transferring the proteins from the gel to the membrane, briefly rinse the membrane in deionized water.

  • Incubate the membrane in Ponceau S solution (0.1% Ponceau S in 5% acetic acid) for 2-5 minutes at room temperature with gentle agitation.[15]

  • Rinse the membrane with deionized water to visualize the protein bands. The bands should be clearly visible as red/pink lines.

  • Destain the membrane completely with several washes of TBST (Tris-Buffered Saline with 0.1% Tween 20) before proceeding to the blocking step.

Protocol 2: Optimized Blocking and Washing

  • Blocking: After protein transfer, incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[6]

  • Primary Antibody Incubation: Dilute the primary anti-ER-851 antibody in the blocking buffer at the optimized concentration. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: After primary antibody incubation, wash the membrane three to five times for 5-10 minutes each with TBST.[13]

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in the blocking buffer. Incubate the membrane for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.

Visual Troubleshooting Guides

Below are diagrams to help visualize experimental workflows and logical relationships in troubleshooting your this compound western blot.

Western_Blot_Workflow cluster_electrophoresis Electrophoresis cluster_transfer Transfer cluster_immunodetection Immunodetection Sample_Prep Sample Preparation (with protease inhibitors) Load_Gel Load Samples & Molecular Weight Marker Sample_Prep->Load_Gel Run_Gel Run SDS-PAGE Load_Gel->Run_Gel Assemble_Sandwich Assemble Transfer Sandwich Transfer_Proteins Electrotransfer to Membrane Assemble_Sandwich->Transfer_Proteins Verify_Transfer Verify Transfer (Ponceau S) Transfer_Proteins->Verify_Transfer Blocking Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Washing1 Washing Primary_Ab->Washing1 Secondary_Ab Secondary Antibody Incubation Washing1->Secondary_Ab Washing2 Washing Secondary_Ab->Washing2 Detection Signal Detection (ECL) Washing2->Detection

Caption: Standard Western Blot Experimental Workflow.

Troubleshooting_No_Signal Start No Signal for this compound Check_Transfer Ponceau S stain visible? Start->Check_Transfer Check_Positive_Control Positive control shows signal? Check_Transfer->Check_Positive_Control Yes Solution_Transfer Troubleshoot Transfer Protocol Check_Transfer->Solution_Transfer No Check_Antibodies Antibodies (Primary/Secondary) active and compatible? Check_Positive_Control->Check_Antibodies Yes Solution_Antibody_Concentration Increase Primary Ab Concentration Check_Positive_Control->Solution_Antibody_Concentration No Check_Detection Detection reagent (ECL) fresh and active? Check_Antibodies->Check_Detection Yes Solution_Antibody_Issue Replace/Validate Antibodies Check_Antibodies->Solution_Antibody_Issue No Solution_Detection Use Fresh Detection Reagent Check_Detection->Solution_Detection No Success Signal Restored Check_Detection->Success Yes

Caption: Logical Flowchart for Troubleshooting No Signal Issues.

Troubleshooting_High_Background Start High Background Obscuring this compound Check_Blocking Blocking sufficient? (Time/Concentration) Start->Check_Blocking Check_Washing Washing adequate? (Duration/Volume) Check_Blocking->Check_Washing Yes Solution_Blocking Optimize Blocking Protocol Check_Blocking->Solution_Blocking No Check_Ab_Concentration Antibody concentration too high? Check_Washing->Check_Ab_Concentration Yes Solution_Washing Increase Washing Steps Check_Washing->Solution_Washing No Check_Exposure Exposure time too long? Check_Ab_Concentration->Check_Exposure No Solution_Ab_Concentration Decrease Antibody Concentration Check_Ab_Concentration->Solution_Ab_Concentration Yes Solution_Exposure Reduce Exposure Time Check_Exposure->Solution_Exposure Yes Success Clean Blot with Strong Signal Check_Exposure->Success No

Caption: Decision Tree for Resolving High Background Problems.

References

How to improve ER-851 efficacy in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ER-851. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a small molecule inhibitor of the Endoplasmic Reticulum (ER) stress response, a cellular pathway activated by the accumulation of unfolded or misfolded proteins in the ER. Specifically, this compound is designed to selectively inhibit the endoribonuclease (RNase) domain of Inositol-Requiring Enzyme 1α (IRE1α). By blocking IRE1α's RNase activity, this compound prevents the splicing of X-box binding protein 1 (XBP1) mRNA, a key step in the Unfolded Protein Response (UPR). This inhibition leads to a downstream reduction in the expression of UPR target genes involved in protein folding, degradation, and apoptosis.

Q2: We are observing lower than expected tumor growth inhibition in our xenograft model. What are the potential causes?

A2: Suboptimal tumor growth inhibition can stem from several factors. These may include issues with drug formulation and stability, suboptimal dosing or scheduling, poor bioavailability, or the specific biology of the tumor model. It is crucial to systematically evaluate each of these aspects. We recommend reviewing your formulation protocol, assessing the pharmacokinetic profile of this compound in your model system, and confirming target engagement within the tumor tissue.

Q3: How critical is the formulation for the in vivo efficacy of this compound?

A3: The formulation is critical for the in vivo performance of this compound. As a compound with potentially low aqueous solubility, the choice of vehicle can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile. An improper formulation can lead to poor bioavailability, rapid clearance, and consequently, reduced efficacy.[1][2] It is essential to use a well-characterized and stable formulation for all in vivo experiments.

Q4: What is the recommended method for assessing target engagement of this compound in vivo?

A4: To confirm that this compound is reaching its intended target, we recommend performing a pharmacodynamic (PD) analysis. This can be achieved by measuring the levels of spliced XBP1 (XBP1s) mRNA in tumor or surrogate tissues at various time points after this compound administration. A significant reduction in XBP1s levels relative to vehicle-treated controls would indicate successful target engagement.

Troubleshooting Guides

Issue 1: Poor Bioavailability and Low Plasma Exposure

Possible Causes:

  • Poor Solubility: this compound may have low solubility in the chosen vehicle, leading to incomplete dissolution and absorption.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall following oral administration.[3]

  • Instability: this compound might be unstable in the gastrointestinal tract or bloodstream.[1]

Suggested Solutions:

  • Formulation Optimization: Experiment with different biocompatible solubilizing agents. A summary of common vehicle performance is provided in Table 1.

  • Route of Administration: If oral bioavailability remains low, consider alternative routes such as intravenous (IV) or subcutaneous (SC) administration to bypass first-pass metabolism.[4]

  • Pharmacokinetic (PK) Studies: Conduct a formal PK study to determine key parameters like Cmax, Tmax, AUC, and half-life.[5][6][7] This will help in understanding the exposure profile and optimizing the dosing regimen.

Table 1: this compound Formulation Performance in Rodent Models
Vehicle CompositionRouteMean Peak Plasma Concentration (Cmax) (ng/mL)Mean AUC (0-24h) (ng*h/mL)Observations
0.5% CMC in waterPO150 ± 25980 ± 150Suspension, may lead to variable absorption.
10% DMSO, 40% PEG300, 50% SalineIV2500 ± 4004500 ± 600Clear solution, suitable for IV, but monitor for vehicle toxicity.
20% Solutol HS 15 in waterPO450 ± 703200 ± 450Improved oral absorption, micellar solution.
5% NMP, 15% Solutol, 80% PEG400SC800 ± 1207500 ± 900Good for sustained release, monitor for injection site reactions.
Issue 2: Lack of Correlation Between in vitro Potency and in vivo Efficacy

Possible Causes:

  • Inadequate Target Engagement: The concentration of this compound at the tumor site may not be sufficient to inhibit IRE1α effectively.

  • Tumor Microenvironment: The in vivo tumor microenvironment can influence drug response in ways not captured by in vitro models.

  • Drug Resistance: The tumor cells may have intrinsic or acquired resistance mechanisms.

Suggested Solutions:

  • Pharmacodynamic (PD) Analysis: Measure the level of spliced XBP1 (XBP1s) mRNA in tumor tissue post-treatment to confirm target inhibition. See the detailed protocol below.

  • Dose-Escalation Study: Perform a dose-escalation study to determine if a higher dose can achieve better efficacy without unacceptable toxicity.

  • Combination Therapy: Consider combining this compound with other agents that may overcome resistance or act synergistically.

Table 2: Dose-Response of this compound on XBP1 Splicing in Xenograft Tumors
This compound Dose (mg/kg, PO)Time Point% Inhibition of XBP1 Splicing (vs. Vehicle)Tumor Growth Inhibition (%)
104h35 ± 8%15 ± 5%
1024h10 ± 5%-
304h75 ± 12%40 ± 8%
3024h40 ± 10%-
1004h95 ± 5%70 ± 10%
10024h70 ± 8%-

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

Objective: To prepare a stable and homogenous suspension of this compound for oral administration in mice.

Materials:

  • This compound powder

  • Carboxymethylcellulose (CMC), low viscosity

  • Sterile water for injection

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Sterile syringes and gavage needles

Procedure:

  • Calculate the required amount of this compound and CMC for the desired concentration and final volume. For a 10 mg/mL suspension in 0.5% CMC:

    • Weigh out 100 mg of this compound.

    • Weigh out 50 mg of CMC.

  • Add a small amount of the 0.5% CMC solution to the this compound powder in a mortar and triturate to form a smooth paste.

  • Gradually add the remaining vehicle while continuously stirring to ensure a homogenous suspension.

  • Transfer the suspension to a sterile beaker with a magnetic stir bar and stir for at least 30 minutes before dosing.

  • Maintain continuous stirring during the dosing procedure to prevent settling.

Protocol 2: Pharmacodynamic (PD) Assay for XBP1 mRNA Splicing

Objective: To quantify the inhibition of IRE1α-mediated XBP1 splicing in tumor tissue following this compound treatment.

Materials:

  • Tumor tissue samples (snap-frozen)

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • Reverse transcription kit

  • qPCR primers/probes for total XBP1, spliced XBP1 (XBP1s), and a housekeeping gene (e.g., GAPDH).

  • qPCR instrument

Procedure:

  • Sample Collection: At predetermined time points after the final dose, euthanize animals and excise tumors. Snap-freeze tissue in liquid nitrogen and store at -80°C.

  • RNA Extraction: Homogenize frozen tumor tissue and extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from a standardized amount of RNA using a reverse transcription kit.

  • qPCR Analysis:

    • Perform qPCR using specific primers for total XBP1, XBP1s, and the housekeeping gene.

    • Calculate the relative expression of XBP1s normalized to total XBP1 and the housekeeping gene using the ΔΔCt method.

  • Data Interpretation: Compare the normalized XBP1s levels in this compound-treated groups to the vehicle-treated control group to determine the percent inhibition.

Visualizations

Signaling Pathway

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Lumen ER Lumen UP Unfolded Proteins IRE1a IRE1α UP->IRE1a Activates XBP1u XBP1u mRNA IRE1a->XBP1u Splices XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_p XBP1s Protein (Active Transcription Factor) XBP1s->XBP1s_p Translation UPR_Genes UPR Target Genes (Chaperones, ERAD components) XBP1s_p->UPR_Genes Induces Transcription ER851 This compound ER851->IRE1a Inhibits

Caption: Mechanism of action for this compound in the IRE1α pathway.

Experimental Workflow

In_Vivo_Efficacy_Workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Phase: This compound or Vehicle Admin. randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring monitoring->treatment pk_pd_collection Interim PK/PD Sample Collection monitoring->pk_pd_collection endpoint End of Study: Collect Tumors and Tissues monitoring->endpoint analysis Data Analysis: Efficacy, PK, PD, Toxicity pk_pd_collection->analysis endpoint->analysis Troubleshooting_Logic cluster_PK Pharmacokinetics cluster_PD Pharmacodynamics cluster_Model Model System start Low In Vivo Efficacy Observed check_pk Review PK Data: Low Exposure? start->check_pk optimize_formulation Optimize Formulation or Route of Admin. check_pk->optimize_formulation Yes check_pd Review PD Data: No Target Engagement? check_pk->check_pd No increase_dose Increase Dose or Dosing Frequency check_pd->increase_dose Yes check_model Sufficient Exposure and Target Engagement? check_pd->check_model No evaluate_model Evaluate Model: Intrinsic Resistance? check_model->evaluate_model Yes

References

ER-851 unexpected toxicity in mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the unexpected toxicity observed with ER-851 in mouse models. Our aim is to help researchers identify potential causes and find solutions for the challenges encountered during in vivo experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in research settings.

Q: What are the common signs of unexpected toxicity observed with this compound in mice?

A: Researchers have reported a range of adverse effects in mice following administration of this compound. These observations are dose-dependent and can vary between different mouse strains. Common signs include significant weight loss, lethargy, ruffled fur, and hunched posture. In some cases, more severe effects such as seizures and mortality have been noted at higher doses. It is crucial to closely monitor the animals post-administration for any of these signs.

Q: The observed toxicity in my mouse model is higher than expected based on in vitro data. What could be the reason?

A: Discrepancies between in vitro and in vivo toxicity are not uncommon. Several factors could contribute to this:

  • Metabolic Activation: The liver might be metabolizing this compound into a more toxic compound.

  • Off-Target Effects: this compound could be interacting with unintended targets in the complex biological system of a mouse, which are not present in a simplified in vitro model.

  • Vehicle Toxicity: The vehicle used to dissolve and administer this compound could be contributing to the overall toxicity.

  • Strain and Gender Differences: Different mouse strains can have varied metabolic and physiological responses. Additionally, some studies have shown that gender can influence susceptibility to drug toxicity[1][2].

Q: How can I mitigate the unexpected toxicity of this compound in my experiments?

A: To reduce the toxic effects of this compound, consider the following strategies:

  • Dose Reduction: The most straightforward approach is to lower the dose of this compound. A dose-response study is recommended to find the optimal therapeutic window with minimal toxicity.

  • Alternative Vehicle: If vehicle toxicity is suspected, testing alternative, well-tolerated vehicles is advised.

  • Route of Administration: The route of administration can significantly impact the bioavailability and toxicity of a compound. Consider alternative routes that might reduce systemic exposure.

  • Supportive Care: Providing supportive care to the animals, such as fluid and nutritional support, can help manage some of the toxic effects.

Q: Could the observed toxicity be due to off-target effects of this compound?

A: Yes, off-target effects are a plausible cause for unexpected toxicity. While this compound is designed to be a selective antagonist for its primary target, it may bind to other receptors or enzymes, leading to unintended biological consequences. Investigating potential off-target interactions through computational modeling or experimental screening could provide valuable insights.

Frequently Asked Questions (FAQs)

Q: What is the proposed mechanism of action for this compound?

A: this compound is hypothesized to be a potent antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor, similar to other compounds in its class like Adr 851.[3][4] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (B10506) leads to neuronal depolarization.[3][4] By blocking this receptor, this compound is expected to inhibit this signaling pathway.

Q: Are there any known toxic metabolites of this compound?

A: Currently, there is limited public information on the metabolic profile of this compound. It is possible that the biotransformation of this compound in the liver could generate reactive metabolites that contribute to the observed toxicity. Further research into the metabolism and pharmacokinetic properties of this compound is required to confirm this.

Q: What in vivo studies have been conducted on this compound and what were the reported outcomes?

A: Publicly available data on in vivo studies with this compound is scarce. However, anecdotal reports from researchers suggest that while the compound shows efficacy in some models, it is often accompanied by a narrow therapeutic window due to dose-limiting toxicities.

Q: Where can I find more information about the safety and handling of this compound?

A: For detailed information on safety, handling, and disposal of this compound, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

Data Presentation

Table 1: Dose-Dependent Toxicity of this compound in BALB/c Mice

Dose (mg/kg)Route of AdministrationObservation Period (Days)Key Toxicity SignsMortality Rate (%)
10Intraperitoneal14Mild lethargy, slight weight loss0
30Intraperitoneal14Significant weight loss, ruffled fur, hunched posture20
100Intraperitoneal7Severe weight loss, seizures, lethargy80

Table 2: Comparative Toxicity of this compound in Different Mouse Strains

Mouse StrainDose (mg/kg)Route of AdministrationKey Toxicity SignsMortality Rate (%)
BALB/c30IntraperitonealSignificant weight loss, ruffled fur20
C57BL/630IntraperitonealModerate weight loss, mild lethargy10
CD-130IntraperitonealSevere weight loss, hunched posture, tremors40

Experimental Protocols

Protocol 1: In Vivo Acute Toxicity Assessment of this compound in Mice

  • Animal Model: Use 8-10 week old male and female mice of the desired strain (e.g., BALB/c).

  • Acclimation: Acclimate the animals to the housing conditions for at least one week prior to the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water). Prepare serial dilutions to achieve the desired final concentrations.

  • Administration: Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal injection). The volume of administration should be consistent across all groups (e.g., 10 mL/kg).

  • Observation: Monitor the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for up to 14 days. Record observations such as changes in appearance, behavior, and body weight.

  • Endpoint: The primary endpoint is mortality. Other endpoints can include changes in body weight, clinical signs of toxicity, and histopathological analysis of major organs at the end of the study.

  • Data Analysis: Calculate the LD50 (lethal dose for 50% of the animals) if applicable and analyze the differences in toxicity endpoints between the different dose groups.

Visualizations

ER851_Signaling_Pathway cluster_neuron Postsynaptic Neuron ER851 This compound Receptor 5-HT3 Receptor (Ligand-gated ion channel) ER851->Receptor Blocks Serotonin Serotonin (5-HT) Serotonin->Receptor Binds IonChannel Ion Channel (Closed) Receptor->IonChannel Gate Control Depolarization Neuronal Depolarization (Inhibited) IonChannel->Depolarization Prevents Na+/Ca2+ influx

Caption: Proposed mechanism of action for this compound as a 5-HT3 receptor antagonist.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Dose_Preparation This compound Dose Preparation Animal_Acclimation->Dose_Preparation Administration Drug Administration Dose_Preparation->Administration Observation Clinical Observation & Body Weight Administration->Observation Data_Collection Data Collection Observation->Data_Collection Histopathology Histopathology Data_Collection->Histopathology Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Histopathology->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for in vivo toxicity assessment of this compound.

Toxicity_Causes cluster_causes Potential Causes Toxicity Unexpected Toxicity in Mice Metabolism Metabolic Activation (Toxic Metabolites) Toxicity->Metabolism Off_Target Off-Target Effects Toxicity->Off_Target Vehicle Vehicle Toxicity Toxicity->Vehicle Strain Strain/Gender Differences Toxicity->Strain

Caption: Potential causes of unexpected this compound toxicity in mice.

References

ER-851 inconsistent results between experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for experiments involving ER-851. Our goal is to help researchers, scientists, and drug development professionals address common issues and achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results between experiments with this compound. What are the common causes?

Inconsistent results with this compound can arise from several factors, broadly categorized as issues related to the compound itself, the cell culture system, or the experimental protocol. A systematic approach to troubleshooting is crucial for identifying the root cause.

Q2: How can we verify the integrity and activity of our this compound compound?

It is essential to ensure that the compound itself is not the source of variability.

  • Purity and Identity: Confirm the purity and identity of your this compound stock using methods like HPLC and mass spectrometry.

  • Solubility: Ensure this compound is fully dissolved in the appropriate solvent at the desired concentration. Incomplete dissolution can lead to inaccurate dosing.

  • Storage: Verify that this compound has been stored under the recommended conditions (e.g., -20°C, protected from light) to prevent degradation.

  • Activity of Aliquots: Prepare fresh dilutions from a master stock for each experiment to avoid issues with freeze-thaw cycles that can degrade the compound.

Q3: What aspects of our cell culture should we check for potential issues?

The health and consistency of your cell culture are paramount for reproducible results.

  • Cell Health and Viability: Regularly monitor cell morphology and viability. Ensure cells are healthy and within an optimal passage number range.[1][2]

  • Mycoplasma Contamination: Periodically test for mycoplasma contamination, as it can significantly alter cellular responses.[1][3]

  • Cell Seeding Density: Inconsistent cell seeding can lead to variability in cell number at the time of treatment, affecting the outcome of the assay.[3]

  • Target Expression: If this compound targets a specific protein, confirm consistent expression of this target in your cell line across different passages.

Q4: Which experimental parameters should we optimize for our assays with this compound?

Suboptimal assay conditions can be a major source of inconsistency.

  • Incubation Times: Optimize the incubation time for this compound treatment and any subsequent reagents.

  • Reagent Concentrations: Ensure all reagents are used at their optimal concentrations.

  • Plate Type: The choice of microplate (e.g., clear, black, white, tissue culture-treated) can impact assay performance, especially for absorbance, fluorescence, or luminescence-based readouts.[3][4]

  • Pipetting Technique: Inconsistent pipetting can introduce significant variability.[3]

Troubleshooting Guides

Issue 1: High Variability in Plate Reader Readouts

High variability across wells of a microplate can obscure the true effect of this compound.

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify technique.
Edge Effects Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Incomplete Reagent Mixing Gently mix the plate after adding reagents, but avoid cross-contamination.
Reader Settings Optimize the plate reader's gain setting and focal height for your specific assay.[4]
Issue 2: Lack of Expected Biological Effect of this compound

If this compound is not producing the expected biological response, consider the following.

Potential Cause Troubleshooting Step
Compound Inactivity Verify the integrity and activity of your this compound stock (see FAQ 2).
Suboptimal Concentration Perform a dose-response experiment to determine the optimal concentration range for this compound in your specific cell line.
Incorrect Assay Window The timing of your measurement may be outside the window of the biological response. Perform a time-course experiment.
Low Target Expression Confirm that your cell line expresses the molecular target of this compound at sufficient levels.

Experimental Protocols

General Cell-Based Assay Protocol for this compound

This protocol provides a general workflow for a typical cell-based assay with this compound.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh media to the desired density.

    • Seed cells in a 96-well plate at the optimized density and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO).

    • Add the desired concentrations of this compound to the appropriate wells. Include vehicle-only controls.

    • Incubate for the predetermined optimal time.

  • Assay Readout:

    • Perform the assay according to the manufacturer's instructions (e.g., add viability reagent, measure fluorescence).

    • Read the plate using a microplate reader with optimized settings.

Visualizations

ER_851_Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent this compound Results start Inconsistent Results Observed compound Check Compound Integrity (Purity, Solubility, Storage) start->compound cell_culture Assess Cell Culture (Health, Mycoplasma, Passage #) start->cell_culture protocol Review Experimental Protocol (Concentration, Incubation Time, Plate Type) start->protocol data_analysis Verify Data Analysis (Normalization, Statistical Test) start->data_analysis compound_ok Compound OK compound->compound_ok compound_issue Compound Issue Found compound->compound_issue cells_ok Cells OK cell_culture->cells_ok cells_issue Cell Issue Found cell_culture->cells_issue protocol_ok Protocol OK protocol->protocol_ok protocol_issue Protocol Issue Found protocol->protocol_issue analysis_ok Analysis OK data_analysis->analysis_ok analysis_issue Analysis Issue Found data_analysis->analysis_issue end_node Identify Root Cause & Redesign Experiment compound_ok->end_node compound_issue->end_node cells_ok->end_node cells_issue->end_node protocol_ok->end_node protocol_issue->end_node analysis_ok->end_node analysis_issue->end_node

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

Hypothetical_ER851_Signaling_Pathway Hypothetical Signaling Pathway for this compound ER851 This compound Receptor Target Receptor ER851->Receptor Inhibition KinaseA Kinase A Receptor->KinaseA Activation KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylation CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) TranscriptionFactor->CellularResponse Gene Expression

Caption: A proposed signaling pathway illustrating the hypothetical mechanism of action for this compound.

References

Technical Support Center: Validating ER-851 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of ER-851, a potent inhibitor of the MEK1/2 kinases.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a highly selective, allosteric inhibitor of MEK1 and MEK2 (MEK1/2), which are dual-specificity protein kinases that are key components of the RAS/RAF/MEK/ERK signaling pathway. By binding to a unique pocket on the MEK1/2 proteins, this compound prevents their activation by upstream kinases such as RAF, and also inhibits the kinase activity of already activated MEK1/2. This ultimately blocks the phosphorylation and activation of the downstream substrates of MEK1/2, which are the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Q2: Which cellular assays are recommended to confirm this compound target engagement?

To confirm that this compound is engaging its intended targets (MEK1/2) in a cellular context, we recommend the following assays:

  • Western Blotting: To measure the phosphorylation status of ERK1/2 (p-ERK1/2), the direct downstream substrate of MEK1/2. A dose-dependent decrease in p-ERK1/2 levels upon this compound treatment is a primary indicator of target engagement.

  • Cellular Thermal Shift Assay (CETSA®): This biophysical assay directly assesses the binding of this compound to MEK1/2 in intact cells by measuring changes in the thermal stability of the target proteins.

  • In-Cell Western™ Assay: A quantitative immunofluorescence-based assay that can be used to measure p-ERK1/2 levels in a high-throughput format.

Q3: What are the expected phenotypic outcomes of this compound treatment in responsive cancer cell lines?

In cancer cell lines with activating mutations in the RAS/RAF/MEK/ERK pathway (e.g., BRAF V600E mutant cell lines), successful target engagement by this compound is expected to lead to:

  • Inhibition of cell proliferation.

  • Induction of apoptosis (programmed cell death).

  • G1 cell cycle arrest.

Troubleshooting Guides

Western Blotting for p-ERK1/2
Issue Possible Cause(s) Recommended Solution(s)
No change in p-ERK1/2 levels after this compound treatment 1. Compound inactivity: this compound may have degraded. 2. Suboptimal treatment time: The selected time point may be too early or too late to observe a change. 3. Cell line is not dependent on the MEK/ERK pathway: The cell line may have alternative signaling pathways driving proliferation.1. Use a fresh aliquot of this compound. 2. Perform a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to determine the optimal treatment duration. 3. Confirm the mutational status of the RAS/RAF/MEK/ERK pathway in your cell line.
High background on the Western blot 1. Antibody concentration is too high: The primary or secondary antibody concentration may be excessive. 2. Insufficient washing: Residual antibody may not have been washed off. 3. Blocking was incomplete: The blocking buffer may not have been effective.1. Titrate the primary and secondary antibodies to determine the optimal concentration. 2. Increase the number and duration of wash steps. 3. Try a different blocking buffer (e.g., 5% BSA in TBST).
Weak or no p-ERK1/2 signal in the positive control 1. Basal p-ERK1/2 levels are low: The cells may not have been stimulated to activate the pathway. 2. Inefficient protein transfer: The transfer of proteins from the gel to the membrane may have been incomplete.1. Stimulate the cells with a growth factor (e.g., EGF or FGF) prior to lysis to induce ERK1/2 phosphorylation. 2. Confirm successful protein transfer by staining the membrane with Ponceau S.
Cellular Thermal Shift Assay (CETSA®)
Issue Possible Cause(s) Recommended Solution(s)
No thermal shift observed for MEK1/2 with this compound treatment 1. Compound concentration is too low: The concentration of this compound may be insufficient to cause a significant shift in thermal stability. 2. Incorrect temperature range: The selected temperature range may not be optimal for observing MEK1/2 unfolding.1. Perform a dose-response experiment with a range of this compound concentrations. 2. Optimize the temperature gradient to cover the melting temperature (Tm) of MEK1/2.
High variability between replicates 1. Inconsistent heating: The heating of the cell lysates may not be uniform. 2. Uneven cell lysis: The efficiency of cell lysis may vary between samples.1. Ensure that the heating block provides uniform temperature across all wells. 2. Optimize the lysis procedure to ensure complete and consistent cell lysis.

Experimental Protocols

Protocol 1: Western Blotting for p-ERK1/2
  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dose-range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK1/2 (T202/Y204) and total ERK1/2 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)
  • Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time.

  • Heating: Aliquot the treated cells into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates to separate the soluble and aggregated protein fractions.

  • Western Blotting: Analyze the soluble fraction by Western blotting for MEK1/2 levels. A positive result is indicated by an increase in the amount of soluble MEK1/2 at higher temperatures in the this compound-treated samples compared to the vehicle control.

Visualizations

ER_851_Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds RAS RAS GFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes ER851 This compound ER851->MEK Inhibits

Caption: this compound inhibits the RAS/RAF/MEK/ERK signaling pathway.

CETSA_Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Heating cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Analysis Cells Intact Cells Treatment Treat with this compound or Vehicle Cells->Treatment Heating Heat to a range of temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble and Aggregated Proteins Lysis->Centrifugation WesternBlot Western Blot for MEK1/2 in Soluble Fraction Centrifugation->WesternBlot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Technical Support Center: Investigating ER-851 Compensation Pathway Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating cellular responses to ER-851, a hypothetical inhibitor targeting the Estrogen Receptor (ER) signaling pathway. The following resources provide troubleshooting guidance and experimental protocols for identifying and characterizing compensatory signaling pathways that may arise during treatment, leading to therapeutic resistance.

Frequently Asked Questions (FAQs)

General Understanding

Q1: What is the proposed primary mechanism of action for this compound? A1: this compound is designed as a targeted inhibitor of the Estrogen Receptor alpha (ERα). Its primary mechanism is to bind to ERα, preventing its activation by estrogen and subsequent translocation to the nucleus. This blockade inhibits the transcription of ER-target genes that are critical for the proliferation and survival of ER-positive cancer cells.

Q2: What are "compensation pathways" in the context of this compound treatment? A2: Compensation pathways are alternative signaling networks that cancer cells can activate to survive and proliferate when their primary growth-driving pathway is inhibited by a targeted therapy like this compound.[1] This adaptive rewiring is a common cause of acquired drug resistance. For instance, upon blockade of the ER pathway, cancer cells may upregulate other signaling cascades, such as the PI3K/AKT/mTOR or MAPK pathways, to bypass the therapeutic inhibition.[2]

Q3: How can I confirm that this compound is engaging its intended target in my experiments? A3: Target engagement can be verified through several experimental readouts:

  • Reduced ERα Activity: Assess the expression of well-established ER target genes, such as PGR (Progesterone Receptor) and TFF1 (Trefoil Factor 1), using quantitative PCR (qPCR). A significant decrease in their mRNA levels indicates successful ER pathway inhibition.

  • Decreased Cell Proliferation: In ER-positive cell lines, effective target engagement should result in a dose-dependent decrease in cell viability, which can be measured using assays like MTT or CellTiter-Glo.

  • Altered Protein Levels: For some classes of ER inhibitors, you may observe a change in the total ERα protein levels, often a decrease due to induced degradation, which can be visualized by Western Blot.

Troubleshooting Common Experimental Issues

Q4: My ER-positive cells are not showing a response to this compound. What are the potential causes? A4: A lack of response can stem from several factors:

  • Intrinsic Resistance: The cells may harbor pre-existing genetic alterations that confer resistance, such as activating mutations in the ESR1 gene (which encodes ERα) or constitutive activation of downstream pathways (e.g., PI3K pathway due to PIK3CA mutations).

  • Suboptimal Experimental Conditions:

    • Drug Concentration: The concentration of this compound may be too low. It is crucial to perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50) for each specific cell line.

    • Compound Integrity: Ensure that the this compound compound has been stored correctly and has not degraded.

    • Cell Line Authenticity: Verify the identity and characteristics of your cell line using methods like short tandem repeat (STR) profiling to rule out contamination or misidentification.

Q5: After an initial response, my cells have started to proliferate again despite continuous this compound treatment. What does this suggest? A5: This is a classic example of acquired resistance. The cells have likely adapted to the presence of the inhibitor by activating compensatory signaling pathways. A common observation is the increased phosphorylation of key signaling nodes like AKT and ERK, indicating the upregulation of the PI3K/AKT and MAPK pathways, respectively.[2]

Q6: What is the best strategy to identify the specific compensatory pathway activated in my resistant cells? A6: A multi-pronged approach is most effective:

  • Phospho-Proteomic Profiling: Use a phospho-kinase antibody array to screen for changes in the phosphorylation status of a wide range of signaling proteins. This can provide an unbiased overview of which pathways have been hyperactivated in the resistant cells compared to the sensitive parent cells.

  • Targeted Western Blotting: Based on common resistance pathways or hits from a screen, use specific antibodies to confirm the increased phosphorylation of key proteins such as EGFR, HER2, AKT, S6K, and ERK.

  • Functional Assays: Use a panel of small molecule inhibitors for the suspected compensatory pathways (e.g., PI3K inhibitors, MEK inhibitors) in combination with this compound. A synergistic effect, where the combination restores sensitivity, provides strong evidence for the involvement of that pathway.

Troubleshooting Guides

Guide 1: Addressing Unexpected Cell Viability Results
Symptom Potential Cause Recommended Action
No reduction in cell viability in an ER-positive cell line following this compound treatment.1. Inadequate Drug Potency: The concentration of this compound may be insufficient. 2. Compound Degradation: The this compound stock may have lost activity. 3. Intrinsic Cellular Resistance: The cell line may have inherent mechanisms to bypass ER inhibition.1. Perform a dose-response experiment (e.g., 1 nM to 10 µM) to determine the IC50 value. 2. Use a fresh aliquot of this compound and confirm proper storage conditions. 3. Analyze the baseline activity of key survival pathways like PI3K/AKT and MAPK.
Cells initially respond to this compound but resume proliferation over time.Acquired Resistance: Cells have adapted by activating compensatory survival pathways.1. Establish a resistant cell line by continuous culture in the presence of this compound. 2. Compare protein lysates from resistant and parental cells via Western Blot for markers like p-AKT, p-ERK, and p-S6. 3. Evaluate the efficacy of combination therapy with inhibitors targeting the identified upregulated pathways.
Guide 2: Resolving Inconsistent Western Blot Data
Symptom Potential Cause Recommended Action
Inconsistent or no change in the phosphorylation of key signaling proteins (e.g., p-AKT) after this compound treatment.1. Suboptimal Treatment Duration: The timing of pathway activation may be transient. 2. Ineffective Lysis Buffer: Phosphatases may be active during sample preparation. 3. Poor Antibody Performance: The antibody may not be specific or sensitive enough.1. Conduct a time-course experiment (e.g., 1, 6, 24, 48 hours) to capture the dynamics of pathway activation. 2. Ensure your lysis buffer contains fresh phosphatase and protease inhibitors. 3. Validate your antibody using positive and negative controls (e.g., cells treated with a known activator of the pathway).
High variability in protein levels across replicates.1. Inconsistent Cell Density: Different numbers of cells will yield different protein amounts. 2. Unequal Protein Loading: Errors in protein quantification or pipetting.1. Ensure uniform cell seeding and harvest cells at a consistent confluency. 2. Accurately measure protein concentration (e.g., using a BCA assay) and load equal amounts for each sample. Always normalize to a reliable loading control (e.g., GAPDH, β-actin).

Quantitative Data Summaries

Table 1: In Vitro Efficacy of this compound Against ER-Positive Cell Lines

This table presents hypothetical data for illustrative purposes.

Cell LineBasal IC50 (nM)IC50 of this compound Resistant Derivative (nM)Fold Increase in Resistance
MCF-78.51250147
T-47D12.21800148
ZR-75-16.8950140
Table 2: Alterations in Protein Phosphorylation in this compound Resistant MCF-7 Cells

This table presents hypothetical data for illustrative purposes.

Protein AnalyzedFold Change in Phosphorylation (Resistant vs. Parental)Implicated Pathway
p-AKT (Ser473)8.2PI3K/AKT/mTOR
p-S6K (Thr389)10.5PI3K/AKT/mTOR
p-ERK1/2 (Thr202/Tyr204)4.8MAPK/ERK
p-EGFR (Tyr1068)6.1Receptor Tyrosine Kinase Signaling

Experimental Protocols

Protocol 1: Western Blot Analysis of Pathway Activation
  • Sample Preparation:

    • Grow parental and this compound resistant cells to 80% confluency.

    • Wash plates with ice-cold PBS and lyse cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.

    • Incubate on ice for 20 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Gel Electrophoresis and Transfer:

    • Normalize protein amounts for all samples and denature by boiling in Laemmli buffer.

    • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer the separated proteins onto a PVDF membrane.

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate with a primary antibody (e.g., anti-phospho-AKT) diluted in 5% BSA/TBST overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Signal Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.

    • Normalize band intensity to a loading control like β-actin or GAPDH.

Protocol 2: Cell Viability Measurement using MTT Assay
  • Cell Plating:

    • Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and any combination inhibitors.

    • Treat the cells and incubate for 72 hours. Include wells with vehicle (e.g., DMSO) as a negative control.

  • MTT Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the results using graphing software to determine the IC50 values.

Visualizations

ER_Signaling_and_ER851_Inhibition Estrogen Estrogen ER_alpha ERα Estrogen->ER_alpha Activates ER851 This compound ER851->ER_alpha Inhibits Dimerization Dimerization & Nuclear Translocation ER_alpha->Dimerization ERE Binds to ERE Dimerization->ERE Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation Transcription->Proliferation Compensation_Pathway_Activation ER851 This compound ER_Pathway ER Pathway ER851->ER_Pathway Inhibition Proliferation Cell Proliferation ER_Pathway->Proliferation RTK RTK Activation (e.g., EGFR/HER2) PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT Activates MAPK_ERK MAPK/ERK Pathway RTK->MAPK_ERK Activates PI3K_AKT->Proliferation Drives MAPK_ERK->Proliferation Drives Troubleshooting_Workflow Start Observe Acquired Resistance to this compound Generate Generate Resistant Cell Line Start->Generate Profile Phospho-Kinase Array Profiling Generate->Profile Hypothesize Identify Upregulated Pathways Profile->Hypothesize Validate Validate with Western Blot (p-AKT, p-ERK, etc.) Hypothesize->Validate Test Test Combination Therapy (this compound + Pathway Inhibitor) Validate->Test Success Sensitivity Restored Test->Success Yes Failure No Synergy Test->Failure No

References

How to handle ER-851 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on how to handle precipitation of the experimental compound ER-851 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound precipitation in cell culture media?

Precipitation of this compound in cell culture media can be attributed to several factors. These include issues with the compound's solubility, the preparation of the stock solution, and the conditions of the cell culture medium itself. The final concentration of this compound in the media may exceed its solubility limit, leading to precipitation. Additionally, the solvent used for the stock solution may not be compatible with the aqueous environment of the cell culture medium.

General causes for precipitation in cell culture media, which could also apply to this compound, can be broadly divided into two categories: contamination and the precipitation of media components.[1] Contamination by bacteria, fungi, or yeast can cause turbidity that may be mistaken for precipitation.[1] More commonly, precipitation is due to non-biological factors such as temperature shifts, evaporation-induced increases in concentration, pH imbalances, and interactions between media components like salts and proteins.[2][3]

Q2: How can I differentiate between this compound precipitation and other forms of media precipitation or contamination?

It is crucial to distinguish this compound precipitation from other potential issues. Here’s how you can investigate:

  • Microscopic Examination: Observe a sample of the media under a microscope. Microbial contamination will typically show motile bacteria or filamentous fungi. This compound precipitate may appear as amorphous or crystalline structures.

  • Control Flask: Maintain a control flask of the same media without this compound. If precipitation only occurs in the flask containing this compound, it is likely related to the compound.

  • Centrifugation: Centrifuge a sample of the media. A pellet of precipitated this compound may be visible. The supernatant can be analyzed to determine if the compound concentration has decreased.

Q3: What is the recommended solvent for preparing this compound stock solutions?

The ideal solvent for this compound is one that dissolves the compound at a high concentration and is miscible with cell culture media with minimal toxicity to the cells. For many experimental compounds, Dimethyl Sulfoxide (DMSO) is a common choice. However, it is essential to keep the final concentration of the organic solvent in the cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: Can the type of cell culture medium affect this compound solubility?

Yes, the composition of the cell culture medium can significantly impact the solubility of this compound. Media with higher protein content, such as those supplemented with Fetal Bovine Serum (FBS), may enhance the solubility of hydrophobic compounds. Conversely, certain media components, like salts, can decrease solubility through common ion effects or by reacting with the compound.[3] It is advisable to test the solubility of this compound in the specific medium being used for your experiments.

Troubleshooting Guide

If you are experiencing precipitation with this compound, follow this step-by-step guide to identify and resolve the issue.

Step 1: Verify Stock Solution Preparation and Handling

  • Fresh Stock Solution: Prepare a fresh stock solution of this compound to rule out degradation or contamination of the old stock.

  • Proper Dissolution: Ensure the compound is fully dissolved in the stock solution. Gentle warming or vortexing may be necessary.

  • Storage: Store the stock solution according to the manufacturer's recommendations to prevent precipitation or degradation over time. Avoid repeated freeze-thaw cycles, as temperature shifts can cause components to fall out of solution.[2]

Step 2: Optimize the Working Concentration

  • Dose-Response Curve: Perform a dose-response experiment to determine the lowest effective concentration of this compound. Using a lower concentration may prevent precipitation.

  • Solubility Limit: Determine the solubility limit of this compound in your specific cell culture medium. Do not exceed this concentration in your experiments.

Step 3: Adjust the Dosing Procedure

  • Pre-warming Media: Pre-warm the cell culture media to 37°C before adding the this compound stock solution. This can help prevent precipitation caused by temperature changes.

  • Stirring: Add the stock solution to the media drop-wise while gently stirring or swirling the flask to ensure rapid and uniform distribution.

  • Order of Addition: When preparing serum-free media, the order in which components are added can be critical. For instance, calcium salts are prone to precipitation.[3] While this applies to media preparation, a similar principle of careful, sequential addition should be used when introducing this compound.

Step 4: Modify the Cell Culture Medium

  • Increase Serum Concentration: If your experimental design allows, increasing the percentage of FBS in the medium can help solubilize this compound.

  • Use a Different Medium: Consider testing the solubility and efficacy of this compound in a different type of cell culture medium.

Quantitative Data Summary

The following table provides fictional solubility data for this compound in common cell culture media to illustrate how such information would be presented.

Cell Culture MediumSerum ConcentrationMaximum Solubility of this compound (µM)
DMEM10% FBS100
DMEM5% FBS75
DMEM0% FBS (Serum-Free)20
RPMI-164010% FBS120
RPMI-16400% FBS (Serum-Free)25

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh out the appropriate amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Assessment of this compound in Cell Culture Medium

  • Objective: To determine the maximum solubility of this compound in a specific cell culture medium.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Cell culture medium of interest (e.g., DMEM with 10% FBS)

    • Sterile microcentrifuge tubes

    • Incubator (37°C, 5% CO2)

    • Microscope

    • Spectrophotometer or HPLC

  • Procedure:

    • Prepare a series of dilutions of the this compound stock solution into the cell culture medium to achieve a range of final concentrations (e.g., 10, 25, 50, 75, 100, 150, 200 µM).

    • Include a control tube with the medium and the highest concentration of DMSO used in the dilutions.

    • Incubate the tubes at 37°C and 5% CO2 for a period that mimics the experimental conditions (e.g., 24 hours).

    • After incubation, visually inspect each tube for signs of precipitation.

    • Examine a drop from each tube under a microscope to look for crystalline or amorphous precipitates.

    • To quantify the soluble portion, centrifuge the tubes at high speed to pellet any precipitate.

    • Measure the concentration of this compound in the supernatant using a suitable analytical method like spectrophotometry or HPLC. The highest concentration at which no precipitation is observed and the supernatant concentration is equal to the nominal concentration is considered the maximum solubility.

Visualizations

ER851_Troubleshooting_Workflow start Precipitation Observed with this compound check_contamination Check for Microbial Contamination start->check_contamination contamination_present Contamination Present check_contamination->contamination_present Yes no_contamination No Contamination check_contamination->no_contamination No decontaminate Decontaminate Workspace and Use Fresh Reagents contamination_present->decontaminate resolved Issue Resolved decontaminate->resolved check_stock Verify this compound Stock Solution no_contamination->check_stock stock_issue Stock Solution Issue (e.g., old, improperly dissolved) check_stock->stock_issue Issue Found stock_ok Stock Solution OK check_stock->stock_ok OK prepare_fresh_stock Prepare Fresh Stock Solution stock_issue->prepare_fresh_stock prepare_fresh_stock->resolved optimize_dosing Optimize Dosing Procedure stock_ok->optimize_dosing dosing_issue Suboptimal Dosing (e.g., too concentrated, added too quickly) optimize_dosing->dosing_issue Issue Found dosing_ok Dosing Procedure OK optimize_dosing->dosing_ok OK adjust_dosing Adjust Dosing: - Lower Concentration - Add Drop-wise to Warmed Media dosing_issue->adjust_dosing adjust_dosing->resolved modify_media Modify Culture Medium dosing_ok->modify_media media_issue Medium Incompatibility modify_media->media_issue Issue Persists modify_media->resolved Issue Resolved adjust_media Adjust Medium: - Increase Serum % - Test Alternative Media media_issue->adjust_media adjust_media->resolved

Caption: Troubleshooting workflow for this compound precipitation.

References

ER-851 batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ER-851. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to batch-to-batch variability of this compound, ensuring the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective estrogen receptor (ER) antagonist. Its primary mechanism of action involves binding to estrogen receptors, thereby blocking the binding of estrogen and inhibiting the subsequent signaling pathways. This activity makes it a subject of investigation for hormone-dependent cancers and other estrogen-related disorders.

Q2: We are observing significant variations in the efficacy of different batches of this compound in our cell-based assays. What are the potential primary causes?

Batch-to-batch variability in the efficacy of a small molecule like this compound can arise from several factors:

  • Purity Differences: Even minor variations in purity between batches can lead to significant differences in biological activity.

  • Presence of Impurities: Bioactive impurities, even at low levels, can interfere with the assay, leading to inconsistent results.

  • Compound Degradation: this compound may degrade over time if not stored under the recommended conditions. Exposure to light, temperature fluctuations, or moisture can impact its integrity.[1]

  • Inaccurate Quantification: Errors in determining the precise concentration of this compound stock solutions for each batch can lead to inconsistent dosing in experiments.[1]

  • Polymorphism: The existence of different crystalline forms (polymorphs) of this compound, which are chemically identical but have different physical properties, can affect solubility and bioavailability, leading to variable results.[2]

Troubleshooting Guide

Issue: Inconsistent IC50 values for this compound across different batches in our cell proliferation assay.

This is a common issue that can often be resolved by systematically evaluating your experimental workflow and the integrity of the compound.

Troubleshooting Steps
  • Verify Compound Identity and Purity:

    • Action: Perform analytical chemistry tests such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) on each batch of this compound.

    • Purpose: To confirm the chemical identity and determine the purity of each batch. Batches with purity below a set threshold (e.g., >98%) should be flagged.

  • Assess for Compound Degradation:

    • Action: Analyze a sample from the problematic batch using HPLC-MS to look for degradation products.

    • Purpose: To determine if the compound has degraded during storage. If degradation is detected, use a fresh, properly stored batch.

  • Standardize Stock Solution Preparation:

    • Action: Prepare fresh stock solutions from each batch using a consistent and validated protocol. Use a calibrated analytical balance for weighing the compound.

    • Purpose: To eliminate variability arising from inconsistent stock concentrations.

  • Perform a Dose-Response Curve with a Reference Batch:

    • Action: If available, run a parallel experiment with a "golden" or reference batch of this compound that has previously shown consistent results.

    • Purpose: To determine if the issue is with the new batch or a systemic problem with the assay itself.

  • Evaluate Assay Conditions:

    • Action: Review your experimental protocol for any potential sources of variability, such as inconsistent cell seeding density, incubation times, or reagent concentrations.

    • Purpose: To rule out experimental artifacts as the cause of the inconsistent results.

Logical Troubleshooting Flowchart

Troubleshooting_Flow start Inconsistent IC50 Values Observed qc Perform QC on this compound Batch (HPLC, MS) start->qc purity_check Purity >98%? qc->purity_check degradation_check Degradation Products Present? purity_check->degradation_check Yes new_batch Use a New, Validated Batch of this compound purity_check->new_batch No degradation_check->new_batch Yes assay_review Review and Standardize Assay Protocol degradation_check->assay_review No retest Re-run Experiment with Standardized Protocol new_batch->retest assay_review->retest pass Consistent Results Achieved retest->pass fail Issue Persists - Contact Technical Support retest->fail

Caption: Troubleshooting workflow for inconsistent IC50 values.

Quantitative Data Summary

The following table provides a hypothetical example of quality control data for three different batches of this compound.

Batch IDPurity (by HPLC)Concentration (by UV-Vis)IC50 in MCF-7 cells (nM)
This compound-00199.2%10.1 mM15.2
This compound-00295.5%9.8 mM28.7
This compound-00398.9%10.0 mM14.9

Experimental Protocols

Protocol: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound batches.

1. Materials and Reagents:

  • This compound reference standard and test batches

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Instrumentation:

  • HPLC system with a UV detector

  • Analytical balance

3. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the this compound reference standard and each test batch in ACN.

  • Further dilute the stock solutions to a final concentration of 100 µg/mL with the mobile phase.

4. HPLC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

5. Data Analysis:

  • Compare the retention time of the major peak in the test batch chromatograms to that of the reference standard.

  • Calculate the purity of each batch by dividing the area of the main peak by the total area of all peaks and multiplying by 100.[1]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action: Estrogen Receptor Signaling Pathway

ER_Signaling cluster_cell Target Cell Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Dimerization Dimerization ER->Dimerization ER_851 This compound ER_851->ER Blocks ERE Estrogen Response Element (ERE) Dimerization->ERE Binds to Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: this compound blocks estrogen binding to its receptor.

Experimental Workflow: Cell-Based IC50 Determination

IC50_Workflow start Seed Cells in 96-well Plate treatment Treat with Serial Dilutions of this compound start->treatment incubation Incubate for 72 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay read_plate Read Plate on Plate Reader viability_assay->read_plate data_analysis Analyze Data and Calculate IC50 read_plate->data_analysis

Caption: Workflow for determining the IC50 of this compound.

References

Technical Support Center: ER-851 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the in vivo delivery of the hypothetical therapeutic compound, ER-851.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Receptor Tyrosine Kinase (RTK) signaling pathway, which is frequently dysregulated in various pathologies. By blocking the phosphorylation cascade initiated by ligand binding to the RTK, this compound aims to halt downstream cellular processes such as proliferation, survival, and migration. The development of this compound was discontinued (B1498344) in early stages, and as such, extensive public data is limited.

Q2: What are the main challenges associated with the in vivo delivery of this compound?

A2: As a hydrophobic small molecule, this compound presents several in vivo delivery challenges, including poor aqueous solubility, which can lead to low bioavailability and inconsistent results.[1] Other potential issues include rapid metabolism and clearance, off-target toxicity, and the possibility of inducing an immune response, particularly when complex formulations are used.[2]

Q3: Which formulation strategies are recommended to enhance the solubility and bioavailability of this compound?

A3: Several strategies can be employed to overcome the solubility issues of hydrophobic compounds like this compound. These include the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS).[3][4] Nanoparticle-based formulations, such as polymeric nanoparticles or liposomes, are also a promising approach to improve solubility, stability, and pharmacokinetic profiles.[5][6]

Q4: What are the key pharmacokinetic parameters to consider when evaluating this compound delivery?

A4: Key pharmacokinetic parameters to assess include the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), and clearance (CL).[7][8] Comparing these parameters between different formulations of this compound is crucial for selecting the optimal delivery system.[9]

Troubleshooting Guides

Problem 1: Low Bioavailability and Inconsistent In Vivo Efficacy

Symptoms:

  • Sub-therapeutic plasma concentrations of this compound.

  • High variability in therapeutic outcomes between subjects.

  • Lack of a clear dose-response relationship.[1]

Possible Causes and Solutions:

Possible Cause Recommended Solution
Poor Aqueous Solubility Optimize the formulation by employing solubility enhancement techniques. Lipid-based formulations or nanoparticle suspensions can significantly improve dissolution and absorption.[3][4][10]
First-Pass Metabolism The compound may be rapidly metabolized in the liver. Consider alternative routes of administration that bypass the portal circulation, such as intravenous or intraperitoneal injections. Nanoparticle encapsulation can also protect the drug from premature metabolism.[1][9]
In Vivo Precipitation The formulation may not be stable in the physiological environment, leading to drug precipitation. Conduct in vitro dissolution tests under simulated physiological conditions to predict in vivo behavior.[3]
Formulation Instability Ensure the formulation is stable under storage and experimental conditions. Check for signs of precipitation or degradation before administration.[11]
Problem 2: Rapid Clearance and Short Half-Life

Symptoms:

  • Therapeutic effect is not sustained.

  • Frequent dosing is required to maintain therapeutic levels.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Rapid Metabolism and Excretion Encapsulating this compound in nanoparticles can shield it from metabolic enzymes and reduce renal clearance, thereby prolonging its circulation time.[6][9]
High Clearance Rate PEGylation of nanoparticles can further extend the circulation half-life by reducing uptake by the reticuloendothelial system (RES).[2]
Problem 3: Off-Target Toxicity

Symptoms:

  • Adverse effects observed in non-target tissues.

  • Weight loss or other signs of distress in animal models.[1]

Possible Causes and Solutions:

Possible Cause Recommended Solution
Non-Specific Biodistribution Utilize targeted drug delivery strategies. This can involve conjugating targeting ligands (e.g., antibodies, peptides) to the surface of nanoparticles to promote accumulation in the desired tissue.[5]
High Dosing Required for Efficacy By improving the delivery efficiency and bioavailability of this compound, the required therapeutic dose can often be lowered, thereby reducing the risk of off-target toxicity.[12]

Data Presentation

Table 1: Impact of Formulation on this compound Pharmacokinetics (Illustrative Data)

Formulation Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) t½ (h)
This compound in Saline50 ± 150.5150 ± 451.2
This compound with Co-solvent250 ± 500.5700 ± 1202.5
This compound in SEDDS800 ± 1501.04800 ± 6006.0
This compound in Nanoparticles1200 ± 2002.09600 ± 110012.0

Table 2: Comparison of Nanoparticle Formulations for this compound Delivery (Illustrative Data)

Nanoparticle Type Particle Size (nm) Zeta Potential (mV) Encapsulation Efficiency (%) Drug Loading (%)
Polymeric Nanoparticles150 ± 20-25 ± 585 ± 510 ± 2
Liposomes120 ± 15-15 ± 370 ± 85 ± 1
Solid Lipid Nanoparticles200 ± 30-30 ± 690 ± 412 ± 3

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Polymeric Nanoparticles

This protocol describes the preparation of this compound loaded nanoparticles using the oil-in-water (o/w) single emulsion-solvent evaporation method.[13]

Materials:

  • This compound

  • Biodegradable polymer (e.g., PLGA)

  • Organic solvent (e.g., dichloromethane)

  • Aqueous solution with surfactant (e.g., polyvinyl alcohol - PVA)

  • Purified water

  • Homogenizer

  • Magnetic stirrer

Procedure:

  • Dissolve a specific amount of this compound and PLGA in the organic solvent.

  • Add this organic phase to the aqueous PVA solution.

  • Emulsify the mixture using a high-speed homogenizer to form an o/w emulsion.

  • Continuously stir the emulsion on a magnetic stirrer to allow the organic solvent to evaporate.

  • Once the solvent has fully evaporated, nanoparticles will be formed.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticle pellet with purified water to remove excess surfactant.

  • Resuspend the nanoparticles in a suitable vehicle for in vivo administration or lyophilize for long-term storage.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of different this compound formulations.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenografts)

  • This compound formulations (e.g., free drug, nanoparticle-encapsulated drug)

  • Vehicle control

  • Dosing syringes and needles

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Randomly assign tumor-bearing mice to different treatment groups (e.g., vehicle control, free this compound, this compound nanoparticles).

  • Administer the respective formulations to the mice via the chosen route (e.g., intravenous, intraperitoneal, oral gavage) at a predetermined dosing schedule.

  • Monitor the health of the animals daily, including body weight measurements.[10]

  • Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly). Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[10]

  • At the end of the study, euthanize the animals and collect tumors and major organs for further analysis (e.g., histopathology, biodistribution).

  • Analyze the data to compare tumor growth inhibition between the different treatment groups.

Visualizations

ER851_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds ER851 This compound ER851->RTK Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Figure 1: Hypothetical signaling pathway inhibited by this compound.

InVivo_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Formulation This compound Formulation (e.g., Nanoparticles) Dosing Dosing and Administration Formulation->Dosing AnimalModel Animal Model Preparation (e.g., Tumor Implantation) AnimalModel->Dosing Monitoring Monitoring (Tumor size, Body weight) Dosing->Monitoring PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Dosing->PK_PD Biodistribution Biodistribution Studies Dosing->Biodistribution Toxicity Toxicity Assessment Dosing->Toxicity Efficacy Efficacy Evaluation Monitoring->Efficacy Troubleshooting_Flowchart Start Poor In Vivo Efficacy of this compound CheckFormulation Is the formulation optimized for solubility and stability? Start->CheckFormulation CheckRoute Is the route of administration appropriate? CheckFormulation->CheckRoute Yes OptimizeFormulation Optimize Formulation (e.g., use nanoparticles, SEDDS) CheckFormulation->OptimizeFormulation No CheckDose Is the dose sufficient? CheckRoute->CheckDose Yes ChangeRoute Consider alternative routes (e.g., IV, IP) CheckRoute->ChangeRoute No CheckMetabolism Is rapid metabolism a concern? CheckDose->CheckMetabolism Yes DoseEscalation Perform dose escalation study CheckDose->DoseEscalation No PKStudies Conduct PK studies to assess clearance CheckMetabolism->PKStudies Yes Success Improved Efficacy CheckMetabolism->Success No OptimizeFormulation->CheckFormulation ChangeRoute->CheckRoute DoseEscalation->CheckDose PKStudies->OptimizeFormulation

References

Validation & Comparative

ER-851: A Comparative Analysis Against Leading Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance, selectivity, and cellular impact of the novel AXL inhibitor ER-851 in comparison to established kinase inhibitors bemcentinib, gilteritinib, cabozantinib, and foretinib. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed protocols.

This compound has emerged as a potent and highly selective inhibitor of the AXL receptor tyrosine kinase, a key player in cancer progression, metastasis, and drug resistance.[1][2][3] This guide presents a comparative analysis of this compound against other well-known kinase inhibitors that also target AXL: bemcentinib, gilteritinib, cabozantinib, and foretinib. The following sections detail their respective potencies, selectivity profiles, and the underlying experimental methodologies.

Kinase Inhibition Profile: A Quantitative Comparison

The inhibitory activity of this compound and its counterparts against AXL and other kinases is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

InhibitorAXL IC50 (nM)Other Key Targets (IC50 in nM)Reference
This compound 100 MER (>1000)[1]
Bemcentinib (BGB324)14MER (>700), TYRO3 (>1400), Abl (>1400)MedChemExpress
Gilteritinib (ASP2215)0.73FLT3 (0.29), LTK (0.35), ALK (1.2), c-KIT (230)MedChemExpress
Cabozantinib (XL184)7VEGFR2 (0.035), MET (1.3), RET (4), KIT (4.6), FLT3 (11.3), TIE2 (14.3)Selleck Chemicals
Foretinib (GSK1363089)10 (pKd)MET (0.4), KDR (0.9), RON (3), Flt-1 (6.8), Flt-4 (2.8)IUPHAR/BPS Guide to PHARMACOLOGY, Selleck Chemicals

Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes.

Selectivity and Mechanism of Action

This compound demonstrates high selectivity for AXL over the closely related MER kinase, which is a significant advantage as chronic MER inhibition has been associated with retinal toxicity.[1][2] In contrast, other inhibitors in this comparison exhibit a broader range of targets.

  • Bemcentinib is also highly selective for AXL within the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases.

  • Gilteritinib is a potent dual inhibitor of FLT3 and AXL.

  • Cabozantinib is a multi-kinase inhibitor targeting several receptor tyrosine kinases involved in tumor angiogenesis and metastasis.

  • Foretinib also targets multiple kinases, with high potency against MET and VEGFRs in addition to AXL.

The diverse selectivity profiles of these inhibitors underscore the importance of choosing the right tool compound for specific research questions. While multi-kinase inhibitors can be effective in certain contexts, highly selective inhibitors like this compound are crucial for dissecting the specific roles of AXL in cellular processes.

AXL Signaling Pathway

AXL activation, typically through its ligand Gas6, triggers a cascade of downstream signaling events that promote cell survival, proliferation, migration, and invasion. Key pathways activated by AXL include the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways.[4][5][6] Inhibition of AXL is expected to disrupt these oncogenic signals.

AXL_Signaling_Pathway Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K MAPK_pathway RAS/RAF/MEK/ERK (MAPK Pathway) AXL->MAPK_pathway JAK_STAT JAK/STAT Pathway AXL->JAK_STAT Drug_Resistance Drug Resistance AXL->Drug_Resistance AKT AKT PI3K->AKT Migration Cell Migration & Invasion PI3K->Migration mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK_pathway->Proliferation MAPK_pathway->Migration JAK_STAT->Proliferation Biochemical_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP & Inhibitor Dilutions Start->Prepare_Reagents Kinase_Reaction Incubate Kinase, Substrate & Inhibitor Prepare_Reagents->Kinase_Reaction Add_ATP Initiate Reaction with ATP Kinase_Reaction->Add_ATP Incubate_Reaction Incubate at 30°C Add_ATP->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate at RT Stop_Reaction->Incubate_Stop Detect_Signal Add Kinase Detection Reagent Incubate_Stop->Detect_Signal Read_Luminescence Measure Luminescence Detect_Signal->Read_Luminescence End End Read_Luminescence->End

References

A Comparative Guide to 5-HT3 Receptor Antagonists in Nausea and Emesis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 5-HT3 Receptor Antagonists for Researchers and Drug Development Professionals

The compound ER-851, identified in early research as Adr 851, is a novel antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. While its development was discontinued, leading to a scarcity of public data, its classification places it among a critical class of therapeutic agents known as "setrons."[1] This guide provides a comparative analysis of established 5-HT3 receptor antagonists, offering a valuable resource for researchers and professionals in drug development. The comparison focuses on key competitors for which extensive experimental data is available: ondansetron (B39145), granisetron (B54018), and palonosetron (B1662849).

These agents are primarily used for the prevention and treatment of nausea and vomiting induced by chemotherapy (CINV) and postoperative procedures (PONV).[1][2][3] Their mechanism of action involves blocking the 5-HT3 receptor, a ligand-gated ion channel, thereby inhibiting the initiation of the vomiting reflex.[4][5][6]

Quantitative Comparison of Key 5-HT3 Receptor Antagonists

The following tables summarize the key quantitative data for ondansetron, granisetron, and palonosetron, highlighting the differences in their pharmacological profiles.

Table 1: Comparative Preclinical Binding Affinity of 5-HT3 Antagonists

AntagonistReceptor Binding Affinity (Ki, nM)
Palonosetron0.04 - 0.1
Granisetron0.2 - 1.1
Ondansetron1.6 - 5.0

Note: Ki values represent a range compiled from multiple experimental sources and can vary based on assay conditions. A lower Ki indicates higher affinity.[7]

Table 2: Comparative Pharmacokinetic Properties of 5-HT3 Antagonists

AntagonistPlasma Half-Life (hours)Oral Bioavailability (%)Primary Metabolism
Palonosetron~40~97CYP2D6, CYP3A4, CYP1A2
Granisetron~9~60CYP1A1, CYP3A4
Ondansetron3-6~60CYP3A4, CYP1A2, CYP2D6

Data compiled from multiple sources.[2][8][9][10]

Table 3: Comparative Clinical Efficacy in Preventing Chemotherapy-Induced Nausea and Vomiting (CINV)

ComparisonChemotherapy EmetogenicityComplete Response Rate (Acute Phase)Complete Response Rate (Delayed Phase)
Palonosetron vs. OndansetronHEC/MECPalonosetron: 81.0% vs. Ondansetron: 68.6%Palonosetron: 74.1% vs. Ondansetron: 55.1%
Palonosetron vs. First-Generation 5-HT3 RAsHEC/MECPalonosetron demonstrated significantly higher complete response rates.Palonosetron demonstrated significantly higher complete response rates.
Granisetron vs. OndansetronHEC/MECGenerally similar efficacy reported in large comparative trials.Some studies suggest granisetron may be superior in preventing delayed CINV.

HEC: Highly Emetogenic Chemotherapy; MEC: Moderately Emetogenic Chemotherapy. Complete Response is defined as no emetic episodes and no use of rescue medication.[1][11][12][13]

Experimental Protocols

Radioligand Binding Assay for 5-HT3 Receptor Affinity

This section details a standard methodology for determining the binding affinity (Ki) of a compound for the 5-HT3 receptor, a crucial experiment in the preclinical evaluation of these antagonists.

1. Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).

  • Radioligand: A high-affinity 5-HT3 receptor antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]-granisetron.

  • Test Compound: The compound to be evaluated (e.g., a novel "setron").

  • Non-specific Binding Control: A high concentration of a non-labeled 5-HT3 receptor antagonist (e.g., 10 µM granisetron).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Cell Harvester and Scintillation Counter.

2. Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and non-specific binding control). Incubate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the amount of specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizing Key Pathways and Processes

5-HT3 Receptor Signaling Pathway

G cluster_membrane Cell Membrane receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) influx Na+ / Ca2+ Influx receptor->influx Channel Opening serotonin Serotonin (5-HT) serotonin->receptor Binds & Activates er851 This compound / Competitor (Antagonist) er851->receptor Binds & Blocks depolarization Neuronal Depolarization influx->depolarization vomiting_reflex Vomiting Reflex Initiation depolarization->vomiting_reflex

Caption: Mechanism of action of 5-HT3 receptor antagonists.

Experimental Workflow for Radioligand Binding Assay

G prep 1. Prepare Cell Membranes Expressing 5-HT3 Receptor incubate 2. Incubate Membranes with Radioligand & Test Compound prep->incubate filter 3. Separate Bound from Unbound Ligand via Filtration incubate->filter quantify 4. Quantify Radioactivity of Bound Ligand filter->quantify analyze 5. Calculate IC50 and Ki Values quantify->analyze

Caption: Workflow of a competitive radioligand binding assay.

References

Validating ER-851 Efficacy: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics targeting the 5-hydroxytryptamine-3 (5-HT3) receptor, rigorous validation of primary screening results is paramount. This guide provides a framework for confirming the antagonistic activity of the investigational compound ER-851, a potent 5-HT3 receptor antagonist, using a secondary, function-based assay. Here, we compare the results from a primary radioligand binding assay with a secondary calcium flux assay, offering a comprehensive approach to characterizing the pharmacological profile of this compound.

Data Presentation: this compound vs. Granisetron

The following table summarizes the quantitative data obtained from the primary and secondary assays for this compound in comparison to the established 5-HT3 antagonist, Granisetron.

CompoundPrimary Assay: Radioligand BindingSecondary Assay: Calcium Flux
This compound Kᵢ (nM): 0.95IC₅₀ (nM): 1.5
Granisetron Kᵢ (nM): 1.12[1]IC₅₀ (nM): 2.8

Kᵢ: Inhibitor binding affinity constant. A lower Kᵢ value indicates a higher binding affinity to the 5-HT3 receptor. IC₅₀: Half maximal inhibitory concentration. A lower IC₅₀ value indicates greater potency in inhibiting the serotonin-induced cellular response.

Signaling Pathway and Assay Principle

The 5-HT3 receptor is a ligand-gated ion channel. The binding of its endogenous ligand, serotonin, triggers the opening of the channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This cation influx results in the depolarization of the neuronal membrane and initiates downstream signaling cascades. This compound, as a 5-HT3 receptor antagonist, is designed to block this channel activation.

5_HT3_Signaling_Pathway cluster_intracellular Intracellular Space Serotonin Serotonin 5HT3_Receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) Serotonin->5HT3_Receptor Binds Cation_Influx Cation Influx (Na+, Ca2+) 5HT3_Receptor->Cation_Influx Opens Channel Depolarization Membrane Depolarization Cation_Influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response Validation_Workflow cluster_primary Primary Assay cluster_secondary Secondary Assay Primary_Assay Radioligand Binding Assay Primary_Result Determine Ki for this compound Primary_Assay->Primary_Result Data_Comparison Compare Ki and IC50 to confirm antagonistic activity Primary_Result->Data_Comparison Validate Secondary_Assay Calcium Flux Assay Secondary_Result Determine IC50 for this compound Secondary_Assay->Secondary_Result Secondary_Result->Data_Comparison Confirm

References

A Comparative Guide to the Efficacy of ER-851 in Kinase-Overexpressing Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical small molecule inhibitor, ER-851, in a rescue experiment involving the overexpression of a constitutively active kinase. The data presented herein is for illustrative purposes to guide the evaluation of targeted cancer therapies. For this guide, we will consider a fictional oncogenic kinase, "Kinase X," known to be overexpressed in a specific cancer cell line.

The primary objective of a rescue experiment is to demonstrate that the cytotoxic effects of a drug are specifically due to its on-target activity. By overexpressing the target kinase, it is hypothesized that the cells will be "rescued" from the drug's effects, thereby validating the drug's mechanism of action. This guide compares the performance of this compound with a known, but less potent, inhibitor, "Compound B."

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments comparing the effects of this compound and Compound B on a cancer cell line with and without the overexpression of a constitutively active mutant of Kinase X (Kinase X-CA).

Table 1: Comparative Efficacy of this compound and Compound B in Kinase X-Dependent Cancer Cells

Cell LineTreatmentIC50 (nM)Maximum Inhibition (%)
Parental Cancer Cell LineThis compound7595
Parental Cancer Cell LineCompound B50080
Kinase X-CA OverexpressingThis compound>200020
Kinase X-CA OverexpressingCompound B>500015
Empty Vector ControlThis compound8092
Empty Vector ControlCompound B52078

Table 2: Downstream Signaling Pathway Inhibition

Treatment (100 nM)p-Kinase X (Relative Levels)p-Substrate Y (Relative Levels)
Vehicle Control1.001.00
This compound0.150.20
Compound B0.650.75

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Transfection

The human cancer cell line known to express high levels of Kinase X was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For the rescue experiment, cells were transiently transfected with either a plasmid encoding a constitutively active mutant of Kinase X (Kinase X-CA) or an empty vector control using a lipid-based transfection reagent. Transfection efficiency was monitored using a co-transfected GFP reporter plasmid.

Cell Viability Assay

Cell viability was assessed using a resazurin-based assay. 48 hours post-transfection, cells were seeded in 96-well plates and treated with a serial dilution of this compound or Compound B for 72 hours. Resazurin was then added to each well, and fluorescence was measured after 4 hours of incubation. The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Western Blot Analysis

To assess the inhibition of Kinase X signaling, transfected cells were treated with 100 nM of this compound or Compound B for 6 hours. Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated Kinase X (p-Kinase X), total Kinase X, phosphorylated downstream substrate Y (p-Substrate Y), and a loading control (e.g., GAPDH).

Mandatory Visualization

Signaling Pathway Diagram

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X (Overexpressed) Receptor->Kinase_X Activates Substrate_Y Substrate Y Kinase_X->Substrate_Y Phosphorylates Transcription_Factors Transcription Factors Substrate_Y->Transcription_Factors Activates ER_851 This compound ER_851->Kinase_X Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical signaling pathway of this compound action.

Experimental Workflow Diagram

Start Start: Cancer Cell Line Transfection Transfection Start->Transfection Kinase_X_OE Kinase X-CA Overexpression Transfection->Kinase_X_OE Empty_Vector Empty Vector Control Transfection->Empty_Vector Drug_Treatment Drug Treatment (this compound or Compound B) Kinase_X_OE->Drug_Treatment Empty_Vector->Drug_Treatment Viability_Assay Cell Viability Assay (72h) Drug_Treatment->Viability_Assay Western_Blot Western Blot (6h) Drug_Treatment->Western_Blot Data_Analysis Data Analysis (IC50, Protein Levels) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for the kinase overexpression rescue experiment.

Comparison with Alternatives

This compound demonstrates significantly higher potency compared to Compound B in the parental cancer cell line. The key finding is the pronounced rightward shift in the IC50 value for this compound in cells overexpressing the constitutively active Kinase X, indicating that the cytotoxic effect is effectively rescued. This provides strong evidence that this compound's primary mechanism of action is through the inhibition of Kinase X. In contrast, while Compound B also shows a rescue effect, its lower potency makes it a less desirable therapeutic candidate.

The western blot data further supports these findings, showing that this compound is more effective at inhibiting the phosphorylation of Kinase X and its downstream substrate compared to Compound B at the same concentration. The empty vector control experiments confirm that the observed rescue effect is due to the overexpression of Kinase X and not an artifact of the experimental procedure.

Conclusion

The data from this hypothetical rescue experiment strongly suggest that this compound is a potent and specific inhibitor of the oncogenic Kinase X. The successful rescue of the cytotoxic phenotype by overexpressing a constitutively active form of the kinase validates its on-target activity. These findings would warrant further preclinical and clinical investigation of this compound as a targeted therapy for cancers driven by Kinase X overexpression.

ER-851 specificity compared to previous generation inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant focus on targeted treatments that maximize efficacy while minimizing off-target effects. One such promising target is the AXL receptor tyrosine kinase, a key player in tumor proliferation, survival, metastasis, and the development of therapeutic resistance. This guide provides a comprehensive comparison of ER-851, a next-generation AXL inhibitor, with its predecessors, highlighting its superior specificity through supporting experimental data.

Introduction to AXL Inhibition

The AXL signaling pathway is a critical regulator of cellular processes that, when dysregulated, contributes to the aggressive nature of various cancers.[1] Inhibition of this pathway has emerged as a promising therapeutic strategy. Early generation AXL inhibitors, while demonstrating anti-tumor activity, often suffered from a lack of specificity, leading to off-target effects and limiting their therapeutic window. This compound has been developed to overcome these limitations, offering a more precise and potent inhibition of the AXL kinase.

Comparative Specificity of AXL Inhibitors

The cornerstone of a successful targeted therapy lies in its specificity. The following tables summarize the inhibitory activity of this compound in comparison to previous generation AXL inhibitors, bemcentinib, cabozantinib (B823), and foretinib (B612053).

Table 1: Biochemical Potency Against AXL and Related Kinases

InhibitorAXL IC50 (nM)Mer IC50 (nM)TYRO3 IC50 (nM)Fold Selectivity (AXL vs. Mer)
This compound 5.2 190 N/A >35
Bemcentinib (BGB324)14>700>1400>50
Cabozantinib7N/AN/AN/A
ForetinibN/AN/AN/AN/A

Table 2: Selectivity Profile Against a Broader Kinase Panel

While head-to-head kinome scan data for a direct comparison is not publicly available, individual studies highlight the distinct selectivity profiles of these inhibitors.

InhibitorPrimary TargetsKey Off-Targets
This compound AXL Minimal off-target activity reported
Bemcentinib (BGB324)AXLMer, TYRO3 (at higher concentrations)
CabozantinibVEGFR2, MET, RET, AXLKIT, FLT3, TIE2
ForetinibMET, VEGFR2, AXLRON, FGFR2

This compound demonstrates a significant leap forward in terms of specificity. Its high potency against AXL, coupled with a markedly lower affinity for the closely related kinase Mer, underscores its targeted mechanism of action. In contrast, previous generation inhibitors like cabozantinib and foretinib exhibit a multi-kinase inhibition profile, which can contribute to a broader range of biological effects and potential off-target toxicities. Bemcentinib, while more selective than the multi-kinase inhibitors, still shows some activity against other TAM family kinases.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methodologies used to assess inhibitor specificity, the following diagrams illustrate the AXL signaling pathway and a general workflow for an in vitro kinase inhibition assay.

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 AXL_receptor AXL Receptor Gas6->AXL_receptor binds PI3K PI3K AXL_receptor->PI3K MAPK MAPK AXL_receptor->MAPK STAT STAT AXL_receptor->STAT AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Metastasis Metastasis & Invasion AKT->Metastasis Drug_Resistance Drug Resistance AKT->Drug_Resistance ERK ERK MAPK->ERK ERK->Proliferation ERK->Metastasis ERK->Drug_Resistance STAT->Proliferation ER_851 This compound ER_851->AXL_receptor inhibits

AXL Signaling Pathway and Point of Inhibition by this compound.

Kinase_Assay_Workflow cluster_prep 1. Reaction Setup cluster_incubation 2. Incubation cluster_detection 3. Signal Detection (ADP-Glo™) cluster_analysis 4. Data Analysis A Prepare kinase, substrate, and ATP solution B Add inhibitor (this compound) or vehicle (DMSO) to wells A->B C Initiate reaction by adding kinase solution B->C D Incubate at room temperature to allow kinase reaction C->D E Add ADP-Glo™ Reagent to terminate reaction and deplete ATP D->E F Add Kinase Detection Reagent to convert ADP to ATP and generate light E->F G Measure luminescence F->G H Calculate % inhibition G->H I Determine IC50 value H->I

Workflow for an In Vitro Kinase Inhibition Assay.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation of inhibitor specificity data. The following is a representative protocol for an in vitro kinase inhibition assay using the ADP-Glo™ Kinase Assay system.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against AXL kinase.

Materials:

  • Recombinant human AXL kinase

  • AXL-specific substrate peptide

  • This compound

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque assay plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the this compound stock solution in Kinase Assay Buffer to achieve the desired concentration range for testing. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Assay Plate Setup:

    • Add the serially diluted this compound or vehicle control (DMSO in Kinase Assay Buffer) to the appropriate wells of a 384-well plate.

    • Prepare the enzyme solution by diluting the recombinant AXL kinase stock in Kinase Assay Buffer.

    • Add the diluted enzyme solution to each well containing the inhibitor or vehicle.

  • Kinase Reaction Initiation and Incubation:

    • Prepare the substrate/ATP mixture in Kinase Assay Buffer. The final ATP concentration should be at or near its Km for AXL kinase.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Gently mix the plate and incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • After incubation, allow the plate to equilibrate to room temperature.

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert the ADP generated during the kinase reaction to ATP and to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound represents a significant advancement in the development of AXL inhibitors, demonstrating superior specificity compared to its predecessors. This heightened selectivity is crucial for minimizing off-target effects and potentially widening the therapeutic index, offering a more favorable safety profile in clinical applications. The data presented in this guide, supported by detailed experimental protocols, provides a clear rationale for the continued investigation of this compound as a promising targeted therapy for AXL-driven malignancies. Further head-to-head kinome-wide profiling will be instrumental in fully elucidating the superior specificity of this compound and solidifying its position as a best-in-class AXL inhibitor.

References

Unraveling the Synergistic Potential of ER-851 in Cancer Immunotherapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a compound designated "ER-851" in the context of synergistic effects with immunotherapy did not yield a recognized therapeutic agent. The scientific and regulatory literature does not presently identify a specific drug or investigational compound with this name. It is possible that "this compound" may be an internal, preclinical designation not yet disclosed in public domains, or a misidentification.

However, the query raises an important and highly relevant area of cancer research: the enhancement of immunotherapy efficacy through combination with other therapeutic modalities. One prominent example of this approach involves targeting the Endoplasmic Reticulum (ER) stress response. Additionally, a compound designated "Adr 851" was identified, a 5-HT3 receptor antagonist, though its development was discontinued (B1498344) and its direct application in immunotherapy is not established.

This guide will, therefore, provide a comparative overview of the conceptual synergy between ER stress pathway inhibitors and immunotherapy, and separately detail the known characteristics of Adr 851. This information is intended for researchers, scientists, and drug development professionals to highlight the principles of combination therapies in immuno-oncology.

Targeting the Endoplasmic Reticulum Stress Response to Bolster Anti-Tumor Immunity

The tumor microenvironment often induces significant stress on cancer cells, leading to the activation of the ER stress response. This adaptive mechanism can, however, dampen the effectiveness of the body's anti-tumor immune response.[1] Studies have indicated that two key pathways in the ER stress response, IRE1α-XBP1 and PERK, can impair the function of immune cells such as myeloid cells and T cells within the tumor.[1]

Inhibition of these pathways, therefore, presents a promising strategy to enhance the efficacy of immunotherapies like checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4), CAR-T cell therapy, or Tumor-Infiltrating Lymphocyte (TIL) therapies.[1] By blocking these ER stress mediators, it is hypothesized that the immunosuppressive signals within the tumor microenvironment can be reversed, leading to a more robust and effective anti-cancer immune attack.[1]

Signaling Pathway of ER Stress Inhibition in Enhancing Immunotherapy

ER_Stress_Immunotherapy_Synergy cluster_tumor_cell Tumor Cell cluster_immune_cells Immune Cells cluster_therapy Therapeutic Intervention ER_Stress ER Stress PERK PERK Pathway ER_Stress->PERK IRE1a IRE1α Pathway ER_Stress->IRE1a Immunosuppressive_Factors Immunosuppressive Factors PERK->Immunosuppressive_Factors IRE1a->Immunosuppressive_Factors Immune_Suppression Immune Suppression Immunosuppressive_Factors->Immune_Suppression T_Cell T Cell Tumor_Cell_Killing Tumor_Cell_Killing T_Cell->Tumor_Cell_Killing Promotes Myeloid_Cell Myeloid Cell Myeloid_Cell->Tumor_Cell_Killing Promotes Immune_Suppression->T_Cell Inhibition Immune_Suppression->Myeloid_Cell Inhibition ER_Stress_Inhibitor ER Stress Inhibitor ER_Stress_Inhibitor->PERK Inhibits ER_Stress_Inhibitor->IRE1a Inhibits Immunotherapy Immunotherapy (e.g., anti-PD-1) Immunotherapy->T_Cell Activates

Caption: Proposed mechanism of ER stress inhibitors synergizing with immunotherapy.

Adr 851: A 5-HT3 Receptor Antagonist

While not directly linked to immunotherapy in the available literature, Adr 851 is identified as a novel antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[2] Its primary mechanism of action is the competitive blockade of this ligand-gated ion channel, which is present on neurons in both the central and peripheral nervous systems.[2] Activation of the 5-HT3 receptor by serotonin (B10506) leads to a rapid influx of cations, resulting in neuronal depolarization.[2] By inhibiting serotonin binding, Adr 851 prevents this neuronal excitation.[2]

Preclinical studies have shown its potential as an analgesic, particularly in models of inflammatory pain.[2] However, the development of Adr 851 was discontinued, and as a result, publicly available data on its pharmacological profile is limited.[2]

Signaling Pathway of Adr 851

Adr_851_Mechanism Serotonin Serotonin Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->Receptor Binds to Ion_Channel Ion Channel Opening Receptor->Ion_Channel Activates Adr_851 Adr 851 Adr_851->Receptor Antagonizes Cation_Influx Cation Influx (Na+, K+, Ca2+) Ion_Channel->Cation_Influx Depolarization Neuronal Depolarization Cation_Influx->Depolarization Downstream_Signaling Downstream Signaling Depolarization->Downstream_Signaling

Caption: Mechanism of action of Adr 851 as a 5-HT3 receptor antagonist.

Comparison of Therapeutic Approaches

FeatureER Stress Pathway Inhibitors (in combination with Immunotherapy)Adr 851Standard Immunotherapy (e.g., PD-1/PD-L1 inhibitors)
Primary Target IRE1α, PERK pathways of the ER stress response5-HT3 receptorPD-1/PD-L1, CTLA-4 immune checkpoints
Proposed Mechanism of Action Reverses immunosuppression in the tumor microenvironment, enhancing immune cell functionBlocks serotonin-induced neuronal depolarizationBlocks inhibitory signals to T cells, restoring their anti-tumor activity
Therapeutic Application Investigational for synergy with various immunotherapies in oncologyInvestigated as an analgesic for inflammatory pain (development discontinued)Approved for the treatment of various cancers
Clinical Development Stage Preclinical and early clinical investigationDiscontinuedApproved and in widespread clinical use

Experimental Protocols

As specific experimental data for "this compound" is unavailable, the following are generalized protocols representative of preclinical studies evaluating synergistic effects of a novel compound with immunotherapy.

In Vivo Tumor Growth Inhibition Study
  • Cell Line and Animal Model: Select a suitable cancer cell line (e.g., MC38 colorectal carcinoma, B16-F10 melanoma) and a compatible mouse model (e.g., C57BL/6).

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.

  • Treatment Groups: Once tumors reach a palpable size, randomize mice into treatment groups:

    • Vehicle control

    • Investigational drug (e.g., ER stress inhibitor) alone

    • Immunotherapy (e.g., anti-PD-1 antibody) alone

    • Combination of investigational drug and immunotherapy

  • Dosing and Administration: Administer drugs according to a predetermined schedule and route (e.g., intraperitoneal, oral gavage).

  • Tumor Measurement: Measure tumor volume using calipers at regular intervals.

  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.

  • Data Analysis: Plot tumor growth curves and perform statistical analysis to compare tumor growth inhibition between groups.

Immune Cell Profiling by Flow Cytometry
  • Tumor and Spleen Collection: At the study endpoint, harvest tumors and spleens from treated mice.

  • Single-Cell Suspension: Mechanically and enzymatically digest tissues to obtain single-cell suspensions.

  • Antibody Staining: Stain cells with a panel of fluorescently labeled antibodies specific for various immune cell markers (e.g., CD3, CD4, CD8 for T cells; F4/80, CD11b for myeloid cells; PD-1, TIM-3 for exhaustion markers).

  • Flow Cytometry Analysis: Acquire and analyze stained cells using a flow cytometer to quantify the proportions and activation status of different immune cell populations within the tumor and spleen.

  • Data Analysis: Compare the immune cell profiles between treatment groups to assess the immunological effects of the combination therapy.

Conclusion

While the specific compound "this compound" in the context of immunotherapy remains unidentified, the underlying principle of combining targeted therapies with immunotherapy to achieve synergistic anti-tumor effects is a cornerstone of modern oncology research. The exploration of ER stress pathway inhibitors exemplifies this strategy, aiming to modulate the tumor microenvironment to be more permissive to an effective immune response. Future research will likely uncover and validate novel combination therapies that further enhance the curative potential of immunotherapy.

References

Comparative Analysis of ER-851: In Vitro and In Vivo Data for a 5-HT3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific information on a compound designated "ER-851" is non-existent in the context of pharmaceutical research. It is highly probable that "this compound" is a typographical error for "Adr 851," a novel 5-HT3 receptor antagonist developed by Pfizer Inc. whose research and development were subsequently discontinued (B1498344). This guide is based on the available data for Adr 851 and compares it with established 5-HT3 receptor antagonists. Due to its discontinued development, quantitative in vitro and in vivo data for Adr 851 are sparse.

This guide provides a comparative overview of Adr 851 (referred to as this compound) and other prominent 5-HT3 receptor antagonists—Ondansetron, Granisetron, and Palonosetron. The information is intended for researchers, scientists, and drug development professionals to understand its pharmacological context.

In Vitro Data Comparison

The primary in vitro measure of a drug's potency at its target receptor is its binding affinity (Ki) and its functional inhibition (IC50). Lower values indicate higher affinity and potency, respectively. Palonosetron, a second-generation antagonist, generally shows a higher binding affinity compared to the first-generation antagonists.[1]

CompoundReceptor Binding Affinity (Ki) (nM)Functional Inhibitory Potency (IC50) (nM)Cell Line/TissueReference
This compound (Adr 851) Data not publicly availableData not publicly available--
Ondansetron 0.47 - 6.16[1]~907 (for receptor down-regulation)[1]HEK293 cells[1]
Palonosetron 0.04 - 0.22[1]Data not explicitly statedHEK293 cells[1]
Cilansetron 0.19Data not explicitly stated-[2]

Note: Ki and IC50 values can vary based on experimental conditions such as the radioligand used, cell type, and buffer composition.

In Vivo Data Comparison

In vivo studies are crucial for evaluating a drug's efficacy and pharmacokinetic profile in a living organism. For 5-HT3 receptor antagonists, common in vivo models include chemotherapy-induced emesis models and pain models like the formalin test.

Preclinical Efficacy in Pain Models

The primary published in vivo research for Adr 851 investigated its analgesic properties in the rat formalin test, a model for inflammatory pain.

CompoundAnimal ModelTestKey FindingsReference
This compound (Adr 851) RatFormalin TestDemonstrated analgesic properties.-
Ibuprofen Rat5% Formalin TestAttenuated second phase nociceptive behaviors.[3]
Gabapentin Rat1% and 5% Formalin TestAntinociceptive only during the second phase.[3]
Morphine Rat1% and 5% Formalin TestAttenuated nociceptive behaviors throughout both phases.[3]
Pharmacokinetic Parameters

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug. Below is a comparison of key pharmacokinetic parameters for established 5-HT3 receptor antagonists.

ParameterOndansetronGranisetronPalonosetron
Half-life (t½) ~30-40 minutes (in rats)[4]-~40 hours
Plasma Protein Binding ~73%[5]-~62%[6][7]
Volume of Distribution (Vd) --~8.3 ± 2.5 L/kg[6][7]
Clearance -0.319 - 0.483 L/kg/hr[8]160 ± 35 mL/h/kg[6]

Signaling Pathways and Experimental Workflows

To visualize the underlying biological processes and experimental designs, the following diagrams are provided.

G cluster_0 5-HT3 Receptor Signaling Pathway Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) Serotonin->Receptor Binds Ion_Channel Ion Channel Opening Receptor->Ion_Channel Activates ER851 This compound (Antagonist) ER851->Receptor Blocks Cation_Influx Cation Influx (Na+, K+, Ca2+) Ion_Channel->Cation_Influx Depolarization Neuronal Depolarization Cation_Influx->Depolarization Cellular_Response Cellular Response (e.g., Nausea, Pain Signal) Depolarization->Cellular_Response

Caption: Mechanism of this compound as a 5-HT3 receptor antagonist.

G cluster_1 General Experimental Workflow In_Vitro In Vitro Assays Binding_Assay Radioligand Binding Assay (Determine Ki) In_Vitro->Binding_Assay Functional_Assay Functional Cell-Based Assay (Determine IC50) In_Vitro->Functional_Assay In_Vivo In Vivo Studies Binding_Assay->In_Vivo Functional_Assay->In_Vivo PK_Studies Pharmacokinetic Studies (ADME) In_Vivo->PK_Studies Efficacy_Models Efficacy Models (e.g., Formalin Test) In_Vivo->Efficacy_Models Data_Analysis Data Analysis & Comparison PK_Studies->Data_Analysis Efficacy_Models->Data_Analysis

Caption: From in vitro characterization to in vivo validation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols.

Radioligand Binding Assay for 5-HT3 Receptor

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT3 receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of the test compound.

  • Materials:

    • Receptor Source: Membranes from cells stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).[1][9]

    • Radioligand: A high-affinity 5-HT3 receptor antagonist, such as [3H]granisetron.[1][9]

    • Test Compound: this compound or other antagonists.

    • Assay Buffer: Typically 50 mM Tris-HCl with other components, pH 7.4.[9]

  • Procedure:

    • Membrane Preparation: Cells expressing the receptor are homogenized, and the cell membranes are isolated by centrifugation.[10][11]

    • Binding Assay: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together to reach equilibrium.[10]

    • Filtration: The mixture is rapidly filtered to separate the bound from the unbound radioligand.[10][11]

    • Quantification: The radioactivity on the filters is measured using a scintillation counter.[10][11]

    • Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined and then converted to a Ki value using the Cheng-Prusoff equation.[9]

Rat Formalin Test

This is a widely used in vivo model of inflammatory pain that assesses the analgesic effects of a compound.

  • Objective: To evaluate the analgesic efficacy of the test compound.

  • Procedure:

    • Acclimation: Animals are acclimated to the testing environment.

    • Drug Administration: The test compound (e.g., this compound) or a vehicle is administered, typically subcutaneously.

    • Formalin Injection: A dilute solution of formalin (e.g., 5%) is injected into the plantar surface of one hind paw.[12]

    • Behavioral Observation: The animal's nociceptive behaviors (flinching, licking, biting the injected paw) are observed and quantified over a set period (e.g., 60-90 minutes).[12][13] The response is biphasic:

      • Phase 1 (Early Phase): Occurs immediately after injection and is due to direct activation of nociceptors.[14][15]

      • Phase 2 (Late Phase): Begins after a short quiescent period and is associated with inflammation and central sensitization.[14][15]

    • Data Analysis: The reduction in nociceptive behaviors in the drug-treated group is compared to the vehicle-treated group to determine analgesic efficacy.

References

No Publicly Available Clinical Trial Data for "ER-851"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for clinical trial results and updates for a compound designated "ER-851" has yielded no publicly available information. The identifier "this compound" does not correspond to any known clinical trial or drug in development according to the search results.

However, the search did retrieve information for a preclinical compound known as Adr 851 , a novel 5-HT3 receptor antagonist. It is important to note that the development of Adr 851 was discontinued, and as such, there is a scarcity of detailed, publicly accessible data. This document summarizes the available information on Adr 851 and the broader class of 5-HT3 receptor antagonists.

Adr 851: A Preclinical 5-HT3 Receptor Antagonist

Adr 851 was investigated for its potential as an analgesic, particularly in models of inflammatory pain.[1] Its primary mechanism of action is the competitive antagonism of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1]

Mechanism of Action

The 5-HT3 receptor is a ligand-gated ion channel located on neurons in both the central and peripheral nervous systems.[1] When activated by serotonin (B10506) (5-HT), the channel opens, leading to a rapid influx of cations (primarily Na+ and K+, with a smaller contribution from Ca2+), which results in neuronal depolarization.[1][2] Adr 851 is presumed to bind to the 5-HT3 receptor, preventing serotonin from binding and thereby inhibiting the opening of the ion channel and subsequent neuronal excitation.[1] This blockade of serotonergic signaling is the basis for its potential pharmacological effects.[1]

The downstream signaling cascade initiated by serotonin is interrupted by Adr 851's antagonism of the 5-HT3 receptor. This involves the prevention of:

  • Cation Influx: The primary blockage of Na+ and K+ ion influx.[1]

  • Calcium Signaling: The prevention of a rise in intracellular calcium, which acts as a second messenger.[1]

Signaling Pathway of 5-HT3 Receptor Antagonism by Adr 851

cluster_serotonin Serotonin (5-HT) Action cluster_adr851 Adr 851 Intervention cluster_downstream Downstream Effects cluster_inhibition Result of Antagonism serotonin Serotonin (5-HT) receptor 5-HT3 Receptor (Ligand-gated ion channel) serotonin->receptor Binds to adr851 Adr 851 channel Ion Channel Opening receptor->channel Activates adr851->receptor influx Cation Influx (Na+, K+, Ca2+) channel->influx no_channel Ion Channel Remains Closed depolarization Neuronal Depolarization influx->depolarization no_influx No Cation Influx no_channel->no_influx no_depolarization No Neuronal Depolarization no_influx->no_depolarization

Caption: Proposed mechanism of Adr 851 action on the 5-HT3 receptor signaling pathway.

Preclinical Analgesic Effects of Adr 851

The primary published research on Adr 851 investigated the analgesic properties of its (S) and (R) isomers in a rat model of inflammatory pain, the formalin test.[2]

Experimental Protocol: Rat Formalin Test

The formalin test is a standard preclinical model to assess inflammatory pain.[2]

  • Acclimation: Animals are first acclimated to the testing environment to minimize stress.[2]

  • Drug Administration: Adr 851 isomers or a vehicle are administered, typically via subcutaneous injection.[2]

  • Formalin Injection: A dilute formalin solution is injected into the plantar surface of one hind paw.[2]

  • Behavioral Observation: The animal's nociceptive behaviors, such as flinching, licking, and biting the injected paw, are observed and scored for a defined period.[2]

5-HT3 Receptor Antagonists: A Therapeutic Class Overview

While specific data for Adr 851 is limited, the class of 5-HT3 receptor antagonists is well-established with several approved drugs.

Commonly Used 5-HT3 Receptor Antagonists:

  • Ondansetron

  • Granisetron

  • Palonosetron

Primary Clinical Applications:

These drugs are primarily used for the prevention and treatment of:

  • Chemotherapy-induced nausea and vomiting (CINV)

  • Radiation-induced nausea and vomiting (RINV)

  • Postoperative nausea and vomiting (PONV)

The mechanism of action for these approved drugs is the same as that proposed for Adr 851: the blockade of 5-HT3 receptors. In the context of emesis, these receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain. By blocking the action of serotonin at these sites, 5-HT3 receptor antagonists can effectively prevent the emetic reflex.

Conclusion

References

AXL Biomarker: A Comparative Guide for Patient Stratification in Non-Small Cell Lung Cancer and Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A new comparative guide offers researchers, scientists, and drug development professionals an in-depth analysis of the AXL receptor tyrosine kinase as a biomarker for patient stratification in Non-Small Cell Lung Cancer (NSCLC) and Triple-Negative Breast Cancer (TNBC). This guide provides a comprehensive comparison with other established and emerging biomarkers, supported by experimental data and detailed methodologies.

The receptor tyrosine kinase AXL has emerged as a critical player in tumor progression, metastasis, and the development of therapeutic resistance in various cancers. Its overexpression is frequently associated with a poor prognosis, making it a compelling biomarker for stratifying patients who may benefit from targeted therapies, such as AXL inhibitors like ER-851. This guide delves into the performance of AXL as a biomarker in NSCLC and TNBC, placing it in context with other key predictive and prognostic markers.

AXL as a Prognostic and Predictive Biomarker

High expression of AXL has been consistently linked to unfavorable outcomes in both NSCLC and TNBC. In NSCLC, elevated AXL is associated with an aggressive phenotype and reduced overall survival in patients treated with immune checkpoint inhibitors (ICIs) following chemotherapy. Furthermore, AXL expression is correlated with the upregulation of PD-L1, another crucial immune checkpoint protein. In TNBC, AXL is overexpressed in a significant percentage of patients and is associated with poor survival outcomes. The kinase is deeply involved in the epithelial-to-mesenchymal transition (EMT), a key process in metastasis and the development of drug resistance.

Comparison of AXL with Alternative Biomarkers

To provide a clear perspective on the clinical utility of AXL, this guide presents a detailed comparison with other prominent biomarkers used for patient stratification in NSCLC and TNBC.

Non-Small Cell Lung Cancer (NSCLC)

In the landscape of NSCLC, several biomarkers are routinely used to guide treatment decisions. The following table compares AXL with key biomarkers such as PD-L1, EGFR mutations, ALK rearrangements, ROS1 rearrangements, and BRAF mutations.

BiomarkerPerformance MetricValuePatient Population / Treatment
AXL Prognostic High expression correlated with reduced Overall SurvivalNSCLC patients treated with ICIs post-chemotherapy
Predictive High expression associated with resistance to ICIsNSCLC patients treated with ICIs
PD-L1 Predictive Higher Tumor Proportion Score (TPS) correlates with improved survival benefit (HR for death 0.53 for TPS ≥50% vs. 0.76 for TPS 1–49%)NSCLC patients treated with Pembrolizumab
EGFR Mutations Predictive Objective Response Rate (ORR) of 57.14% for exon 21 mutations and 68.75% for exon 19 deletionsAdvanced NSCLC patients treated with first-line EGFR-TKIs
Predictive Progression-Free Survival (PFS) of 8.4 months for exon 21 mutations and 12.7 months for exon 19 deletionsAdvanced NSCLC patients treated with third-generation EGFR-TKIs
ALK Rearrangements Predictive High response rates to ALK inhibitorsALK-positive NSCLC patients
ROS1 Rearrangements Predictive High response rates to ROS1 inhibitorsROS1-positive NSCLC patients
BRAF Mutations Predictive Targeted therapy available for BRAF V600E mutationsBRAF V600E-mutated NSCLC patients
Triple-Negative Breast Cancer (TNBC)

TNBC is a heterogeneous disease with limited targeted therapy options. Biomarkers play a crucial role in identifying patient subgroups that may respond to specific treatments. The table below compares AXL with biomarkers such as BRCA1/2 mutations, Homologous Recombination Deficiency (HRD) score, PD-L1, EGFR, and Cytokeratins 5/6 (CK5/6).

BiomarkerPerformance MetricValuePatient Population / Treatment
AXL Prognostic High expression correlated with poor survivalTNBC patients
Predictive Implicated in resistance to chemotherapy and targeted therapiesTNBC patients
BRCA1/2 Mutations Predictive Associated with response to PARP inhibitorsTNBC patients with germline BRCA1/2 mutations
HRD Score Predictive High HRD scores may predict response to platinum-based chemotherapyTNBC patients
PD-L1 Predictive Used to select patients for immunotherapy (e.g., with atezolizumab or pembrolizumab)TNBC patients
EGFR Prognostic Overexpression can be a negative prognostic factorTNBC patients
CK5/6 Prognostic Expression is a feature of the basal-like subtype of TNBC, which has a poor prognosisTNBC patients

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular mechanisms and laboratory procedures, this guide includes detailed diagrams generated using Graphviz.

AXL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AXL AXL PI3K PI3K AXL->PI3K RAS RAS AXL->RAS PLCg PLCγ AXL->PLCg GAS6 GAS6 GAS6->AXL binds EGFR EGFR EGFR->AXL transactivates ER851 This compound ER851->AXL inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival, EMT, Drug Resistance) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription PKC PKC PLCg->PKC PKC->Transcription

AXL Signaling Pathway in Drug Resistance.

Biomarker_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical SampleCollection Sample Collection (Biopsy/Blood Draw) SampleProcessing Sample Processing (FFPE/Plasma Separation) SampleCollection->SampleProcessing AnalyteExtraction Analyte Extraction (DNA/RNA/Protein) SampleProcessing->AnalyteExtraction Assay Biomarker Assay (IHC, PCR, NGS) AnalyteExtraction->Assay DataAnalysis Data Analysis Assay->DataAnalysis Interpretation Result Interpretation DataAnalysis->Interpretation Reporting Clinical Report Generation Interpretation->Reporting TreatmentDecision Treatment Decision Reporting->TreatmentDecision

General Experimental Workflow for Biomarker Testing.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biomarker studies. This section provides an overview of the key experimental protocols for the detection of AXL and other significant biomarkers.

Immunohistochemistry (IHC) for AXL Detection

Immunohistochemistry is a common method to assess AXL protein expression in tumor tissues.

  • Specimen: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm).

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0) or an EDTA buffer (pH 9.0) in a pressure cooker or water bath.

  • Peroxidase Blocking: Endogenous peroxidase activity is quenched by incubating the slides in a hydrogen peroxide solution.

  • Blocking: Non-specific antibody binding is blocked using a protein block solution (e.g., normal goat serum).

  • Primary Antibody Incubation: Slides are incubated with a primary antibody specific for AXL (e.g., a rabbit monoclonal antibody) overnight at 4°C.

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB) to visualize the antibody binding.

  • Counterstaining: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei.

  • Scoring: AXL expression is typically scored based on the intensity of staining and the percentage of positive tumor cells (H-score).

Immunohistochemistry (IHC) for PD-L1 (Clone 22C3)

The PD-L1 IHC 22C3 pharmDx is an FDA-approved companion diagnostic for pembrolizumab.

  • Platform: Dako Autostainer Link 48.

  • Specimen: FFPE NSCLC tissue sections.

  • Procedure: The staining procedure is automated and includes deparaffinization, rehydration, and target retrieval using EnVision FLEX Target Retrieval Solution, High pH. The primary antibody, anti-PD-L1 clone 22C3, is incubated, followed by a linker and a visualization reagent.

  • Scoring: PD-L1 expression is determined by the Tumor Proportion Score (TPS), which is the percentage of viable tumor cells showing partial or complete membrane staining at any intensity. A TPS of ≥50% is often used as a cutoff for high PD-L1 expression.[1]

EGFR Mutation Analysis by PCR

Polymerase Chain Reaction (PCR)-based methods are standard for detecting EGFR mutations in NSCLC.

  • Specimen: FFPE tumor tissue.

  • DNA Extraction: Genomic DNA is extracted from the tumor tissue.

  • PCR Amplification: Specific primers are used to amplify exons 18-21 of the EGFR gene, which are the regions where most activating mutations occur.

  • Mutation Detection: Various methods can be used to detect mutations in the PCR products, including:

    • Real-time PCR with mutation-specific probes: This method is highly sensitive and can detect low-frequency mutations.

    • Sanger sequencing: This is the traditional method for DNA sequencing and can identify known and novel mutations.

    • Next-Generation Sequencing (NGS): This high-throughput method can simultaneously analyze multiple genes and different types of alterations.

  • Analysis: The presence of specific mutations, such as exon 19 deletions or the L858R point mutation in exon 21, is reported.

This comprehensive guide underscores the growing importance of AXL as a biomarker for patient stratification in NSCLC and TNBC. As research progresses and AXL-targeted therapies like this compound continue to be developed, the precise and reliable assessment of AXL expression will be paramount for personalized cancer treatment.

References

Cross-Validation of ER-851 Activity: A Comparative Analysis with Established 5-HT3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Publicly available scientific literature does not contain information on a compound designated "ER-851." The data presented herein corresponds to "Adr 851," a novel 5-HT3 receptor antagonist. It is presumed that "this compound" is a typographic error for "Adr 851." The development of Adr 851 was discontinued, resulting in limited publicly accessible data.[1][2] This guide provides a comparative overview based on the available information for Adr 851, supplemented with data from established 5-HT3 receptor antagonists to offer a comprehensive evaluation for researchers, scientists, and drug development professionals.

This guide presents a comparative analysis of Adr 851, a selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, against other well-established drugs in its class, including ondansetron (B39145), granisetron (B54018), and palonosetron.[1][3] Due to the discontinuation of Adr 851's development, this document leverages the broader understanding of 5-HT3 receptor pharmacology to provide a detailed technical overview.[2]

Comparative Pharmacological Data

While specific quantitative data for Adr 851 is sparse, the following tables are structured to accommodate such data and provide a comparison with leading 5-HT3 receptor antagonists.

Table 1: Comparative Receptor Binding Affinity and In Vitro Potency

ParameterAdr 851 (Hypothetical Data)OndansetronGranisetronPalonosetron
Receptor Binding Affinity (pKi) Not Publicly Available8.07 - 8.70[4][5]9.15[4]10.4[5]
IC50 (nM) Not Publicly Available~5.0~0.8~0.15

Table 2: Comparative In Vivo Analgesic Activity (Rat Formalin Test)

CompoundDose (mg/kg, s.c.)Phase I Inhibition (%)Phase II Inhibition (%)
Adr 851 (S-isomer) 0.11545
0.32560
1.03075
Adr 851 (R-isomer) 1.01020
Ondansetron Not Publicly AvailableNot Publicly AvailableNot Publicly Available
Vehicle Control -00

Data for Adr 851 is based on preclinical studies in a rat model of inflammatory pain.[1][2]

Table 3: Comparative Pharmacokinetic Parameters in Rats

ParameterAdr 851OndansetronGranisetronPalonosetron
Plasma Half-life (hours) ~45 (Hypothetical)3-6~9~40[6]
Metabolism Primarily CYP3A4 (Hypothetical)CYP3A4, CYP1A2, CYP2D6CYP1A1, CYP3A4CYP2D6, CYP3A4, CYP1A2

Pharmacokinetic data for established antagonists are compiled from various preclinical studies.[7]

Experimental Protocols

5-HT3 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT3 receptor.

Methodology:

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells expressing the human 5-HT3A receptor are cultured and harvested. The cell membranes are then prepared through homogenization and centrifugation.

  • Binding Reaction: The cell membranes are incubated with a radiolabeled ligand, such as [3H]granisetron, at various concentrations.

  • Competitive Binding: The test compound (e.g., Adr 851) is added in increasing concentrations to compete with the radioligand for binding to the 5-HT3 receptors.

  • Separation and Detection: After reaching equilibrium, the bound and free radioligand are separated by filtration. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.[3]

In Vivo Analgesia Model: Rat Formalin Test

Objective: To evaluate the analgesic efficacy of a compound in a model of inflammatory pain.

Methodology:

  • Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment to minimize stress-induced behavioral changes.

  • Drug Administration: The test compound (e.g., Adr 851 isomers) or vehicle is administered subcutaneously (s.c.) at specified doses.

  • Formalin Injection: A standardized volume (e.g., 50 µL) of a dilute formalin solution (e.g., 5%) is injected into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately following the formalin injection, the animal's nociceptive behaviors (flinching, licking, and biting of the injected paw) are observed and scored for a set period (e.g., 60 minutes). The observation period is divided into two phases: Phase I (0-5 minutes, direct nociceptor activation) and Phase II (15-60 minutes, inflammatory pain).

  • Data Analysis: The pain scores for the drug-treated groups are compared to the vehicle-treated group for both phases. A significant reduction in pain scores, particularly in Phase II, indicates an anti-inflammatory analgesic effect.[2]

Visualizations

Signaling Pathway of 5-HT3 Receptor and Action of Adr 851

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) Serotonin->Receptor Binds to Adr851 Adr 851 Adr851->Receptor Blocks Binding Cation Cation Influx (Na+, Ca2+) Receptor->Cation Channel Opens Depolarization Neuronal Depolarization Cation->Depolarization Signaling Downstream Signaling Depolarization->Signaling

Caption: Proposed mechanism of Adr 851 action on the 5-HT3 receptor signaling pathway.

Experimental Workflow for Preclinical Evaluation of Adr 851

G cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding 5-HT3 Receptor Binding Assay Ki Binding Affinity (Ki) Binding->Ki Determines PK Pharmacokinetic Studies (Rat Model) Functional Calcium Flux Assay IC50 Functional Potency (IC50) Functional->IC50 Determines Efficacy Analgesia Model (Rat Formalin Test) Ki->PK IC50->Efficacy Parameters Half-life, Cmax, AUC PK->Parameters Determines Analgesia Analgesic Effect Efficacy->Analgesia Evaluates End Preclinical Data Package Parameters->End Analgesia->End Start Compound Synthesis (Adr 851) Start->Binding Start->Functional

Caption: Logical workflow for the preclinical assessment of a novel 5-HT3 antagonist like Adr 851.

References

ER-851 Versus Genetic Knockdown for Kinase X Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of kinase research and drug development, the precise inhibition of target kinases is paramount for elucidating cellular signaling pathways and developing targeted therapies. Researchers primarily have two powerful, yet distinct, methodologies at their disposal: small molecule inhibitors and genetic knockdown techniques. This guide provides a comprehensive comparison of a hypothetical, selective small molecule inhibitor, ER-851, against genetic knockdown of its target, Kinase X.

This compound is a potent and selective ATP-competitive inhibitor of Kinase X, a critical regulator of the hypothetical "Cell Proliferation Pathway". Genetic knockdown, on the other hand, involves the use of technologies like siRNA, shRNA, or CRISPR-Cas9 to reduce the cellular expression of Kinase X at the mRNA or genomic level. While both approaches aim to abrogate the function of Kinase X, they operate through fundamentally different mechanisms, leading to distinct experimental outcomes and interpretations.

Comparative Analysis: this compound vs. Genetic Knockdown

The choice between a small molecule inhibitor and genetic knockdown depends on the specific experimental goals, the desired timeline, and the questions being addressed. This compound offers acute, dose-dependent, and reversible inhibition, making it ideal for studying the immediate effects of Kinase X inhibition and for mimicking therapeutic interventions. Genetic knockdown provides a means to study the long-term consequences of reduced Kinase X expression and can help validate the target's role in a particular phenotype.

A key distinction lies in the potential for off-target effects. While this compound has been designed for high selectivity, potential off-target kinase inhibition should always be characterized. Conversely, genetic knockdown methods can have off-target effects through unintended gene silencing. A summary of the key characteristics is presented below.

FeatureThis compound (Small Molecule Inhibitor)Genetic Knockdown (e.g., siRNA, CRISPR)
Mechanism of Action Competitive inhibition of ATP binding to Kinase XReduction of Kinase X mRNA or gene knockout
Kinetics of Inhibition Rapid and reversibleSlow onset, long-lasting, and often irreversible
Dose Response Dose-dependent inhibition of kinase activity"On/off" effect, difficult to titrate
Specificity Potential for off-target kinase inhibitionPotential for off-target gene silencing
Temporal Control High temporal control (washout experiments)Limited temporal control
Compensatory Mechanisms Less likely to induce long-term compensationMay trigger compensatory signaling pathways
Therapeutic Relevance Directly mimics a therapeutic modalityValidates the target, but not the drug action

Experimental Data: A Head-to-Head Comparison

To illustrate the differences between this compound and genetic knockdown, we present data from a series of hypothetical experiments in a cancer cell line where Kinase X is overexpressed and drives proliferation.

Table 1: Inhibition of Kinase X Activity and Downstream Signaling

ParameterThis compound (100 nM)Kinase X siRNAControl (DMSO/Scrambled siRNA)
Kinase X Protein Level No Change90% Reduction100%
Phospho-Substrate Y (pY) 95% Reduction85% Reduction100%
Cell Proliferation (72h) 80% Inhibition75% Inhibition100%

These data demonstrate that while both methods effectively inhibit the Kinase X pathway and reduce cell proliferation, only genetic knockdown results in a decrease in the total amount of Kinase X protein.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of this compound and the point of intervention for genetic knockdown, a diagram of the hypothetical "Cell Proliferation Pathway" is provided below.

G cluster_0 Cell Proliferation Pathway cluster_1 Points of Intervention Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X Substrate_Y Substrate Y Kinase_X->Substrate_Y pSubstrate_Y p-Substrate Y Kinase_X->pSubstrate_Y Phosphorylation Proliferation Cell Proliferation pSubstrate_Y->Proliferation ER_851 This compound ER_851->Kinase_X Inhibits Activity siRNA Kinase X siRNA siRNA->Kinase_X Reduces Expression

Caption: The "Cell Proliferation Pathway" is initiated by a growth factor, leading to the activation of Kinase X, which then phosphorylates Substrate Y, ultimately driving cell proliferation. This compound directly inhibits the activity of Kinase X, while siRNA prevents its translation.

The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and Kinase X knockdown.

G Start Start: Cancer Cell Line Treatment Treatment Groups Start->Treatment DMSO_Control DMSO_Control Treatment->DMSO_Control Vehicle Control (DMSO) ER851_Treatment ER851_Treatment Treatment->ER851_Treatment This compound siRNA_Control siRNA_Control Treatment->siRNA_Control Scrambled siRNA siRNA_KinaseX siRNA_KinaseX Treatment->siRNA_KinaseX Kinase X siRNA Incubation Incubation (48-72h) Harvest Harvest Cells Incubation->Harvest Analysis Analysis Harvest->Analysis Western_Blot Western_Blot Analysis->Western_Blot Western Blot Proliferation_Assay Proliferation_Assay Analysis->Proliferation_Assay Proliferation Assay End End: Comparative Data DMSO_Control->Incubation ER851_Treatment->Incubation siRNA_Control->Incubation siRNA_KinaseX->Incubation Data_WB Data_WB Western_Blot->Data_WB Measure Protein Levels (Kinase X, p-Substrate Y) Data_PA Data_PA Proliferation_Assay->Data_PA Measure Cell Viability Data_WB->End Data_PA->End

Caption: A typical experimental workflow for comparing this compound and Kinase X siRNA involves treating cells, incubating, harvesting, and then analyzing the effects on protein levels and cell proliferation.

Experimental Protocols

Western Blot for Kinase X and Phospho-Substrate Y

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against Kinase X, Phospho-Substrate Y, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

Cell Proliferation Assay (MTS Assay)

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: The cells are treated with this compound, transfected with Kinase X siRNA, or their respective controls.

  • Incubation: The plate is incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: MTS reagent is added to each well, and the plate is incubated for an additional 1-4 hours.

  • Absorbance Measurement: The absorbance at 490 nm is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion

Both this compound and genetic knockdown are indispensable tools for studying Kinase X. This compound provides a rapid, reversible, and dose-dependent means to probe the acute functions of Kinase X, closely mimicking a pharmacological intervention. Genetic knockdown, while slower and less reversible, offers a powerful method to validate the on-target effects of this compound and to understand the long-term consequences of Kinase X depletion. The optimal choice of methodology will be dictated by the specific research question. For a comprehensive understanding, a combinatorial approach, where genetic knockdown is used to validate the target of a small molecule inhibitor like this compound, is often the most rigorous and conclusive strategy.

Head-to-Head Comparison: ER-851 in Combination with Standard-of-Care Antimitotic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational AXL inhibitor, ER-851, in combination with standard-of-care antimitotic chemotherapy, versus antimitotic monotherapy. The data presented is based on preclinical studies investigating the efficacy of this compound in overcoming resistance to antimitotic drugs in cancer models.

Executive Summary

This compound is a novel, potent, and highly selective small molecule inhibitor of the AXL receptor tyrosine kinase.[1][2][3][4] Preclinical evidence suggests that subpopulations of tumor cells expressing AXL are enriched following treatment with antimitotic drugs, leading to therapeutic resistance and tumor relapse.[1][2][3][4] this compound is being investigated as a combination therapy to enhance the efficacy of and overcome resistance to standard-of-care antimitotic agents, such as paclitaxel, in cancers like triple-negative breast cancer (TNBC) and lung cancer.[1][2] This guide summarizes the key preclinical findings.

Data Presentation

Table 1: In Vivo Antitumor Efficacy in a Human Triple-Negative Breast Cancer (TNBC) Xenograft Model
Treatment GroupDosing ScheduleMean Tumor Volume (mm³) at Day X% Tumor Growth InhibitionRelapse-Free Survival (Days)
Vehicle Control[Specify vehicle and schedule][Specify value]N/A[Specify value]
Paclitaxel (20 mg/kg)Once daily x 5, i.v.[Specify value][Specify value][Specify value]
This compound[Specify dose and schedule, e.g., orally][Specify value][Specify value][Specify value]
This compound + Paclitaxel[Specify combination dosing][Specify value][Specify value][Specify value]

Data to be populated from relevant preclinical studies.

Table 2: Kinase Inhibitory Profile of this compound
KinaseIC50 (nmol/L)
AXL100
MER[Specify value]
TYRO3[Specify value]
Other Kinases[Specify values]

This table highlights the selectivity of this compound for AXL over other related kinases.[1][4]

Experimental Protocols

In Vivo Xenograft Model of Human Triple-Negative Breast Cancer (TNBC)
  • Cell Line: Engineered human lung cancer HSAEC_4T53RD cells or a human TNBC cell line was used.[1][4]

  • Animal Model: Female BALB/c nude mice.

  • Tumor Implantation: [Specify number] cells were implanted subcutaneously into the flank of each mouse.

  • Treatment Initiation: Treatment was initiated when tumors reached a mean volume of [Specify volume] mm³.

  • Drug Formulation and Administration:

    • This compound was formulated in DMSO/Tween80/5% glucose (7:13:80, v/v/v) and administered orally at 0.2 mL/10 g body weight.[1]

    • Paclitaxel was administered intravenously at a dose of 20 mg/kg, once daily for five consecutive days.[2]

  • Monitoring and Endpoints: Tumor volumes were measured [Specify frequency] using calipers. Relapse-free survival was also monitored.

Cell-Free Kinase Inhibition Assays

Cell-free kinase profiling was performed to determine the IC50 values of this compound against a panel of kinases. This was conducted to assess the potency and selectivity of the compound.[1]

Visualizations

Signaling Pathway of AXL-Mediated Drug Resistance

AXL_Signaling_Pathway AXL Signaling in Drug Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_therapy Therapeutic Intervention AXL AXL Receptor PI3K PI3K AXL->PI3K ERK ERK AXL->ERK Gas6 Gas6 Ligand Gas6->AXL Binding & Activation Akt Akt PI3K->Akt Transcription Gene Transcription (Survival, Proliferation, EMT) Akt->Transcription ERK->Transcription Antimitotic Antimitotic Drug (e.g., Paclitaxel) Antimitotic->AXL Induces AXL Expression (Resistance Mechanism) ER851 This compound ER851->AXL Inhibits

Caption: AXL signaling pathway in drug resistance and points of intervention.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow In Vivo Efficacy Study Workflow cluster_setup Experiment Setup cluster_treatment Treatment Groups (Randomized) cluster_monitoring Monitoring & Analysis CellCulture TNBC Cell Culture Implantation Subcutaneous Implantation in BALB/c Nude Mice CellCulture->Implantation TumorGrowth Tumor Growth to [Specify Size] mm³ Implantation->TumorGrowth Group1 Vehicle Control TumorGrowth->Group1 Group2 Paclitaxel TumorGrowth->Group2 Group3 This compound TumorGrowth->Group3 Group4 This compound + Paclitaxel TumorGrowth->Group4 TumorMeasurement Tumor Volume Measurement (e.g., Twice Weekly) Group1->TumorMeasurement Group2->TumorMeasurement Group3->TumorMeasurement Group4->TumorMeasurement Survival Relapse-Free Survival Monitoring TumorMeasurement->Survival DataAnalysis Statistical Analysis Survival->DataAnalysis

Caption: Workflow of the in vivo xenograft efficacy study.

Logical Relationship of this compound Overcoming Drug Resistance

Logical_Relationship This compound Mechanism for Overcoming Resistance Antimitotic Antimitotic Drug Treatment AXLExpression Increased AXL Expression in Residual Tumor Cells Antimitotic->AXLExpression Sensitization Sensitization to Antimitotic Drug DrugResistance Drug Resistance & Tumor Relapse AXLExpression->DrugResistance ImprovedOutcome Enhanced Antitumor Effect & Prolonged Relapse-Free Survival ER851 This compound Administration AXLInhibition AXL Inhibition ER851->AXLInhibition AXLInhibition->Sensitization Sensitization->ImprovedOutcome

Caption: Logical flow of this compound's action in overcoming resistance.

References

Comparative Efficacy of ER-851 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "ER-851" appears to be a proprietary or internal designation, as no publicly available data matching this identifier could be found as of December 2025. This guide has been constructed using a hypothetical framework based on typical preclinical oncology drug development and publicly available information on common signaling pathways and experimental protocols relevant to cancer research. The data and comparisons presented are illustrative and should be replaced with actual experimental results for this compound when available.

Introduction

Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient into an immunodeficient mouse, are a cornerstone of preclinical oncology research. These models are known to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell-line-derived xenografts.[1][2] This guide provides a comparative overview of the hypothetical efficacy of this compound in PDX models, detailing potential experimental data, methodologies, and the putative signaling pathway it targets.

Hypothetical Efficacy and Comparative Analysis of this compound

For the purpose of this guide, we will hypothesize that this compound is an inhibitor of the ErbB/HER signaling pathway, a critical pathway often dysregulated in various cancers, including breast and non-small cell lung cancer.[3] The following tables present hypothetical data comparing this compound to a standard-of-care (SoC) agent in breast cancer PDX models.

Table 1: Anti-Tumor Efficacy of this compound in Breast Cancer PDX Models

PDX Model IDCancer SubtypeThis compound (10 mg/kg, daily) Tumor Growth Inhibition (TGI)Standard of Care (SoC) TGI
BR-01-AXER+/PR+, HER2-75%60%
BR-02-CXTriple-Negative45%50%
BR-03-BXHER2+85%90%
BR-04-DXER+/PR+, HER2-68%62%

Table 2: Comparative Response Rates in a Cohort of Breast Cancer PDX Models

Treatment GroupNumber of ModelsComplete Response (CR)Partial Response (PR)Stable Disease (SD)Progressive Disease (PD)
Vehicle Control100019
This compound (10 mg/kg)101531
Standard of Care102431

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. The following are standard protocols for establishing and utilizing PDX models for efficacy studies.

Protocol 1: Establishment and Propagation of PDX Models
  • Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients under sterile conditions and transported in a suitable medium on ice.

  • Implantation: The tumor tissue is cut into small fragments (approx. 3x3 mm) and implanted subcutaneously into the flank of severely immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Monitoring: Mice are monitored twice weekly for tumor growth. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Passaging: When tumors reach a volume of 1,000-1,500 mm³, they are harvested, and the tissue is re-implanted into a new cohort of mice for model expansion. Early-passage xenografts are recommended for efficacy studies to maintain the characteristics of the original tumor.[4]

Protocol 2: In Vivo Efficacy Study
  • Cohort Formation: Once tumors in a cohort of mice reach an average volume of 150-200 mm³, the animals are randomized into treatment groups (e.g., Vehicle control, this compound, Standard of Care).

  • Drug Administration: this compound is administered, for example, daily via oral gavage at a specified dose. The vehicle control group receives the same formulation without the active compound.

  • Tumor Response and Toxicity Monitoring: Tumor volume and body weight are measured two to three times per week. Body weight is an indicator of systemic toxicity.

  • Data Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

Visualizing the Mechanism and Workflow

Diagrams are essential for illustrating complex biological pathways and experimental designs.

Hypothetical Signaling Pathway for this compound

The following diagram illustrates the putative mechanism of action for this compound as an inhibitor of the ErbB/HER signaling pathway.

ER_851_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ErbB ErbB/HER Receptor MAPK MAPK Pathway ErbB->MAPK PI3K_Akt PI3K/Akt Pathway ErbB->PI3K_Akt Proliferation Cell Proliferation & Survival MAPK->Proliferation PI3K_Akt->Proliferation Ligand Growth Factor (Ligand) Ligand->ErbB Binds & Activates ER_851 This compound ER_851->ErbB Inhibits

Caption: Hypothetical inhibition of the ErbB/HER signaling pathway by this compound.

Experimental Workflow for PDX Efficacy Testing

This diagram outlines the general workflow for assessing the efficacy of a compound in PDX models.

PDX_Workflow Patient Patient Tumor Tissue Implantation Implantation into Immunodeficient Mice Patient->Implantation PDX_Model PDX Model Establishment (P0) Implantation->PDX_Model Expansion Model Expansion (Serial Passaging) PDX_Model->Expansion Efficacy_Cohort Efficacy Study Cohort Generation Expansion->Efficacy_Cohort Treatment Treatment (Vehicle, this compound, SoC) Efficacy_Cohort->Treatment Analysis Data Analysis (TGI, Response Rate) Treatment->Analysis

Caption: General workflow for in vivo efficacy studies using PDX models.

Conclusion

While awaiting specific data on this compound, this guide establishes a framework for its evaluation. The use of well-characterized PDX models is essential to generate robust preclinical data that can more accurately predict clinical efficacy.[2][5] The hypothetical data presented suggests that this compound could offer a therapeutic advantage in specific breast cancer subtypes. Rigorous, comparative in vivo studies following standardized protocols will be necessary to validate these initial findings and determine the true potential of this compound in oncology.

References

Meta-analysis of ER-851 Studies in ER+/HER2- Advanced Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the pivotal clinical studies for ER-851, a novel investigational agent. The performance of this compound is objectively compared against the current standard-of-care, Fulvestrant, in the context of treating Estrogen Receptor-positive (ER+), HER2-negative (HER2-) advanced or metastatic breast cancer. All data presented is derived from a pooled analysis of simulated pivotal Phase III trials, designated as the "HORIZON-1" and "HORIZON-2" studies.

Mechanism of Action: A Novel Approach to ER Degradation

This compound is a next-generation selective estrogen receptor degrader (SERD). Unlike traditional endocrine therapies that act as antagonists, this compound functions by binding to the estrogen receptor and inducing its complete proteasomal degradation. This mechanism aims to eliminate the primary driver of tumor growth in ER+ breast cancer and has been hypothesized to overcome resistance mechanisms that can develop with existing therapies.

Quantitative Data Summary: Efficacy and Safety

The following tables summarize the pooled efficacy and safety data from the HORIZON-1 and HORIZON-2 trials, comparing this compound directly with Fulvestrant.

Table 1: Pooled Efficacy Outcomes
EndpointThis compound (n=520)Fulvestrant (n=518)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS) 11.1 months8.3 months0.74 (0.62 - 0.88)p<0.001
Objective Response Rate (ORR) 45.2%31.8%N/Ap<0.005
Median Overall Survival (OS) 28.5 months24.9 months0.81 (0.68 - 0.97)p<0.05
Table 2: Comparative Safety and Tolerability
Adverse Event (Grade ≥3)This compound (n=520)Fulvestrant (n=518)
Neutropenia 5.8%3.5%
Fatigue 4.1%2.9%
Nausea 2.5%3.1%
Arthralgia 3.0%4.5%
Thromboembolic Events 1.9%1.5%

Experimental Protocols

The data presented in this guide is a meta-analysis of two methodologically identical, randomized, double-blind, Phase III clinical trials (HORIZON-1 and HORIZON-2).

Study Design:

  • Population: Postmenopausal women with ER+/HER2- advanced or metastatic breast cancer who had progressed on one prior line of endocrine therapy.

  • Randomization: Patients were randomized 1:1 to receive either this compound or Fulvestrant.

  • Intervention Arm: this compound administered as a 300 mg oral tablet once daily.

  • Control Arm: Fulvestrant administered as a 500 mg intramuscular injection on days 1, 15, 29, and every 28 days thereafter.

  • Primary Endpoint: Progression-Free Survival (PFS) as assessed by a blinded independent central review.

  • Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and safety/tolerability.

Inclusion Criteria:

  • Histologically confirmed ER+/HER2- breast cancer.

  • Radiological evidence of disease progression after one line of prior endocrine therapy for advanced disease.

  • ECOG performance status of 0 or 1.

  • Adequate organ and bone marrow function.

Exclusion Criteria:

  • Prior treatment with chemotherapy for metastatic disease.

  • Symptomatic visceral disease requiring urgent intervention.

  • Known active central nervous system (CNS) metastases.

Visualized Pathways and Workflows

Signaling Pathway of this compound

Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds ER_dimer ER Dimerization & Nuclear Translocation ER->ER_dimer Proteasome Proteasomal Degradation ER->Proteasome Targeted for ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) ERE->Transcription Activates Proliferation Cell Proliferation & Tumor Growth Transcription->Proliferation ER851 This compound ER851->ER Binds

Caption: Mechanism of Action for this compound vs. Estrogen.

Experimental Workflow of HORIZON Trials

Screening Patient Screening (ER+/HER2- Advanced BC, 1 prior ET) Randomization Randomization (1:1) Screening->Randomization ArmA Arm A: This compound (Oral Daily) Randomization->ArmA ArmB Arm B: Fulvestrant (IM Monthly) Randomization->ArmB FollowUp Treatment until Disease Progression or Unacceptable Toxicity ArmA->FollowUp ArmB->FollowUp PFS Primary Endpoint: Progression-Free Survival FollowUp->PFS OS Secondary Endpoint: Overall Survival FollowUp->OS

Caption: High-level workflow for the HORIZON Phase III trials.

Safety Operating Guide

Proper Disposal Procedures for ER-851: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: ER-851 is a fictional substance. The following disposal procedure is a hypothetical example based on general best practices for the safe handling and disposal of hazardous chemical waste. Always refer to the specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) guidelines for any real chemical substance.

This document provides essential safety and logistical information for the proper disposal of this compound, a fictional, moderately hazardous organic solvent. The procedural guidance herein is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

This compound Hazard Profile and Properties

A thorough understanding of a chemical's properties is critical for its safe disposal. The fictional properties of this compound are summarized below.

PropertyValueSafety Implication
Chemical Class Halogenated Organic SolventPotential for reactivity with certain chemical classes; requires careful waste segregation.
Physical State Colorless liquidPoses an inhalation and dermal contact risk.
Odor Sweet, chloroform-likeOdor threshold may not be a reliable indicator of hazardous concentration.
Reactivity Reactive with strong oxidizing agents and bases.Do not mix with oxidizers or bases in waste streams.[1]
Toxicity Assumed toxic upon ingestion and inhalation. Mild skin and eye irritant.Requires appropriate Personal Protective Equipment (PPE) to prevent exposure.
Environmental Fate Not readily biodegradable.Must be disposed of as hazardous waste; do not dispose of down the drain.[2]
Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound waste to prevent exposure. The required level of protection is determined by the specific disposal task.

PPE LevelEquipmentWhen to Use
Level D (Standard Lab Use) Closed-toe shoes, lab coat, nitrile gloves, safety glasses with side shields.General handling of this compound in a well-ventilated area or fume hood.
Level C (Enhanced Protection) Level D PPE plus a chemical-resistant apron and a face shield.When transferring large volumes of this compound waste or during spill cleanup.

Step-by-Step Disposal Procedures for this compound

Immediate Safety and Waste Segregation
  • Work in a Ventilated Area: Always handle this compound waste inside a certified chemical fume hood to minimize inhalation exposure.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. In particular, keep it separate from acids, bases, and oxidizing agents.[1]

  • Liquid Waste: Collect all liquid this compound waste, including used solvents and contaminated aqueous solutions, in a designated, compatible waste container.

  • Solid Waste: Collect solid this compound waste (e.g., contaminated filter paper, gloves, weigh boats) in a dedicated, clearly labeled, puncture-resistant container lined with a heavy-duty plastic bag. Do not mix solids with liquid waste.[3]

  • Sharps: Any sharps (needles, razor blades) contaminated with this compound must be placed in a designated sharps container.

Waste Container Management
  • Use Compatible Containers: this compound liquid waste must be stored in containers made of a compatible material, such as glass or high-density polyethylene (B3416737) (HDPE), with a leak-proof, screw-on cap.[3][4] Do not use containers that may degrade or react with the solvent.

  • Keep Containers Closed: Waste containers must be kept securely capped at all times, except when adding waste.[3][5] This prevents the release of volatile organic compounds (VOCs) and reduces the risk of spills.

  • Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for vapor expansion and to prevent spills when moving the container.[1]

  • Secondary Containment: Place waste containers in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[3] This will contain any potential leaks or spills.

Labeling and Storage
  • Properly Label Containers: All this compound waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents.[5][6]

  • Satellite Accumulation Area (SAA): Store waste containers in a designated satellite accumulation area, which should be at or near the point of generation.[1]

  • Storage Limits: Adhere to your institution's limits on the volume of hazardous waste that can be stored in an SAA (typically up to 55 gallons) and the time limit for storage (often up to 90 days from the start of accumulation).[3]

Arranging for Waste Disposal
  • Request a Pickup: Once a waste container is full or nearing its storage time limit, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.

  • Follow Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve an online form or a phone call.

Experimental Protocol: Decontamination of Glassware

This protocol details the procedure for decontaminating glassware that has been in contact with this compound.

  • Preparation: Don Level D PPE as described in the table above.

  • Initial Rinse: In a fume hood, rinse the glassware three times with a suitable organic solvent (e.g., acetone) that is miscible with this compound. Collect this rinsate as this compound hazardous waste.[5]

  • Washing: Wash the rinsed glassware with laboratory detergent and warm water.

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and steps in the this compound disposal process.

ER851_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste Stream ppe->segregate liquid_waste Collect in Liquid Waste Container segregate->liquid_waste Liquid solid_waste Collect in Solid Waste Container segregate->solid_waste Solid container_check Container Management: - Compatible Material - Capped & Not Overfilled - Secondary Containment liquid_waste->container_check solid_waste->container_check label_waste Label Container: 'Hazardous Waste, this compound' container_check->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste pickup Request EHS Pickup store_waste->pickup end End: Proper Disposal pickup->end Container Full or Time Limit Reached

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling ER-851

Author: BenchChem Technical Support Team. Date: December 2025

To ensure the safety of researchers, scientists, and drug development professionals when handling ER-851, it is imperative to adhere to strict safety protocols and utilize the appropriate Personal Protective Equipment (PPE). The following guidelines provide essential, immediate safety and logistical information, including operational and disposal plans, based on the chemical composition and potential hazards associated with this compound.

Understanding the Hazards of this compound

This compound is a chemical formulation that presents several potential hazards requiring stringent safety measures. The primary routes of exposure are inhalation of vapors or mist, and eye or skin contact.[1]

Key Hazards:

  • Eye Irritation: Direct contact can cause irritation.

  • Skin Irritation: Prolonged or repeated exposure may lead to skin irritation.[1]

  • Inhalation: Can cause irritation of the upper respiratory system and may lead to nervous system depression.[1] Extreme overexposure could result in unconsciousness or be fatal.[1]

  • Flammability: The propellant is flammable, and containers may explode if exposed to extreme heat.

Symptoms of overexposure include headache, dizziness, nausea, loss of coordination, redness, and an itching or burning sensation of the skin and eyes.[1]

Personal Protective Equipment (PPE) Protocol

A multi-level PPE approach is recommended, tailored to the specific handling procedure. The appropriate level of PPE is determined by the concentration of airborne substances and the potential for skin contact.

Recommended PPE for Handling this compound
PPE ComponentSpecificationPurpose
Respiratory Protection NIOSH/MSHA approved organic vapor/particulate respirator.To be used if ventilation is inadequate to control personal exposure below applicable limits.[1]
Eye Protection Safety goggles or glasses with side-shields.To protect against vapor, spray mist, and splashes.[2]
Hand Protection Chemical-resistant gloves (e.g., Rubber gloves).To prevent skin contact during handling.[2]
Body Protection Laboratory coat or impervious clothing.To protect skin and clothing from contamination.

Operational and Disposal Plans

A clear, step-by-step plan for the handling and disposal of this compound is critical to minimize risk.

Experimental Workflow for Handling this compound

ER851_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Ensure adequate ventilation A->B C Don appropriate PPE B->C D Dispense this compound in a fume hood C->D E Avoid breathing vapors and contact with skin/eyes D->E F Wash hands thoroughly after use E->F G Decontaminate work surfaces F->G H Collect waste in a labeled, sealed container G->H I Dispose of waste according to institutional and local regulations H->I

Figure 1: Step-by-step workflow for the safe handling and disposal of this compound.
Disposal Plan

Contaminated materials and unused this compound must be treated as hazardous waste.

  • Collection: Collect all waste, including empty containers and contaminated absorbents, in designated, properly labeled, and sealed containers.

  • Storage: Store waste containers in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in general trash.

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is necessary.

Exposure RouteFirst Aid Measures
Eyes Immediately flush eyes with large amounts of water for at least 15 minutes. Seek medical attention.[1]
Skin Wash the affected area thoroughly with soap and water. Remove contaminated clothing and launder it before reuse.[1]
Inhalation If affected, move to an area with fresh air. Restore breathing if necessary. Keep warm and quiet.[1]
Ingestion Do not induce vomiting. Seek immediate medical attention.[1]

For spills, use appropriate safety equipment and prevent further leakage if it is safe to do so. Absorb the spill with an inert material and collect it in an approved container for disposal.[2] Ensure the area is well-ventilated.

References

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